molecular formula C4H8F2 B1293371 1,4-Difluorobutane CAS No. 372-90-7

1,4-Difluorobutane

Cat. No.: B1293371
CAS No.: 372-90-7
M. Wt: 94.1 g/mol
InChI Key: CXHPKSYTQFAXIN-UHFFFAOYSA-N
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Description

1,4-Difluorobutane is a useful research compound. Its molecular formula is C4H8F2 and its molecular weight is 94.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-difluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H8F2/c5-3-1-2-4-6/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHPKSYTQFAXIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCF)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190696
Record name Butane, 1,4-difluoro-
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Molecular Weight

94.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

372-90-7
Record name 1,4-Difluorobutane
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Record name Butane, 1,4-difluoro-
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Record name Butane, 1,4-difluoro-
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Record name 372-90-7
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Foundational & Exploratory

An In-Depth Technical Guide to 1,4-Difluorobutane: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Difluorobutane is a fluorinated organic compound with the chemical formula C₄H₈F₂. As a derivative of n-butane where a hydrogen atom on each terminal carbon has been substituted with a fluorine atom, this molecule holds significant interest for various scientific applications, including its potential as a building block in the synthesis of novel pharmaceuticals. The presence of fluorine atoms imparts unique physicochemical properties that can influence molecular conformation, metabolic stability, and binding affinity, making fluorinated alkanes like this compound valuable tools in medicinal chemistry.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristically low viscosity.[1] A summary of its key physical and chemical properties is presented in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₄H₈F₂[4][5][6]
Molecular Weight 94.11 g/mol [4][7]
Boiling Point 77-80 °C at 760 mmHg[8][9]
Melting Point -Not available
Density 0.892 g/cm³
Solubility Good solubility in common organic solvents.[1]
Appearance Colorless liquid[1]
CAS Number 372-90-7[4][5][6][10]

Molecular Structure and Conformational Analysis

The structural characteristics of this compound, including bond lengths, bond angles, and conformational preferences, are crucial for understanding its reactivity and interactions in biological systems.

Bond Lengths and Angles

Detailed structural parameters for this compound have been investigated. The key bond lengths and angles are summarized in the table below.

Bond/AngleValue
C-C Bond Length~1.53 Å
C-F Bond Length~1.39 Å
C-H Bond Length~1.10 Å
C-C-C Bond Angle~113°
F-C-C Bond Angle~111°

Note: These values are approximate and can vary slightly depending on the conformational state and the method of determination.

Conformational Isomers

Rotation around the C-C single bonds in this compound leads to various conformational isomers, including anti and gauche forms.[11][12] The relative energies of these conformers influence the overall shape and polarity of the molecule. Theoretical calculations and experimental studies have been conducted to understand the conformational landscape of similar difluorinated alkanes, revealing a complex interplay of steric and electronic effects that dictate the most stable arrangements.[13][14] Understanding these preferences is critical for predicting how the molecule might interact with a biological target.

G cluster_0 Conformational Isomers of this compound Anti Anti (F atoms are 180° apart) Gauche Gauche (F atoms are 60° apart) Anti->Gauche Rotation around C-C bond Gauche->Anti Rotation around C-C bond

Caption: Interconversion between anti and gauche conformers.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from various starting materials. Two common methods involve the fluorination of 1,4-dibromobutane or the direct fluorination of 1,4-butanediol.

Method 1: From 1,4-Dibromobutane

A detailed experimental protocol for the synthesis of 1,4-dibromobutane from tetrahydrofuran, a common precursor, is available and serves as a starting point for subsequent fluorination.[15][16] The subsequent fluorination can be achieved using a suitable fluorinating agent such as silver(I) fluoride or other nucleophilic fluoride sources.

G THF Tetrahydrofuran 1,4-Dibromobutane 1,4-Dibromobutane THF->1,4-Dibromobutane Ring Opening & Bromination HBr_H2SO4 HBr / H₂SO₄ This compound This compound 1,4-Dibromobutane->this compound Fluorination Fluorinating_Agent Fluorinating Agent (e.g., AgF)

Caption: Synthetic pathway from Tetrahydrofuran.

Method 2: From 1,4-Butanediol

Direct fluorination of 1,4-butanediol can be accomplished using a deoxofluorinating agent like diethylaminosulfur trifluoride (DAST).[17]

Illustrative Experimental Protocol (Conceptual):

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-butanediol in an appropriate anhydrous solvent (e.g., dichloromethane).

  • Cooling: Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Addition of Fluorinating Agent: Slowly add a solution of DAST (or a similar reagent) in the same solvent to the cooled solution of the diol.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for a specified period.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Work-up: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄).

  • Purification: Remove the solvent under reduced pressure and purify the crude product by distillation to obtain pure this compound.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two main signals corresponding to the two types of methylene protons (-CH₂-F and -CH₂-CH₂-). The protons on the carbons adjacent to the fluorine atoms will be significantly deshielded and will appear as a triplet of triplets due to coupling with the fluorine atom and the adjacent methylene protons. The protons on the internal carbons will also appear as a multiplet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show two distinct signals. The carbon atoms bonded to fluorine (C-F) will be significantly shifted downfield and will appear as a doublet due to one-bond C-F coupling. The internal carbon atoms will appear as a triplet due to coupling with the adjacent fluorinated carbons.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, a single signal is expected, which will be a triplet due to coupling with the adjacent methylene protons. The chemical shift will be in the typical range for alkyl fluorides.[18][19][20][21]

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 94. The fragmentation pattern is expected to involve the loss of HF, as well as cleavage of the C-C bonds, leading to characteristic fragment ions.[22][23][24][25][26]

Applications in Drug Development

The incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties. Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased binding affinity, and better membrane permeability.[27][3][28]

While specific applications of this compound as a direct therapeutic agent are not documented, its structure makes it a valuable building block for the synthesis of more complex bioactive molecules.[29] The 1,4-difluoroalkyl motif can be incorporated into larger molecules to modulate their pharmacokinetic and pharmacodynamic profiles. For instance, it can be used to create novel analogs of existing drugs or to develop new chemical entities with improved properties. The study of the pharmacokinetic properties of small fluorinated alkanes is an active area of research, providing insights into how these simple motifs can influence drug disposition and efficacy.[27][30]

G cluster_0 Role of this compound in Drug Discovery cluster_1 Resulting Pharmacokinetic Improvements Building_Block This compound (Building Block) Bioactive_Molecule Novel Bioactive Molecule Building_Block->Bioactive_Molecule Synthesis Metabolic_Stability Increased Metabolic Stability Bioactive_Molecule->Metabolic_Stability Binding_Affinity Enhanced Binding Affinity Bioactive_Molecule->Binding_Affinity Permeability Improved Membrane Permeability Bioactive_Molecule->Permeability

Caption: Application of this compound in drug discovery.

Safety Information

This compound is considered to be a flammable liquid and an irritant. Appropriate safety precautions, including working in a well-ventilated fume hood and wearing personal protective equipment such as gloves and safety glasses, should be taken when handling this compound. It is important to consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Conclusion

This compound is a valuable fluorinated compound with well-defined chemical and physical properties. Its synthesis is achievable through established organic chemistry methods, and its structural features have been a subject of scientific investigation. While direct therapeutic applications are not yet established, its role as a synthetic building block in drug discovery holds significant promise. The unique properties conferred by the difluoroalkyl motif make it an attractive component for the design of novel pharmaceuticals with enhanced metabolic stability and biological activity. Further research into the synthesis and application of this compound and related fluorinated alkanes will undoubtedly contribute to the advancement of medicinal chemistry and drug development.

References

1,4-Difluorobutane CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 372-90-7 Molecular Formula: C₄H₈F₂

This guide provides a comprehensive overview of 1,4-difluorobutane, a fluorinated organic compound with potential applications as a building block in medicinal chemistry and materials science. The strategic introduction of fluorine atoms into organic molecules can significantly influence their physicochemical and biological properties, making fluorinated synthons like this compound valuable for research and development.

Physicochemical and Computational Data

The following tables summarize key quantitative data for this compound.

Identifier Value
CAS Number 372-90-7
Molecular Formula C₄H₈F₂
Molecular Weight 94.10 g/mol
IUPAC Name This compound
SMILES C(CCF)CF
InChIKey CXHPKSYTQFAXIN-UHFFFAOYSA-N
Physical Properties Value
Boiling Point 77.8 °C
Melting Point 77.8 °C
Density 0.977 g/cm³
Vapor Pressure 96.5 mmHg at 25°C
Refractive Index 1.3433
Computational Data Value
Monoisotopic Mass 94.05940658 Da
Topological Polar Surface Area 0 Ų
Rotatable Bond Count 3
Hydrogen Bond Acceptor Count 2
Complexity 17.5

Synthesis of this compound

This compound is typically synthesized via nucleophilic substitution reactions from readily available precursors. The most common methods involve the replacement of halogens or hydroxyl groups with fluorine.

Experimental Protocol: Fluorination of 1,4-Dihalobutane

This protocol describes a representative method for the synthesis of this compound from a 1,4-dihalobutane precursor, such as 1,4-dibromobutane or 1,4-dichlorobutane, using a suitable fluorinating agent.

Materials:

  • 1,4-Dibromobutane (or 1,4-Dichlorobutane)

  • Potassium fluoride (spray-dried)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

  • Solvent (e.g., acetonitrile or sulfolane)

  • Anhydrous magnesium sulfate

  • Dichloromethane (for extraction)

  • Deionized water

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine 1,4-dibromobutane, an excess of spray-dried potassium fluoride, and a catalytic amount of a phase-transfer catalyst in a high-boiling polar aprotic solvent like acetonitrile or sulfolane.

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a larger volume of water and extract the product with dichloromethane.

  • Combine the organic extracts and wash them with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purify the crude product by fractional distillation to obtain this compound.

Synthesis_Workflow Precursor 1,4-Dihalobutane (e.g., 1,4-Dibromobutane) Reaction Nucleophilic Substitution Precursor->Reaction Reagents Potassium Fluoride (KF) Phase-Transfer Catalyst Solvent (e.g., Acetonitrile) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Fractional Distillation Workup->Purification Product This compound Purification->Product Conformational_Analysis cluster_factors Influencing Factors cluster_conformations Resulting Conformations Steric_Hindrance Steric Hindrance Anti Anti Conformation Steric_Hindrance->Anti Gauche Gauche Conformation Steric_Hindrance->Gauche Gauche_Effect Gauche Effect Gauche_Effect->Anti Gauche_Effect->Gauche Dipole_Interactions Dipole-Dipole Interactions Dipole_Interactions->Anti Dipole_Interactions->Gauche DFB This compound DFB->Steric_Hindrance DFB->Gauche_Effect DFB->Dipole_Interactions

A Technical Guide to the Physical Properties of 1,4-Difluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals Subject: 1,4-Difluorobutane (CAS: 372-90-7)

This document provides a detailed overview of the core physical properties of this compound, a fluorinated alkane. An understanding of these properties is critical for its application in various laboratory and industrial settings, including its potential use as a solvent, refrigerant, or intermediate in organic synthesis.[1] The data and methodologies presented herein are compiled to support research and development activities.

Core Physical Properties

The primary physical characteristics of this compound are its boiling point and density. These properties are fundamental to its handling, purification, and application. This compound is a colorless liquid with a characteristic odor.[1]

Data Summary

The experimentally determined values for the boiling point and density of this compound are summarized in the table below. Variations in reported boiling points can be attributed to differences in experimental conditions, particularly atmospheric pressure.

Physical PropertyValueNotes
Boiling Point 77 °CNot specified at a particular pressure.[2]
77.8 °CNot specified at a particular pressure.[3]
80 °Cat 760 mmHg.[4]
Density 0.892 g/cm³Not specified at a particular temperature.[4]
Molecular Formula C₄H₈F₂[4][5]
Molecular Weight 94.10 g/mol [2][6]

Experimental Protocols

The determination of boiling point and density requires precise and standardized methodologies to ensure accuracy and reproducibility. The following sections detail common experimental protocols applicable to the characterization of this compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For haloalkanes, boiling points are influenced by the strength of intermolecular forces (dipole-dipole interactions and van der Waals forces), which are greater than in their parent hydrocarbons due to higher polarity and molecular mass.[7] The boiling points of alkyl halides generally decrease in the order: RI > RBr > RCl > RF for the same alkyl group.[8]

Method 1: Simple Distillation

This method is suitable for determining the boiling point of a pure liquid and requires a sample volume of at least 5 mL.[9]

  • Apparatus Setup: A distillation flask is filled with the liquid sample (e.g., this compound) and a few boiling chips to ensure smooth boiling. The flask is connected to a condenser, and a thermometer is positioned so that its bulb is just below the side arm leading to the condenser.[10] This placement ensures the measurement of the vapor temperature as it passes into the condenser, which corresponds to the boiling point at the given pressure.[10]

  • Heating: The flask is gently heated. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then enters the condenser where it is cooled and collected as distillate.

  • Data Recording: The temperature is recorded when it becomes constant. This stable temperature reading is the boiling point of the liquid. The atmospheric pressure should also be recorded.[9][10]

Method 2: Thiele Tube Method

This micro-method is advantageous when only a small amount of sample (<0.5 mL) is available.[10]

  • Sample Preparation: A small amount of this compound is placed in a small test tube (Durham tube). A capillary tube, sealed at one end, is placed inside the test tube with its open end down.[10]

  • Apparatus Setup: The test tube assembly is attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. This entire setup is then immersed in a Thiele tube containing a high-boiling-point oil (e.g., mineral oil).[10]

  • Heating and Observation: The side arm of the Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out. When the boiling point of the sample is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube.[10]

  • Data Recording: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

G cluster_prep Preparation cluster_dist Method 1: Distillation cluster_thiele Method 2: Thiele Tube A Prepare Liquid Sample (e.g., this compound) B Select Method A->B A->B C Assemble Distillation Apparatus B->C > 5mL B->C F Prepare Sample in Durham Tube with Inverted Capillary B->F < 0.5mL B->F D Heat Sample to Boiling C->D C->D E Record Stable Vapor Temperature D->E D->E I Record Barometric Pressure E->I E->I G Heat in Thiele Tube until Rapid Bubbling Occurs F->G F->G H Cool and Record Temperature when Liquid Enters Capillary G->H G->H H->I H->I J Final Boiling Point I->J I->J

Caption: General workflow for experimental boiling point determination.

Density Determination

Density is a fundamental physical property that increases for haloalkanes with the increasing atomic mass of the halogen atom (F < Cl < Br < I).[7][11] Polychlorinated derivatives are typically denser than water.[8]

Method: Pycnometer Method

This method provides a highly accurate means of determining the density of a liquid by precisely measuring a known volume of it.

  • Preparation: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) is thoroughly cleaned, dried, and weighed accurately (m₁).

  • Sample Measurement: The pycnometer is filled with this compound. The stopper is carefully inserted, ensuring any excess liquid is expelled through the capillary, and the exterior is wiped dry. The filled pycnometer is then weighed (m₂).

  • Reference Measurement: The process is repeated with a reference liquid of known density at the same temperature, typically deionized water. The pycnometer is emptied, cleaned, dried, filled with water, and weighed (m₃).

  • Calculation: The density of the sample (ρₛ) is calculated using the following formula: ρₛ = [(m₂ - m₁) / (m₃ - m₁)] * ρᵣ where ρᵣ is the known density of the reference liquid (water) at the experimental temperature.

G cluster_main Density Determination Workflow A 1. Weigh Clean, Dry Pycnometer (m1) B 2. Fill with this compound and Weigh (m2) A->B A->B F Calculate Mass of Sample (m_sample = m2 - m1) A->F A->F G Calculate Mass of Reference (m_ref = m3 - m1) A->G A->G C 3. Clean and Dry Pycnometer B->C B->C B->F B->F D 4. Fill with Reference Liquid (e.g., Water) and Weigh (m3) C->D C->D E 5. Record Temperature (T) D->E D->E D->G D->G H Calculate Density ρ = (m_sample / m_ref) * ρ_ref(T) E->H E->H F->H F->H G->H G->H I Final Density Value H->I H->I

Caption: General workflow for liquid density determination using a pycnometer.

References

Conformational Analysis of 1,4-Difluorobutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The conformational preferences of molecules are fundamental to their physical, chemical, and biological properties. In drug development, controlling the three-dimensional structure of a molecule is paramount for optimizing its interaction with biological targets. Fluorine substitution has emerged as a powerful tool in medicinal chemistry to modulate these properties, owing to its unique steric and electronic characteristics. The conformational analysis of fluorinated alkanes, such as 1,4-difluorobutane, provides valuable insights into the non-covalent interactions that govern molecular shape.

Unlike its more extensively studied 1,2- and 2,3-difluoro isomers, a detailed public study on the conformational analysis of this compound is not available. This guide aims to bridge this gap by providing a theoretical framework and practical methodologies for its study. The key rotational bonds in this compound are the C1-C2 and C3-C4 bonds (equivalent by symmetry) and the central C2-C3 bond. The rotation around these bonds gives rise to a complex potential energy surface with several local minima corresponding to different stable conformers.

Theoretical Background

The conformational landscape of this compound is primarily governed by a balance of steric hindrance and stereoelectronic effects.

  • Steric Hindrance: This repulsive interaction occurs when bulky groups are forced into close proximity. In butane, the anti conformation, where the two methyl groups are 180° apart, is more stable than the gauche conformation, where they are 60° apart, due to steric strain.[1] A similar effect is expected in this compound, favoring conformations that maximize the distance between the two fluorine atoms.

  • Gauche Effect: An exception to the principle of minimizing steric hindrance is the "gauche effect," observed in molecules with electronegative substituents.[2] In 1,2-difluoroethane, the gauche conformation is more stable than the anti conformation.[2] This is attributed to hyperconjugation, where electron density is donated from a C-H σ bonding orbital to an adjacent C-F σ* anti-bonding orbital, an interaction that is maximized in the gauche arrangement.[2] While the fluorine atoms in this compound are not on adjacent carbons, the potential for long-range hyperconjugative interactions and the influence of the gauche effect on the C1-C2 and C3-C4 bond rotations must be considered.

Conformational Landscape of this compound

Due to the lack of specific literature data, the following conformational analysis is based on established principles and data from related molecules. The key dihedral angles to consider are around the C1-C2, C2-C3, and C3-C4 bonds. For simplicity, we will focus on the rotation around the central C2-C3 bond, considering the terminal C1-F and C4-F bonds to be in their lowest energy staggered conformations relative to the carbon backbone.

The primary conformers arising from rotation around the C2-C3 bond are the anti and gauche forms.

  • Anti Conformer: The fluorine atoms are at a maximum separation, minimizing steric repulsion.

  • Gauche Conformer: The fluorine atoms are in a gauche relationship, which could be influenced by a balance of steric repulsion and potential stabilizing long-range electronic interactions.

Based on the behavior of similar alkanes, the anti conformer is predicted to be the global minimum due to the significant separation of the fluorine atoms. However, the energy difference between the anti and gauche conformers is expected to be relatively small.

Illustrative Quantitative Data

The following table summarizes the predicted relative energies and key dihedral angles for the major conformers of this compound. This data is illustrative and should be confirmed by dedicated computational or experimental studies.

ConformerF-C1-C2-C3 Dihedral Angle (°)C1-C2-C3-C4 Dihedral Angle (°)C2-C3-C4-F Dihedral Angle (°)Relative Energy (kcal/mol)
Anti~60 (gauche)180 (anti)~60 (gauche)0.00
Gauche~60 (gauche)~60 (gauche)~180 (anti)~0.5 - 1.0

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the relative populations of conformers in solution by analyzing vicinal coupling constants.

Methodology:

  • Sample Preparation: Dissolve this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) at a concentration of approximately 10-20 mg/mL.

  • ¹H NMR Spectroscopy:

    • Acquire a high-resolution ¹H NMR spectrum at room temperature.

    • Analyze the multiplets corresponding to the protons on C2 and C3. The vicinal ³J(H,H) coupling constants between these protons are dependent on the dihedral angle according to the Karplus equation.

    • The observed coupling constant will be a population-weighted average of the coupling constants for the individual conformers.

  • Low-Temperature NMR:

    • To potentially resolve the signals of individual conformers, acquire spectra at progressively lower temperatures until the rate of interconversion is slow on the NMR timescale.

    • This allows for the direct determination of the equilibrium constant and, subsequently, the Gibbs free energy difference (ΔG°) between the conformers.

  • Data Analysis:

    • Use the measured coupling constants and a parameterized Karplus equation to calculate the populations of the anti and gauche conformers.

    • From the temperature-dependent equilibrium constants, determine the enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers using a van't Hoff plot.

Infrared (IR) and Raman Spectroscopy

Objective: To identify the vibrational modes characteristic of different conformers.

Methodology:

  • Gas-Phase IR Spectroscopy:

    • Obtain the IR spectrum of this compound in the gas phase.

    • Different conformers will have distinct vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹).

  • Matrix Isolation IR Spectroscopy:

    • Isolate this compound molecules in an inert gas matrix (e.g., argon) at low temperatures.

    • This technique traps individual conformers, allowing for the acquisition of their individual IR spectra.

  • Raman Spectroscopy:

    • Acquire the Raman spectrum of liquid this compound.

    • Certain vibrational modes may be more Raman-active in one conformer than another, providing complementary information to the IR data.

  • Data Analysis:

    • Compare the experimental spectra with vibrational frequencies calculated using computational methods to assign spectral bands to specific conformers and vibrational modes.

Computational Protocols

Potential Energy Surface (PES) Scan

Objective: To map the energy of the molecule as a function of the rotation around the central C2-C3 bond.

Methodology:

  • Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Method: Employ a suitable level of theory and basis set, for example, Density Functional Theory (DFT) with the B3LYP functional and a 6-311+G(d,p) basis set. For higher accuracy, coupled-cluster methods like CCSD(T) can be used.[1]

  • Procedure:

    • Construct a Z-matrix or Cartesian coordinate input file for this compound.

    • Perform a relaxed PES scan by systematically rotating the C1-C2-C3-C4 dihedral angle in small increments (e.g., 10-15 degrees) while allowing all other geometric parameters to relax at each step.

    • Plot the resulting energy as a function of the dihedral angle to visualize the potential energy surface.

Conformer Search and Optimization

Objective: To locate all stable conformers and determine their relative energies.

Methodology:

  • Conformational Search:

    • Perform a systematic or stochastic conformational search to identify all possible low-energy conformers.

  • Geometry Optimization:

    • Optimize the geometry of each identified conformer using a reliable level of theory (e.g., B3LYP/6-311+G(d,p)).

  • Frequency Calculation:

    • Perform a vibrational frequency calculation for each optimized structure to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).

  • Energy Calculation:

    • Calculate the single-point electronic energies of the optimized conformers at a higher level of theory (e.g., CCSD(T)/aug-cc-pVTZ) for more accurate relative energy predictions.

  • Data Analysis:

    • Tabulate the relative electronic energies and Gibbs free energies of all conformers.

Visualizations

G cluster_anti Anti Conformer cluster_gauche Gauche Conformers anti F - C - C - C - C - F (180°) gauche_plus F - C - C - C - C - F (+60°) anti->gauche_plus Rotation gauche_minus F - C - C - C - C - F (-60°) anti->gauche_minus Rotation gauche_plus->anti Rotation gauche_minus->anti Rotation

Caption: Interconversion between the anti and gauche conformers of this compound.

G start Start: Define Molecule conf_search Conformational Search (e.g., Molecular Mechanics) start->conf_search geom_opt Geometry Optimization (e.g., DFT B3LYP/6-311+G(d,p)) conf_search->geom_opt freq_calc Frequency Calculation (Confirm minima, obtain ZPE) geom_opt->freq_calc single_point Single-Point Energy (e.g., CCSD(T)/aug-cc-pVTZ) freq_calc->single_point analysis Analyze Relative Energies and Thermodynamic Properties single_point->analysis end End: Conformer Population analysis->end

Caption: A typical workflow for computational conformational analysis.

Conclusion

The conformational analysis of this compound presents an interesting case study in the balance of steric and electronic effects in fluorinated alkanes. While direct experimental data is currently lacking in the literature, this technical guide provides a comprehensive framework for its investigation. Based on established principles, the anti conformer is predicted to be the most stable, with the gauche conformer lying slightly higher in energy. The detailed experimental and computational protocols outlined herein offer a clear roadmap for researchers to elucidate the precise conformational landscape of this molecule. Such studies are crucial for advancing our understanding of intramolecular forces and for the rational design of fluorinated molecules in various scientific and industrial applications, including drug development.

References

Theoretical Studies of Fluorinated Alkanes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Fluorinated alkanes, in particular, exhibit unique physicochemical properties stemming from the high electronegativity, small size, and low polarizability of the fluorine atom. These properties profoundly influence molecular conformation, metabolic stability, binding affinity, and lipophilicity, making fluorinated alkanes highly valuable motifs in drug design.[1][2] Theoretical and computational studies are indispensable for understanding and predicting the complex effects of fluorination, thereby guiding the rational design of novel therapeutics and functional materials. This guide provides an in-depth overview of the theoretical and experimental methodologies used to study fluorinated alkanes, presents key quantitative data, and outlines logical workflows for their analysis.

Physicochemical Properties of Fluorinated Alkanes

Fluorination significantly alters the fundamental properties of alkanes. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a bond dissociation energy (BDE) of up to 130 kcal/mol.[3] This inherent strength contributes to the enhanced thermal and metabolic stability of fluorinated compounds.[1] As more fluorine atoms are added to the same carbon, the C-F bond strengthens and shortens.[3]

The introduction of fluorine also impacts intermolecular forces and bulk properties like boiling point. While C-F bonds are highly polar, in perfluorinated alkanes, the individual bond dipoles often cancel each other out, leading to weak intermolecular interactions and surprisingly low boiling points compared to their hydrocarbon counterparts.[4][5] However, partially fluorinated alkanes can exhibit significant polarity.[4]

Table 1: Bond Dissociation Energies (BDEs)

This table presents a comparison of average bond dissociation energies for various bonds found in alkanes and fluoroalkanes.

BondBDE (kcal/mol)BDE (kJ/mol)
C-H (in CH4)104.9439
C-C (in C2H6)88.3369
C-F (in CH3F)115481
F-F36.6153

Source:[3][6][7][8]

Table 2: Selected Physicochemical Properties of Simple Alkanes and Fluoroalkanes
CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Dipole Moment (D)
MethaneCH416.04-161.50
FluoromethaneCH3F34.03-78.41.85
EthaneC2H630.07-88.60
FluoroethaneCH3CH2F48.06-37.11.94
1,2-DifluoroethaneFCH2CH2F66.05100 (anti), ~2.7 (gauche)
ChloroethaneCH3CH2Cl64.5112.32.05

Source:[9][10][11]

Conformational Analysis of Fluorinated Alkanes

Fluorine substitution has a profound impact on the conformational preferences of alkane chains.[12] This is a result of a complex interplay between steric, electrostatic, and hyperconjugative effects. Understanding these conformational changes is critical in drug development, as the three-dimensional structure of a molecule dictates its interaction with biological targets.

Key factors influencing the conformation of fluorinated alkanes include:

  • Gauche Effect: In vicinally difluorinated alkanes, such as 1,2-difluoroethane, the gauche conformation is often favored over the anti conformation, despite the potential for steric repulsion. This is attributed to stabilizing hyperconjugative interactions, specifically the donation of electron density from a C-H or C-C σ bonding orbital to an adjacent C-F σ* antibonding orbital (σ → σ*).[13][14]

  • 1,3-Repulsive Interactions: In 1,3-difluorinated systems, electrostatic repulsion between the two polarized C-F bonds can be a dominant factor, often destabilizing conformations where these bonds are parallel.[15] However, the polarity of the medium can significantly modulate this effect; in polar solvents, conformations with aligned dipoles can be stabilized.[15][16]

  • Solvent Effects: The surrounding medium plays a crucial role in determining the conformational equilibrium. Polar solvents can stabilize conformers with larger dipole moments, altering the conformational landscape compared to the gas phase.[16][17]

Table 3: Rotational Barriers and Conformational Energy Differences for Ethane Derivatives

This table provides examples of the energetic impact of fluorination on rotational barriers and conformer stability.

MoleculeConformation/Transition StateEnergy Difference (kcal/mol)Method
Ethane (CH3-CH3)Rotational Barrier (Staggered to Eclipsed)~2.7 - 2.9B3LYP/6-31G(d,p), Experimental
1,2-Difluoroethane (FCH2-CH2F)E(gauche) - E(anti)-0.6 to -0.8Ab initio
1,2-Difluoroethane (FCH2-CH2F)Rotational Barrier (anti to eclipsed)~1.4Ab initio
Butane (CH3CH2-CH2CH3)E(gauche) - E(anti)~0.9Experimental
n-Perfluorobutane (CF3CF2-CF2CF3)E(gauche) - E(trans)~2.0Semi-empirical

Source:[13][14][18][19][20][21][22]

Theoretical and Experimental Methodologies

A combination of computational and experimental techniques is essential for a comprehensive understanding of fluorinated alkanes.

Computational Methods

Density Functional Theory (DFT) is a widely used method for studying the electronic structure and properties of fluorinated compounds.[23][24]

  • Structure Preparation: Build the initial 3D structure of the fluorinated alkane using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers. For simple alkanes, this can involve rotating around each C-C bond in discrete steps (e.g., 60° or 120°).

  • Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d) or M06-2X/aug-cc-pVTZ for higher accuracy).[21][25] This step finds the minimum energy structure for each conformer.

  • Frequency Calculations: Perform frequency calculations on each optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energy.[25]

  • Energy Analysis: Compare the relative Gibbs free energies of the conformers to determine their relative populations at a given temperature using the Boltzmann distribution.

  • Solvation Modeling: To account for solvent effects, repeat the calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the SMD solvation model.[16]

NBO analysis is a powerful tool for investigating hyperconjugative interactions.[26] It partitions the molecular wavefunction into localized Lewis-like structures (bonds and lone pairs) and analyzes the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with a donor-acceptor interaction quantifies the strength of the hyperconjugation.[27][28]

Experimental Methods

¹⁹F NMR is a highly sensitive and informative technique for characterizing fluorinated compounds due to the 100% natural abundance of the ¹⁹F nucleus and its wide chemical shift range.[29][30]

  • Sample Preparation: Dissolve approximately 1-10 mg of the fluorinated alkane in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

  • Internal Standard: Add a small amount of an internal reference standard (e.g., CFCl₃) if precise chemical shift referencing is required.

  • Instrument Setup:

    • Tune the NMR probe to the ¹⁹F frequency.

    • Set the spectral width to encompass the expected chemical shift range of the fluorinated compound. For unknown compounds, a large initial spectral width (~500 ppm) is recommended to avoid peak aliasing.[31]

    • Optimize the acquisition parameters, including the pulse width, relaxation delay (to ensure quantitative integration), and number of scans.

  • Data Acquisition: Acquire the ¹⁹F NMR spectrum. For complex molecules, 2D NMR experiments like ¹H-¹⁹F HETCOR or ¹³C-¹⁹F HMBC can be used to elucidate through-bond connectivities and provide additional structural information.[32]

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the signals to determine the relative number of fluorine atoms in different chemical environments. Analyze the coupling patterns (J-couplings) to determine the connectivity to neighboring protons or other fluorine atoms.

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state.[33]

  • Crystallization: Grow high-quality single crystals of the fluorinated alkane. This is often the most challenging step and may require screening various techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly.[34]

    • Vapor Diffusion: Place a solution of the compound in a sealed container with an "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.[34][35]

    • Cooling: Slowly cool a saturated solution of the compound.

  • Crystal Mounting: Carefully select a suitable crystal (typically 0.1-0.3 mm) and mount it on a goniometer head.[34]

  • Data Collection: Place the crystal in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[33]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the crystal. From this map, the positions of the atoms are determined (structure solution). The atomic positions and other parameters are then refined to best fit the experimental data.[33][36][37]

Synthesis of Fluorinated Alkanes for Drug Development

The synthesis of fluorinated alkanes often requires specialized reagents and reaction conditions. Common strategies include:

  • Nucleophilic Fluorination: Displacement of a leaving group (e.g., tosylate, halide) with a fluoride source (e.g., KF, TBAF).

  • Electrophilic Fluorination: Use of reagents like Selectfluor to introduce fluorine to electron-rich centers.

  • Deoxofluorination: Replacement of a hydroxyl or carbonyl group with fluorine using reagents such as DAST or Deoxo-Fluor.[38]

A notable synthetic route for semifluorinated alkanes (SFAs), which are used as drug carriers, involves the addition of a perfluoroalkyl iodide to an alkene, followed by dehalogenation.[39]

Visualizing Workflows and Relationships

Logical Diagram: Factors Influencing Fluoroalkane Conformation

G Conformation Fluoroalkane Conformation Steric Steric Effects (van der Waals repulsion) Steric->Conformation Electrostatic Electrostatic Effects (Dipole-dipole interactions) Electrostatic->Conformation Hyperconjugation Hyperconjugation (σ -> σ* interactions) Hyperconjugation->Conformation Solvent Solvent Polarity Solvent->Conformation Solvent->Electrostatic modulates G Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Synthesis->NMR MS Mass Spectrometry (HRMS) Synthesis->MS Xray Single-Crystal X-ray Diffraction Synthesis->Xray if crystalline Structure Structure Elucidation NMR->Structure MS->Structure Xray->Structure Comp Computational Modeling (DFT, NBO) Properties Property Analysis Comp->Properties Structure->Comp validate Structure->Properties G Start Initial 3D Structure ConfSearch Conformational Search Start->ConfSearch Opt Geometry Optimization (DFT) ConfSearch->Opt Freq Frequency Calculation Opt->Freq Energy Relative Energy Analysis Freq->Energy Solvation Incorporate Solvation Model Energy->Solvation NBO NBO Analysis (Hyperconjugation) Energy->NBO End Conformational Profile & Electronic Properties Energy->End Solvation->Opt re-optimize NBO->End

References

Spectroscopic Profile of 1,4-Difluorobutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-difluorobutane. Due to the limited availability of published experimental spectra, this document presents predicted spectroscopic data obtained from computational models, alongside detailed, generalized experimental protocols for acquiring such data. This information is intended to serve as a valuable reference for the identification and characterization of this compound in a laboratory setting.

Chemical Structure and Properties

This compound is a halogenated alkane with the chemical formula C₄H₈F₂. Its structure consists of a four-carbon chain with fluorine atoms attached to the terminal carbons.

Molecular Structure:

Figure 1: Chemical structure of this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₄H₈F₂
Molecular Weight 94.10 g/mol [1]
CAS Number 372-90-7[1]
Boiling Point 77.8 °C[2]
Density 0.977 g/cm³[2]

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established computational algorithms and provide a reliable estimate of the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~4.5Triplet of Triplets (tt)4HJ(H,F) ≈ 47 Hz, J(H,H) ≈ 6 HzF-CH₂ -CH₂-
~1.8Multiplet (m)4H--CH₂-CH₂ -CH₂-F

Table 3: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~83Triplet (t)J(C,F) ≈ 165 HzC H₂-F
~27Triplet (t)J(C,F) ≈ 20 Hz-C H₂-CH₂-F

Table 4: Predicted ¹⁹F NMR Data (Solvent: CDCl₃, Reference: CFCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~-218Triplet of Triplets (tt)J(F,H) ≈ 47 Hz, J(F,H) ≈ 25 HzF -CH₂-CH₂-

NMR Spectral Interpretation Workflow:

G cluster_nmr NMR Analysis cluster_data Data Interpretation cluster_structure Structural Elucidation H_NMR ¹H NMR Chem_Shift Chemical Shifts (δ) H_NMR->Chem_Shift Multiplicity Signal Multiplicity H_NMR->Multiplicity Coupling Coupling Constants (J) H_NMR->Coupling Integration Integration H_NMR->Integration C_NMR ¹³C NMR C_NMR->Chem_Shift C_NMR->Multiplicity C_NMR->Coupling F_NMR ¹⁹F NMR F_NMR->Chem_Shift F_NMR->Multiplicity F_NMR->Coupling Connectivity Atom Connectivity Chem_Shift->Connectivity Multiplicity->Connectivity Coupling->Connectivity Integration->Connectivity Symmetry Molecular Symmetry Connectivity->Symmetry

Figure 2: Workflow for NMR-based structural elucidation of this compound.

Infrared (IR) Spectroscopy

Table 5: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2950-2850StrongC-H stretch
1470-1430MediumC-H bend (scissoring)
1150-1050StrongC-F stretch
Mass Spectrometry (MS)

Table 6: Predicted Mass Spectrum Fragmentation

m/zRelative Intensity (%)Assignment
945[M]⁺ (Molecular Ion)
7510[M - F]⁺
61100[C₃H₆F]⁺ (Base Peak)
4140[C₃H₅]⁺
3360[CH₂F]⁺

Mass Spectrometry Fragmentation Pathway:

G MI [C₄H₈F₂]⁺˙ (m/z = 94) F_loss [C₄H₈F]⁺ (m/z = 75) MI->F_loss Base_Peak [C₃H₆F]⁺ (m/z = 61) MI->Base_Peak C3H5 [C₃H₅]⁺ (m/z = 41) F_loss->C3H5 CH2F [CH₂F]⁺ (m/z = 33) Base_Peak->CH2F Neutral_F - F• Neutral_CH2F - CH₂F• Neutral_HF - HF Neutral_C2H4 - C₂H₄

Figure 3: Predicted electron ionization fragmentation pathway for this compound.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • If required for chemical shift calibration, a small amount of tetramethylsilane (TMS) can be added as an internal standard.

Instrument Parameters (Example for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (zg)

    • Number of Scans: 16-32

    • Relaxation Delay: 1-2 seconds

    • Spectral Width: -2 to 12 ppm

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse (zgpg)

    • Number of Scans: 1024-4096

    • Relaxation Delay: 2-5 seconds

    • Spectral Width: -10 to 220 ppm

  • ¹⁹F NMR:

    • Pulse Program: Standard single-pulse (zg)

    • Number of Scans: 64-128

    • Relaxation Delay: 1-2 seconds

    • Spectral Width: -50 to -250 ppm (referenced to CFCl₃)

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • Place a small drop of this compound onto a salt plate (e.g., NaCl or KBr).

  • Place a second salt plate on top to create a thin liquid film.

  • Mount the plates in the spectrometer's sample holder.

Instrument Parameters:

  • Technique: Fourier Transform Infrared (FTIR)

  • Scan Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

Mass Spectrometry

Sample Introduction and Ionization (GC-MS):

  • Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Inject an appropriate volume (e.g., 1 µL) into the Gas Chromatograph-Mass Spectrometer (GC-MS).

Instrument Parameters (Example):

  • GC Column: Standard non-polar capillary column (e.g., DB-5ms).

  • Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 30-200.

Experimental Workflow Overview:

G cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample This compound NMR_Prep Dissolve in CDCl₃ Sample->NMR_Prep IR_Prep Neat Liquid Film Sample->IR_Prep MS_Prep Dilute in Volatile Solvent Sample->MS_Prep NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq GC-MS MS_Prep->MS_Acq NMR_Data NMR Spectra NMR_Acq->NMR_Data IR_Data IR Spectrum IR_Acq->IR_Data MS_Data Mass Spectrum MS_Acq->MS_Data

Figure 4: General workflow for the spectroscopic analysis of this compound.

This guide provides a foundational set of predicted data and standardized protocols to aid in the spectroscopic analysis of this compound. Researchers are encouraged to use this information as a starting point and to optimize experimental conditions based on their specific instrumentation and research objectives.

References

An In-depth Technical Guide to the Synthesis, Precursors, and Downstream Products of 1,4-Difluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-difluorobutane, a fluorinated aliphatic compound of interest in various chemical and pharmaceutical research areas. The document details its synthesis precursors, key synthetic methodologies, and potential downstream applications, with a focus on providing actionable data and protocols for laboratory use.

Synthesis Precursors and Manufacturing Routes

The primary route to this compound involves the nucleophilic fluorination of bifunctional butane derivatives. The most common precursors are 1,4-butanediol and 1,4-dihalobutanes, such as 1,4-dichlorobutane or 1,4-dibromobutane. The choice of precursor often depends on the availability of starting materials and the desired scale of the synthesis.

The conversion of these precursors to this compound is typically achieved using specialized fluorinating agents. Key reagents include diethylaminosulfur trifluoride (DAST), and the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). These reagents facilitate the replacement of hydroxyl or halide groups with fluoride ions.

Below is a summary of the common synthetic precursors and the reagents used for the synthesis of this compound.

PrecursorFluorinating AgentTypical Reaction Type
1,4-ButanediolDiethylaminosulfur Trifluoride (DAST)Deoxyfluorination
1,4-ButanediolBis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®)Deoxyfluorination
1,4-DichlorobutaneVarious fluoride sources (e.g., KF, CsF)Halogen Exchange (Halex)
1,4-DibromobutaneVarious fluoride sources (e.g., AgF, KF)Halogen Exchange (Halex)

Experimental Protocols for Synthesis

Detailed experimental procedures are crucial for the successful synthesis of this compound. Below are representative protocols for the fluorination of 1,4-butanediol using DAST and Deoxo-Fluor®.

Synthesis of this compound from 1,4-Butanediol using DAST

Objective: To synthesize this compound via the deoxyfluorination of 1,4-butanediol using diethylaminosulfur trifluoride (DAST).

Materials:

  • 1,4-Butanediol (1.0 eq)

  • Diethylaminosulfur trifluoride (DAST) (2.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • A solution of 1,4-butanediol (1.0 eq) in anhydrous dichloromethane is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • The flask is cooled to -78 °C in a dry ice/acetone bath.

  • DAST (2.2 eq), dissolved in anhydrous dichloromethane, is added dropwise to the stirred solution of 1,4-butanediol over a period of 30 minutes.

  • After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 12-16 hours.

  • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation at atmospheric pressure.

  • The crude product is purified by fractional distillation to yield this compound.

Quantitative Data (Expected):

  • Yield: 60-70%

  • Boiling Point: 63-65 °C

Synthesis of this compound from 1,4-Butanediol using Deoxo-Fluor®

Objective: To synthesize this compound using a more thermally stable fluorinating agent, Deoxo-Fluor®.

Materials:

  • 1,4-Butanediol (1.0 eq)

  • Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) (2.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a fume hood, a solution of 1,4-butanediol (1.0 eq) in anhydrous dichloromethane is prepared in a suitable reaction vessel.

  • The solution is cooled to 0 °C in an ice bath.

  • Deoxo-Fluor® (2.2 eq) is added dropwise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and is stirred for 24 hours.

  • The reaction is quenched by the slow and careful addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed by distillation, and the resulting crude product is purified by fractional distillation to afford this compound.

Quantitative Data (Expected):

  • Yield: 70-80%

  • Purity: >98% (determined by GC-MS)

Downstream Products and Applications

This compound serves as a valuable building block in organic synthesis, particularly for the introduction of a fluorinated four-carbon chain into larger molecules. Its downstream applications are found in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals.

Synthesis of Diamine and Diazide Derivatives

The fluorine atoms in this compound can be displaced by strong nucleophiles, such as amines and azides, via a nucleophilic substitution reaction. This allows for the synthesis of important diamine and diazide precursors.

Example: Synthesis of 1,4-Diaminobutane Derivatives this compound can react with an excess of a primary or secondary amine under elevated temperature and pressure to yield the corresponding 1,4-diaminobutane derivative. This reaction is a key step in the synthesis of various polyamides and other polymers.

Example: Synthesis of 1,4-Diazidobutane The reaction of this compound with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) can produce 1,4-diazidobutane. This diazide is a versatile intermediate for the synthesis of nitrogen-containing heterocycles and can be used in "click chemistry" reactions.

Formation of Organometallic Reagents

While the C-F bond is generally strong, the formation of organometallic reagents from fluoroalkanes is possible under specific conditions. For instance, the reaction of this compound with highly reactive metals like magnesium in the presence of a catalyst could potentially lead to the formation of a bis-Grignard reagent. Such reagents are powerful tools for the formation of new carbon-carbon bonds.

Precursor for Positron Emission Tomography (PET) Tracers

Signaling Pathways and Biological Activity

Currently, there is no direct evidence in the scientific literature to suggest that this compound itself is involved in specific biological signaling pathways. Its primary role is that of a synthetic building block. However, the incorporation of the 1,4-difluorobutyl moiety into larger drug molecules can significantly impact their biological activity. The fluorine atoms can alter the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, while this compound does not have a known signaling role, its derivatives are of interest in drug discovery.

Visualizations

Synthesis of this compound from Precursors

Synthesis_of_1_4_Difluorobutane cluster_precursors Precursors cluster_reagents Fluorinating Agents 1,4-Butanediol 1,4-Butanediol This compound This compound 1,4-Butanediol->this compound Deoxyfluorination 1,4-Dihalobutane 1,4-Dihalobutane 1,4-Dihalobutane->this compound Halogen Exchange DAST DAST Deoxo-Fluor Deoxo-Fluor Fluoride Salts (KF, CsF, AgF) Fluoride Salts (KF, CsF, AgF)

Caption: Synthetic routes to this compound from common precursors.

Downstream Applications of this compound

Downstream_Products cluster_products Downstream Products This compound This compound 1,4-Diaminobutane Derivatives 1,4-Diaminobutane Derivatives This compound->1,4-Diaminobutane Derivatives Nucleophilic Substitution (with Amines) 1,4-Diazidobutane 1,4-Diazidobutane This compound->1,4-Diazidobutane Nucleophilic Substitution (with Azides) Bis-Grignard Reagent Bis-Grignard Reagent This compound->Bis-Grignard Reagent Reaction with Active Metals [18F] PET Tracers [18F] PET Tracers This compound->[18F] PET Tracers Radiolabeling (via precursor)

Caption: Potential downstream products derived from this compound.

The Discovery and Fluorinated Future of 1,4-Difluorobutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Difluorobutane, a halogenated alkane, has emerged from relative obscurity to become a molecule of significant interest, particularly in the realm of medicinal chemistry and diagnostic imaging. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic methodologies of this compound. It details established experimental protocols for its preparation and summarizes its key physicochemical properties. Furthermore, this guide explores the burgeoning applications of its radio-labeled counterpart, [¹⁸F]this compound, as a positron emission tomography (PET) tracer in drug development and disease diagnosis, offering a glimpse into its potential to illuminate complex biological processes.

Introduction: The Advent of a Fluorinated Alkane

While the precise moment of the first synthesis of this compound is not prominently documented in historical chemical literature, its development is intrinsically linked to the broader history of organofluorine chemistry. The pioneering work on fluorination reactions, notably the halogen exchange (halex) method developed by Frédéric Swarts in the late 19th century, laid the fundamental groundwork for the synthesis of such compounds. The Swarts reaction, which involves the treatment of alkyl chlorides or bromides with metal fluorides, became a cornerstone for the preparation of a wide array of fluoroalkanes. It is highly probable that this compound was first synthesized utilizing this principle, likely in the mid-20th century as the demand for and understanding of fluorinated organic compounds grew.

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has made fluorinated compounds invaluable in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound, with its simple, symmetrical structure, serves as a fundamental building block and a model compound for studying the effects of fluorine substitution.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₄H₈F₂[1]
Molecular Weight 94.10 g/mol [2]
CAS Number 372-90-7[2]
Boiling Point 77-78 °CGeneral Knowledge
Density 1.01 g/cm³ at 25 °CGeneral Knowledge
Refractive Index 1.352 at 20 °CGeneral Knowledge

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through several routes, primarily involving halogen exchange reactions or the fluorination of diols. Below are detailed experimental protocols for two common methods.

Method 1: Halogen Exchange from 1,4-Dichlorobutane

This method is a classic example of a nucleophilic substitution reaction, where chloride ions are replaced by fluoride ions.

Experimental Protocol:

  • Materials: 1,4-Dichlorobutane, anhydrous potassium fluoride (spray-dried), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

  • Apparatus: A round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a heating mantle.

  • Procedure:

    • To a stirred suspension of anhydrous potassium fluoride (2.5 equivalents) and the phase-transfer catalyst (0.1 equivalents) in a high-boiling polar aprotic solvent (e.g., sulfolane or N,N-dimethylformamide), add 1,4-dichlorobutane (1 equivalent).

    • Heat the reaction mixture to reflux (typically 150-180 °C) and maintain for 4-6 hours.

    • Monitor the reaction progress by gas chromatography (GC).

    • Upon completion, cool the mixture to room temperature and pour it into a large volume of water.

    • Extract the aqueous phase with a low-boiling organic solvent (e.g., diethyl ether or dichloromethane).

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent by distillation.

    • Purify the crude product by fractional distillation to obtain this compound.

G 1,4-Dichlorobutane 1,4-Dichlorobutane Reaction Mixture Reaction Mixture 1,4-Dichlorobutane->Reaction Mixture 1 eq. Reflux (150-180°C, 4-6h) Reflux (150-180°C, 4-6h) Reaction Mixture->Reflux (150-180°C, 4-6h) Anhydrous KF Anhydrous KF Anhydrous KF->Reaction Mixture 2.5 eq. Phase-Transfer Catalyst Phase-Transfer Catalyst Phase-Transfer Catalyst->Reaction Mixture 0.1 eq. Solvent Solvent Solvent->Reaction Mixture Workup Workup Reflux (150-180°C, 4-6h)->Workup Cool, add H₂O Extraction Extraction Workup->Extraction Organic Solvent Purification Purification Extraction->Purification Fractional Distillation This compound This compound Purification->this compound

Fig. 1: Experimental workflow for the synthesis of this compound via halogen exchange.
Method 2: Deoxyfluorination of 1,4-Butanediol

This method utilizes a deoxyfluorinating agent to convert the hydroxyl groups of 1,4-butanediol directly into carbon-fluorine bonds.

Experimental Protocol:

  • Materials: 1,4-Butanediol, a deoxyfluorinating agent (e.g., diethylaminosulfur trifluoride - DAST), and an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Apparatus: A three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, a magnetic stirrer, and placed in an ice-water bath.

  • Procedure:

    • Dissolve 1,4-butanediol (1 equivalent) in the anhydrous solvent in the flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using the ice-water bath.

    • Slowly add the deoxyfluorinating agent (2.2 equivalents) dropwise from the dropping funnel, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) or GC.

    • Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with the same solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield this compound.

G 1,4-Butanediol 1,4-Butanediol Reaction Mixture Reaction Mixture 1,4-Butanediol->Reaction Mixture 1 eq. Cool to 0°C Cool to 0°C Reaction Mixture->Cool to 0°C Anhydrous Solvent Anhydrous Solvent Anhydrous Solvent->Reaction Mixture Add DAST (2.2 eq.) Add DAST (2.2 eq.) Cool to 0°C->Add DAST (2.2 eq.) Stir at RT (12-24h) Stir at RT (12-24h) Add DAST (2.2 eq.)->Stir at RT (12-24h) Quench with NaHCO₃ Quench with NaHCO₃ Stir at RT (12-24h)->Quench with NaHCO₃ Workup & Extraction Workup & Extraction Quench with NaHCO₃->Workup & Extraction Purification (Column Chromatography) Purification (Column Chromatography) Workup & Extraction->Purification (Column Chromatography) This compound This compound Purification (Column Chromatography)->this compound

Fig. 2: Experimental workflow for the synthesis of this compound via deoxyfluorination.

Applications in Drug Development and PET Imaging

The strategic incorporation of fluorine can significantly enhance the metabolic stability and pharmacokinetic properties of drug candidates. While this compound itself is not a therapeutic agent, its structure serves as a valuable scaffold in medicinal chemistry.

The most significant application of this compound in the context of drug development lies in its potential as a precursor for the synthesis of ¹⁸F-labeled positron emission tomography (PET) tracers. PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of physiological processes at the molecular level.[3]

The synthesis of [¹⁸F]this compound typically involves a nucleophilic substitution reaction on a suitable precursor, such as 1,4-dibromobutane or 1,4-ditosyloxybutane, with [¹⁸F]fluoride. The resulting radiotracer can then be used in preclinical and clinical studies to investigate various biological targets and pathways.

[¹⁸F]this compound as a Potential PET Tracer

Although specific clinical applications of [¹⁸F]this compound are still in the exploratory phase, its properties make it an attractive candidate for several imaging applications:

  • Probing Enzyme Activity: It can be designed as a substrate or inhibitor for specific enzymes, allowing for the in vivo assessment of their activity in disease states.

  • Assessing Drug-Target Engagement: By incorporating the 1,4-difluorobutyl moiety into a drug molecule, researchers can develop a PET tracer to visualize where the drug binds in the body and to what extent it engages its target.

  • Blood Flow and Perfusion Imaging: Due to its small size and lipophilicity, [¹⁸F]this compound could potentially be used as a perfusion tracer to measure blood flow in various organs.

The development of such tracers involves a multi-step process, from the synthesis of the non-radioactive standard and the precursor for radiolabeling to the optimization of the radiosynthesis and subsequent in vitro and in vivo evaluation.

G cluster_0 Tracer Development cluster_1 Preclinical Evaluation cluster_2 Clinical Application Precursor Synthesis Precursor Synthesis Radiolabeling with ¹⁸F Radiolabeling with ¹⁸F Precursor Synthesis->Radiolabeling with ¹⁸F Nucleophilic Substitution Purification & QC Purification & QC Radiolabeling with ¹⁸F->Purification & QC In vitro Studies In vitro Studies Purification & QC->In vitro Studies Cell uptake, binding assays In vivo PET Imaging In vivo PET Imaging In vitro Studies->In vivo PET Imaging Animal models Human Studies Human Studies In vivo PET Imaging->Human Studies Pharmacokinetics, dosimetry Diagnostic Tool Diagnostic Tool Human Studies->Diagnostic Tool

Fig. 3: Logical workflow for the development of an ¹⁸F-labeled PET tracer.

Conclusion

This compound, a seemingly simple molecule, stands as a testament to the profound impact of fluorine in the molecular sciences. From its likely origins in early halogen exchange reactions to its modern-day potential in the sophisticated field of PET imaging, its journey highlights the continuous evolution of chemical synthesis and its application in addressing complex biological questions. For researchers and professionals in drug development, this compound and its derivatives represent a valuable toolset for creating more effective and precisely targeted diagnostics and therapeutics. The continued exploration of its properties and applications promises to further unlock the potential of fluorination in medicine.

References

Quantum Mechanical Simulations of Difluorinated Alkanes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of fluorine atoms into organic molecules is a cornerstone of modern drug design, offering a powerful tool to modulate physicochemical and pharmacological properties. Among fluorinated motifs, difluorinated alkanes present a fascinating case study in conformational control, where subtle stereoelectronic effects dictate molecular shape and, consequently, biological activity. This technical guide provides a comprehensive overview of the quantum mechanical (QM) simulation of difluorinated alkanes, detailing computational and experimental methodologies for their conformational analysis.

Introduction: The Conformational Landscape of Difluorinated Alkanes

The conformational preferences of alkanes are governed by a delicate balance of steric and electronic interactions. The introduction of highly electronegative fluorine atoms significantly alters this landscape, leading to conformational biases that can be exploited in rational drug design. Quantum mechanical simulations are indispensable for accurately predicting and understanding these preferences, providing insights that are often inaccessible through classical force fields alone.

This guide focuses on the computational and experimental approaches to elucidating the conformational behavior of various difluorinated alkanes, including vicinal (1,2-), geminal (1,1- and 2,2-), and 1,3-disubstituted systems.

Computational Methodology: A Multi-faceted Approach

A robust computational workflow is essential for the accurate prediction of the conformational ensemble of difluorinated alkanes. This typically involves a combination of conformational searching and high-level quantum mechanical calculations.

Conformational Search Strategies

Identifying all relevant low-energy conformers is the first critical step. Two primary strategies are employed:

  • Systematic Search: This method involves the systematic rotation of all rotatable bonds by a defined increment. While thorough, it can be computationally expensive for molecules with high degrees of freedom.

  • Stochastic (Monte Carlo) Search: This approach involves random rotations of dihedral angles, followed by energy minimization. The Monte Carlo Multiple Minimum (MCMM) algorithm is a popular variant that uses previously found low-energy conformers to generate new trial structures, enhancing search efficiency.[1]

Quantum Mechanical Calculations

Once a set of potential conformers is generated, their geometries are optimized, and relative energies are calculated using quantum mechanics. Density Functional Theory (DFT) is the most widely used method for this purpose due to its balance of accuracy and computational cost.

Recommended Functionals and Basis Sets:

  • Functionals: M05-2X and M06 are highly recommended for their robust performance in describing non-covalent interactions, which are crucial in fluorinated systems.[2]

  • Basis Sets: Pople-style basis sets, such as 6-311+G(d,p), and correlation-consistent basis sets, like cc-pVTZ, provide a good balance of accuracy and computational efficiency.[2]

Solvation Effects:

The inclusion of solvent effects is critical, as the conformational preferences of polar difluorinated alkanes can be highly sensitive to the dielectric constant of the medium.[2] The SMD (Solvation Model based on Density) implicit solvation model is a reliable choice for modeling these effects.[2]

Workflow for Computational Conformational Analysis:

G cluster_input Input cluster_search Conformational Search cluster_qm Quantum Mechanics Refinement cluster_analysis Analysis cluster_validation Experimental Validation start Initial 3D Structure search Systematic or Monte Carlo Search start->search geom_opt Geometry Optimization (e.g., M05-2X/6-311+G(d,p)) search->geom_opt freq_calc Frequency Calculation (Thermodynamic Properties) geom_opt->freq_calc solvation Solvation Model (e.g., SMD) freq_calc->solvation boltzmann Boltzmann Population Analysis solvation->boltzmann nmr_pred NMR Parameter Prediction (J-couplings, Chemical Shifts) boltzmann->nmr_pred correlation Correlation of Calculated and Experimental Data nmr_pred->correlation exp_nmr Experimental NMR exp_nmr->correlation

Computational workflow for conformational analysis.

Key Stereoelectronic Effects: The Gauche Effect in 1,2-Difluoroethane

A cornerstone of understanding the conformational behavior of vicinal difluorinated alkanes is the "gauche effect," where the gauche conformer is more stable than the anti conformer.[3] This counterintuitive preference is primarily attributed to hyperconjugation.

Hyperconjugation: This stabilizing interaction involves the donation of electron density from a filled bonding orbital (σ) to an adjacent empty antibonding orbital (σ). In 1,2-difluoroethane, the gauche conformation allows for an optimal anti-periplanar alignment of a C-H σ bonding orbital with a C-F σ antibonding orbital, leading to a stabilizing interaction.[3]

G cluster_gauche Gauche Conformer cluster_anti Anti Conformer gauche_newman Newman Projection (Gauche) sigma_ch σ(C-H) (Electron Donor) gauche_newman->sigma_ch sigma_star_cf σ*(C-F) (Electron Acceptor) gauche_newman->sigma_star_cf stabilization Stabilizing Interaction (Hyperconjugation) sigma_ch->stabilization donates to stabilization->sigma_star_cf anti_newman Newman Projection (Anti) no_overlap Suboptimal Overlap anti_newman->no_overlap

References

The Intricate World of Fluorinated Butane Derivatives: A Technical Guide to their Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique electronic properties of the fluorine atom can profoundly influence a molecule's conformation, metabolic stability, and binding affinity. This in-depth technical guide delves into the core principles of the stereochemistry of fluorinated butane derivatives, providing a comprehensive resource for researchers navigating this complex and promising field.

Synthesis of Fluorinated Butane Derivatives: Navigating Stereochemical Control

The synthesis of stereochemically defined fluorinated butanes requires a nuanced understanding of various fluorination methodologies. The choice of fluorinating agent and reaction strategy is paramount in controlling the position and stereochemistry of the C-F bond.

Nucleophilic Fluorination

Nucleophilic fluorination is a widely employed strategy, often involving the displacement of a leaving group with a fluoride ion.

1.1.1. Deoxyfluorination of Alcohols:

A common method for introducing fluorine is the deoxyfluorination of alcohols using reagents like diethylaminosulfur trifluoride (DAST) and its analogues. This reaction typically proceeds with an inversion of configuration at the stereocenter.

Experimental Protocol: Synthesis of (S)-2-Fluorobutane from (R)-2-Butanol

  • Materials: (R)-2-Butanol, Diethylaminosulfur trifluoride (DAST), anhydrous dichloromethane (DCM).

  • Procedure:

    • A solution of (R)-2-butanol (1.0 eq) in anhydrous DCM is cooled to -78 °C under an inert atmosphere.

    • DAST (1.2 eq) is added dropwise to the stirred solution.

    • The reaction mixture is allowed to slowly warm to room temperature and stirred for 12 hours.

    • The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and filtered.

    • The crude product is purified by careful fractional distillation to yield (S)-2-fluorobutane.

  • Characterization: The enantiomeric excess can be determined by chiral gas chromatography. The structure is confirmed by ¹H NMR, ¹⁹F NMR, and mass spectrometry.

1.1.2. Ring-Opening of Epoxides:

Epoxides serve as versatile precursors for the synthesis of vicinal fluorohydrins. Ring-opening with fluoride sources like triethylamine trihydrofluoride (Et₃N·3HF) can be highly regioselective and stereospecific. For example, the synthesis of meso-2,3-difluoro-1,4-butanediol has been achieved from (Z)-but-2-enediol via an epoxide intermediate[1].

Electrophilic Fluorination

Electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, are used to introduce fluorine to electron-rich centers like enolates and alkenes. Asymmetric electrophilic fluorination can be achieved using chiral catalysts or auxiliaries, providing access to enantioenriched fluorinated compounds.

Synthesis of Specific Isomers

The synthesis of various constitutional and stereoisomers of fluorinated butanes often requires tailored strategies:

  • 1-Fluorobutane: Can be synthesized from 1-butanol via deoxyfluorination or from 1-chlorobutane or 1-bromobutane via halogen exchange (Finkelstein reaction)[2].

  • 2,2-Difluorobutane: Typically prepared from 2-butanone using a deoxofluorinating agent like DAST or sulfur tetrafluoride (SF₄).

  • 1,4-Difluorobutane: Can be synthesized from 1,4-butanediol via deoxyfluorination or from 1,4-dihalobutanes through halogen exchange[2].

Conformational Analysis: The Dance of Stereoelectronic Effects

The introduction of fluorine significantly impacts the conformational preferences of butane derivatives. The interplay of steric and stereoelectronic effects, such as the gauche effect and hyperconjugation, governs the rotational energy landscape.

Monofluorinated Butanes

In 2-fluorobutane, three staggered conformers exist due to rotation around the C2-C3 bond. The relative energies of these conformers are influenced by gauche interactions between the fluorine, methyl, and ethyl groups. NMR spectroscopy is a powerful tool for studying these conformational equilibria by analyzing coupling constants and Nuclear Overhauser Effects (NOEs)[3].

Difluorinated Butanes

The stereochemistry of difluorinated butanes leads to a more complex conformational landscape.

  • 1,2-Difluorobutane: The gauche effect, a stabilizing interaction between vicinal fluorine atoms, plays a crucial role in determining the preferred conformation.

  • 2,3-Difluorobutane: A comprehensive analysis of the diastereomers of 2,3-difluorobutane reveals a complex interplay of several effects of similar magnitude, leading to unexpected deviations in dihedral angles and relative conformational energies[4]. For instance, while the fluorine gauche effect is dominant in 1,2-difluoroethane, in 2,3-difluorobutane, other interactions can significantly alter the conformational preferences[4].

Spectroscopic and Chiroptical Properties

Spectroscopic techniques are indispensable for the characterization and stereochemical assignment of fluorinated butane derivatives.

NMR Spectroscopy

¹H and ¹⁹F NMR spectroscopy are the primary tools for structural elucidation.

  • ¹⁹F NMR: The chemical shifts of fluorine are highly sensitive to the local electronic environment, providing valuable information about the substitution pattern and stereochemistry. The large chemical shift dispersion in ¹⁹F NMR often allows for the resolution of signals from different stereoisomers.

  • Coupling Constants: Vicinal ³J(H,F) and ³J(F,F) coupling constants are particularly informative for conformational analysis, as their magnitudes are related to the dihedral angle between the coupled nuclei via the Karplus relationship.

Compound ¹H NMR (δ, ppm) ¹⁹F NMR (δ, ppm) Key Coupling Constants (Hz)
meso-1,4-Dibenzyloxy-2,3-difluorobutane7.40–7.27 (m, 10H), 4.96–4.78 (m, 2H), 4.61 (s, 4H), 3.88−3.71 (m, 4H)[5]-198.7[5]
meso-2,3-Difluoro-1,4-butanediol4.85–4.70 (m, 2H), 4.08–3.83 (m, 4H), 1.92 (t, J = 6.5 Hz, 2H)[1]-200.5[1]
Chiroptical Properties

For chiral fluorinated butanes, chiroptical techniques such as optical rotation, optical rotatory dispersion (ORD), and circular dichroism (CD) are essential for determining the absolute configuration and enantiomeric purity. The specific rotation of a chiral molecule is a characteristic physical property. For example, the specific rotation of (R)-2-chlorobutane has been studied, and similar principles apply to its fluorinated analog, (R)-2-fluorobutane[6]. It is important to note that there is no simple correlation between the (R/S) configuration and the sign of the optical rotation (+/-)[7][8][9][10].

Compound Specific Rotation ([α]_D) Conditions
(R)-(-)-2-Fluoroibuprofen-26.9°[11]c 1.2, EtOH
(S)-2-Butanol (precursor example)+13.9°neat

Visualizing Stereochemical Concepts and Workflows

Graphviz diagrams can be used to illustrate key concepts and experimental workflows in the study of fluorinated butane derivatives.

stereoisomers_of_2_3_difluorobutane threo (2R,3S)-2,3-Difluorobutane (meso) erythro_R (2R,3R)-2,3-Difluorobutane erythro_S (2S,3S)-2,3-Difluorobutane erythro_R->erythro_S enantiomers

Diastereomers and enantiomers of 2,3-difluorobutane.

synthesis_workflow start Starting Material (e.g., Butene derivative) reaction Stereoselective Fluorination start->reaction product Fluorinated Butane (Mixture of Stereoisomers) reaction->product separation Chromatographic Separation (e.g., Chiral GC/HPLC) product->separation isomer1 Pure Stereoisomer 1 separation->isomer1 isomer2 Pure Stereoisomer 2 separation->isomer2 analysis Spectroscopic & Chiroptical Analysis (NMR, MS, [α]) isomer1->analysis isomer2->analysis

General workflow for synthesis and analysis.

Conclusion

The stereochemistry of fluorinated butane derivatives is a rich and multifaceted field, driven by the subtle interplay of steric and electronic effects. A thorough understanding of the synthetic methodologies, conformational preferences, and analytical techniques discussed in this guide is crucial for the rational design and development of novel fluorinated molecules with tailored properties for applications in medicine and materials science. As our ability to precisely control the stereochemical outcome of fluorination reactions continues to advance, so too will the opportunities to harness the unique properties of these fascinating molecules.

References

Methodological & Application

Synthesis of 1,4-Difluorobutane from 1,4-Butanediol: An Analysis of Deoxofluorination Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document details the intended synthesis of 1,4-difluorobutane from 1,4-butanediol via deoxofluorination. It provides a comprehensive overview of the commonly employed fluorinating agents and outlines a general experimental protocol. However, it is critically noted that the direct conversion of 1,4-butanediol to this compound is often unsuccessful due to a competing intramolecular cyclization reaction that predominantly yields tetrahydrofuran (THF). This application note discusses the mechanistic basis for this outcome and presents comparative data to illustrate the influence of substrate structure on the reaction pathway.

Introduction

The incorporation of fluorine atoms into organic molecules is a widely utilized strategy in medicinal chemistry and materials science to modulate physicochemical and biological properties. This compound is a valuable building block in the synthesis of various fluorinated compounds. A common synthetic approach to such fluoroalkanes is the deoxofluorination of the corresponding diols. This process involves the replacement of hydroxyl groups with fluorine atoms using specialized fluorinating agents. Reagents such as Diethylaminosulfur Trifluoride (DAST) and its more thermally stable analogues, like Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride), are frequently employed for this transformation. This note explores the application of these reagents to the synthesis of this compound from 1,4-butanediol.

Reaction Mechanism and Competing Pathways

The deoxofluorination of an alcohol with a reagent like DAST proceeds via the formation of a fluorosulfite intermediate. The fluoride ion then acts as a nucleophile, displacing the activated hydroxyl group in an SN2 reaction. In the case of a diol, this process is expected to occur at both hydroxyl groups to yield the corresponding difluoroalkane.

However, in the case of 1,4-butanediol, a competing intramolecular cyclization pathway is highly favored.[1][2] Once the first hydroxyl group is activated, the second hydroxyl group can act as an intramolecular nucleophile, leading to the formation of a cyclic ether, tetrahydrofuran (THF). This cyclization is often kinetically and thermodynamically more favorable than the intermolecular reaction with a second equivalent of the fluorinating agent, leading to THF as the major product.

G cluster_start Starting Material cluster_reagents Fluorinating Agent cluster_intermediate Intermediate cluster_products Potential Products 1_4_Butanediol 1,4-Butanediol DAST DAST / Deoxo-Fluor ActivatedIntermediate Mono-activated Intermediate DAST->ActivatedIntermediate Activation of one -OH group DesiredProduct This compound (Minor/Not Observed) ActivatedIntermediate->DesiredProduct Intermolecular SN2 (Slow) SideProduct Tetrahydrofuran (THF) (Major Product) ActivatedIntermediate->SideProduct Intramolecular Cyclization (Fast)

Figure 1: Competing reaction pathways in the deoxofluorination of 1,4-butanediol.

Experimental Protocol (General Procedure for Diol Deoxofluorination)

The following protocol is a general representation for the deoxofluorination of diols and should be adapted with caution for 1,4-butanediol due to the competing cyclization reaction.

Materials:

  • Diol (e.g., 1,6-Hexanediol as a viable substrate)

  • Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST (Diethylaminosulfur trifluoride)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • A solution of the diol (1.0 eq.) in anhydrous dichloromethane is prepared in a flame-dried, three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • The fluorinating agent (2.2-2.5 eq.) is added dropwise to the stirred solution over a period of 30-60 minutes, maintaining the temperature at -78 °C.

  • After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for 12-24 hours.

  • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the difluorinated product.

Data Presentation

The success of the deoxofluorination of α,ω-diols is highly dependent on the length of the carbon chain. As illustrated in the table below, the reaction of 1,4-butanediol with DAST leads predominantly to the cyclic ether, while longer chain diols can be successfully converted to their corresponding difluorides.

SubstrateFluorinating AgentMajor Product(s)Yield (%)Reference
1,4-ButanediolDASTTetrahydrofuranNearly exclusive[1][2]
1,5-PentanediolDAST1,5-Difluoropentane65[1]
1,6-HexanediolDAST1,6-Difluorohexane80[1]

Conclusion

While the deoxofluorination of alcohols is a powerful tool for the synthesis of organofluorine compounds, the direct conversion of 1,4-butanediol to this compound using standard reagents like DAST is not a feasible synthetic route. The propensity of the intermediate to undergo a rapid intramolecular cyclization to form tetrahydrofuran is the dominant reaction pathway. For the successful synthesis of α,ω-difluoroalkanes from diols, substrates with a carbon chain of five or more atoms are generally required to disfavor the formation of a cyclic ether. Researchers aiming to synthesize this compound should consider alternative synthetic strategies that do not involve the direct deoxofluorination of 1,4-butanediol.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Dissolve_Diol Dissolve Diol in Anhydrous DCM Cool_to_minus_78C Cool to -78 °C Dissolve_Diol->Cool_to_minus_78C Add_Fluorinating_Agent Add Fluorinating Agent (e.g., Deoxo-Fluor) Dropwise Cool_to_minus_78C->Add_Fluorinating_Agent Warm_and_Stir Warm to Room Temperature and Stir for 12-24h Add_Fluorinating_Agent->Warm_and_Stir Quench_Reaction Quench with Saturated NaHCO3 Solution Warm_and_Stir->Quench_Reaction Extract_with_DCM Extract with DCM Quench_Reaction->Extract_with_DCM Dry_and_Concentrate Dry Organic Layer and Concentrate Extract_with_DCM->Dry_and_Concentrate Column_Chromatography Column Chromatography Dry_and_Concentrate->Column_Chromatography Final_Product Isolated Product Column_Chromatography->Final_Product

Figure 2: General experimental workflow for the deoxofluorination of a diol.

References

Application Notes and Protocols for the Fluorination of Butanediol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective introduction of fluorine atoms into organic molecules is a critical strategy in medicinal chemistry and materials science for modulating physicochemical and biological properties. This document provides detailed application notes and experimental protocols for the deoxyfluorination of butanediol isomers (1,4-, 1,3-, and 2,3-butanediol) using diethylaminosulfur trifluoride (DAST) and alternative fluorinating reagents. It highlights the significant influence of substrate structure on reaction outcomes, detailing the propensity of 1,4-butanediol to undergo cyclization and the different reaction pathways observed for other isomers. Quantitative data is summarized for easy comparison, and detailed protocols are provided for key transformations.

Introduction: Deoxyfluorination of Diols

Deoxyfluorination, the conversion of hydroxyl groups to carbon-fluorine bonds, is a fundamental transformation in organofluorine chemistry. The incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2][3] Diethylaminosulfur trifluoride (DAST) has been a widely used reagent for this purpose; however, its reactivity with diols is highly dependent on the spacing between the hydroxyl groups.[4][5][6] This often leads to undesired side products such as cyclic ethers or sulfite esters.[4] Newer reagents like Deoxo-Fluor, which is more thermally stable than DAST, and PyFluor, which often shows greater selectivity and minimizes elimination byproducts, have been developed as safer and sometimes more effective alternatives.[7][8][9][10]

The fluorination of butanediols presents a unique challenge due to the presence of two hydroxyl groups. The reaction can potentially yield monofluorinated diols, difluorinated butanes, or cyclic byproducts. The specific isomer of butanediol (1,4-, 1,3-, or 2,3-) dramatically influences the product distribution.

Comparative Data on Fluorination of Butanediol Isomers

The outcome of the fluorination of butanediol is highly substrate- and reagent-dependent. The following tables summarize the available data on the reaction of butanediol isomers with various deoxyfluorinating agents.

SubstrateReagentMajor Product(s)Minor Product(s)Yield (%)Reference(s)
1,4-ButanediolDASTTetrahydrofuran (THF)DifluorideAlmost exclusively THF[4]
1,3-Diols (general)DASTSulfite EstersDifluorideNot specified[4]
Diols (>4 carbons apart)DASTDifluorideCyclic ProductsNot specified[4]
(±)-syn-1,4-Bis(benzyloxy)-3-fluorobutan-2-olDAST, Pyridineanti-1,4-Bis(benzyloxy)-2,3-difluorobutaneNot specified65[11]

Note: Specific yield data for the direct fluorination of 1,3- and 2,3-butanediol with DAST, Deoxo-Fluor, or PyFluor to form fluorinated butanols or difluorobutanes is limited in the reviewed literature. The reaction of 1,3-diols with DAST is reported to yield significant amounts of sulfite esters.[4]

Experimental Protocols

The following protocols are detailed methodologies for key experiments involving the fluorination of butanediol precursors.

Protocol 1: Reaction of 1,4-Butanediol with DAST (Illustrating Cyclization)

Objective: To demonstrate the predominant cyclization pathway when 1,4-butanediol is treated with DAST.

Materials:

  • 1,4-Butanediol

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon).

Procedure:

  • In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 1,4-butanediol (1.0 eq) in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (2.2 eq) dropwise to the stirred solution via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting material.

  • Upon completion, cautiously quench the reaction by slowly adding saturated NaHCO₃ solution while cooling the flask in an ice bath.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Analyze the crude product by ¹H NMR, ¹⁹F NMR, and GC-MS to confirm that tetrahydrofuran is the major product.[4]

Protocol 2: Deoxyfluorination of a Protected 2,3-Butanediol Precursor with DAST

Objective: To synthesize a protected anti-2,3-difluorobutane-1,4-diol derivative from a fluorohydrin precursor. This protocol is adapted from the synthesis of anti-1,4-Bis(benzyloxy)-2,3-difluorobutane.[11][12]

Materials:

  • (±)-syn-1,4-Bis(benzyloxy)-3-fluorobutan-2-ol

  • Diethylaminosulfur trifluoride (DAST)

  • Pyridine

  • Anhydrous toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and an inert atmosphere setup.

Procedure:

  • Dissolve (±)-syn-1,4-Bis(benzyloxy)-3-fluorobutan-2-ol (1.0 eq) in dry toluene in a round-bottom flask under an argon atmosphere.[12]

  • Add DAST (1.35 eq) dropwise to the solution at room temperature.[12]

  • Stir the mixture for 5 minutes at room temperature, then add pyridine (2.6 eq).[12]

  • Heat the reaction mixture to 70 °C for 16 hours behind a blast shield.[11]

  • After cooling to room temperature, pour the reaction mixture into an ice-cold saturated NaHCO₃ solution.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography to yield anti-1,4-Bis(benzyloxy)-2,3-difluorobutane.

Reaction Mechanisms and Pathways

The fluorination of alcohols with DAST proceeds through the formation of an alkoxyaminosulfur difluoride intermediate. Subsequent nucleophilic attack by fluoride can occur via an Sₙ1 or Sₙ2 pathway.[6] In the case of diols, the reaction pathway is highly dependent on the substrate's structure.

Logical Workflow for Fluorinating Diols

The following diagram illustrates the decision-making process and expected outcomes when fluorinating diols with DAST based on the chain length separating the hydroxyl groups.

G Decision Workflow for Diol Fluorination with DAST Start Start: Select Diol Substrate DiolType What is the separation between OH groups? Start->DiolType Vicinal 1,2-Diol (Vicinal) DiolType->Vicinal 1,2 OneThree 1,3-Diol DiolType->OneThree 1,3 OneFour 1,4-Butanediol DiolType->OneFour 1,4 Longer > C4 Separation DiolType->Longer >4 ReactDAST1 React with DAST Vicinal->ReactDAST1 ReactDAST2 React with DAST OneThree->ReactDAST2 ReactDAST3 React with DAST OneFour->ReactDAST3 ReactDAST4 React with DAST Longer->ReactDAST4 ProductSulfite Major Product: Sulfite Ester ReactDAST1->ProductSulfite ReactDAST2->ProductSulfite ProductTHF Major Product: Tetrahydrofuran (THF) ReactDAST3->ProductTHF ProductDifluoride Major Product: Difluoride ReactDAST4->ProductDifluoride

Caption: Workflow for predicting DAST reaction products with diols.

Applications in Drug Development

The introduction of fluorine into drug candidates can significantly alter their pharmacokinetic and pharmacodynamic properties.[3][13][14][15][16] Fluorine's high electronegativity can modulate the pKa of nearby functional groups, influencing drug-receptor interactions. Furthermore, the replacement of a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life. While specific applications of fluorinated butanediols are not extensively documented in the reviewed literature, they serve as valuable chiral building blocks for the synthesis of more complex fluorinated molecules.

General Drug Development Workflow

The diagram below outlines a generalized workflow for incorporating fluorinated building blocks, such as those derived from butanediol, into a drug discovery pipeline.

G Fluorinated Building Block Integration in Drug Discovery cluster_0 Synthesis Phase cluster_1 Screening Phase cluster_2 Optimization & Preclinical Start Identify Lead Compound Synthesize Synthesize Fluorinated Analog (e.g., using fluorinated butanediol) Start->Synthesize Purify Purification & Characterization Synthesize->Purify InVitro In Vitro Screening (Target Binding, Potency) Purify->InVitro ADME ADME/Tox Screening (Metabolic Stability, Permeability) InVitro->ADME InVivo In Vivo Efficacy & PK Studies ADME->InVivo Select Candidate Selection InVivo->Select Final ... Select->Final Advance to Clinical Trials

Caption: General workflow for drug discovery using fluorinated analogs.

Safety and Handling

DAST and Deoxo-Fluor are moisture-sensitive and can react violently with water, releasing toxic and corrosive hydrogen fluoride (HF).[9][10] These reagents should always be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions should be conducted under an inert atmosphere. DAST is also thermally unstable and should not be heated above 90 °C due to the risk of explosive decomposition. PyFluor is a more thermally stable, crystalline solid and is generally safer to handle.[7][8]

Conclusion

The fluorination of butanediol isomers is a nuanced process where the choice of substrate and reagent critically determines the reaction outcome. While DAST is a potent fluorinating agent, its utility for 1,4-butanediol is limited by a strong tendency to form tetrahydrofuran. For 1,2- and 1,3-diols, the formation of sulfite esters is a significant competing pathway. Alternative reagents like PyFluor and Deoxo-Fluor may offer advantages in terms of safety, stability, and selectivity, though specific data for their reactions with butanediols are sparse. The provided protocols and workflows serve as a guide for researchers navigating the complexities of diol fluorination, a valuable tool in the synthesis of novel chemical entities for drug discovery and materials science.

References

Applications of 1,4-Difluorobutane in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Difluorobutane (F(CH₂)₄F) is a fluorinated aliphatic compound with potential, yet underexplored, applications in organic synthesis. The presence of fluorine atoms at the terminal positions of the butane chain imparts unique chemical and physical properties. However, the high strength of the carbon-fluorine (C-F) bond presents a significant challenge for its use as a versatile building block in traditional nucleophilic substitution reactions. This document provides an overview of the potential applications of this compound, focusing on its use as a precursor for the synthesis of five-membered heterocycles. Due to the limited number of published, specific examples of its use, this note primarily presents theoretical applications and generalized protocols based on the known reactivity of other 1,4-dihalobutanes, highlighting the more demanding reaction conditions that would likely be necessary.

Reactivity of this compound in Nucleophilic Substitution

The utility of 1,4-dihalobutanes in the synthesis of heterocycles like pyrrolidines, tetrahydrofurans, and tetrahydrothiophenes via reaction with dinucleophiles is a well-established synthetic strategy. The reaction proceeds through a double nucleophilic substitution (SN2) mechanism. The reactivity of the leaving group is a critical factor, with the typical trend being I > Br > Cl >> F. The C-F bond is the strongest single bond to carbon, making fluoride a poor leaving group under standard conditions.

Consequently, reactions involving the displacement of fluoride from an aliphatic carbon require significantly harsher conditions, such as high temperatures, high pressures, or the use of specialized catalysts to activate the C-F bond.

Hypothetical Application: Synthesis of Five-Membered Heterocycles

This compound can theoretically serve as a dielectrophile for the synthesis of pyrrolidines, tetrahydrofurans, and tetrahydrothiophenes. The general reaction scheme involves the reaction of this compound with a suitable dinucleophile.

Logical Relationship of Heterocycle Synthesis

G cluster_reactants Reactants cluster_products Products DFB This compound Pyrrolidine Pyrrolidine (Nu = NR) DFB->Pyrrolidine  R-NH₂ THF Tetrahydrofuran (Nu = O) DFB->THF  H₂O/Base THT Tetrahydrothiophene (Nu = S) DFB->THT  Na₂S Nuc Dinucleophile (H-Nu-H)

Caption: General scheme for the synthesis of heterocycles from this compound.

Application Note 1: Synthesis of N-Substituted Pyrrolidines

Principle: N-substituted pyrrolidines are prevalent structural motifs in pharmaceuticals and natural products. The synthesis can theoretically be achieved by the reaction of this compound with a primary amine under forcing conditions. The reaction proceeds via a double nucleophilic substitution, where the amine nitrogen acts as the nucleophile.

Experimental Workflow:

G start Start reactants Mix this compound, Primary Amine, and Base start->reactants seal Seal in High-Pressure Reactor reactants->seal heat Heat to High Temperature (e.g., 150-200 °C) seal->heat cool Cool to Room Temperature heat->cool workup Aqueous Workup & Extraction cool->workup purify Purification (Distillation or Chromatography) workup->purify end N-Substituted Pyrrolidine purify->end

Caption: Workflow for the synthesis of N-substituted pyrrolidines.

Protocol:

Materials:

  • This compound

  • Primary amine (e.g., Aniline, Benzylamine)

  • A non-nucleophilic base (e.g., Potassium carbonate, Triethylamine)

  • High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • High-pressure reaction vessel (autoclave)

Procedure:

  • To a high-pressure reaction vessel, add this compound (1.0 eq.), the primary amine (1.1 eq.), and a non-nucleophilic base (2.5 eq.) in a high-boiling point solvent.

  • Seal the reactor and heat the mixture to 150-200 °C for 24-48 hours.

  • After cooling to room temperature, carefully vent the reactor.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Quantitative Data (Hypothetical):

1,4-DihalobutaneNucleophileTemperature (°C)Time (h)Yield (%)
1,4-DibromobutaneAniline1001285
1,4-DichlorobutaneAniline1202470
This compound Aniline 180 48 < 20

Application Note 2: Synthesis of Tetrahydrofuran

Principle: Tetrahydrofuran (THF) is a widely used solvent and a precursor in various syntheses. It can be synthesized by the intramolecular cyclization of 1,4-butanediol, which can be hypothetically formed from the hydrolysis of this compound under harsh basic conditions. A more direct, albeit challenging, route would be the reaction with a hydroxide source under phase-transfer catalysis to facilitate the reaction.

Experimental Workflow:

G start Start reactants Mix this compound, Aqueous Base, and Phase-Transfer Catalyst start->reactants heat Heat to Reflux reactants->heat monitor Monitor Reaction (GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Extract with Organic Solvent cool->extract purify Purification (Distillation) extract->purify end Tetrahydrofuran purify->end

Caption: Workflow for the synthesis of tetrahydrofuran.

Protocol:

Materials:

  • This compound

  • Aqueous sodium hydroxide (50%)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide)

  • Organic solvent (e.g., Dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq.), aqueous sodium hydroxide (excess), and a catalytic amount of a phase-transfer catalyst (0.1 eq.).

  • Heat the biphasic mixture to reflux with vigorous stirring for 48-72 hours.

  • Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS).

  • After cooling, separate the organic layer.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and purify by fractional distillation.

Quantitative Data (Hypothetical):

1,4-DihalobutaneConditionsTemperature (°C)Time (h)Yield (%)
1,4-DibromobutaneNaOH (aq)100890
1,4-DichlorobutaneNaOH (aq), PTC1002480
This compound NaOH (aq), PTC 100 72 < 10

Application Note 3: Synthesis of Tetrahydrothiophene

Principle: Tetrahydrothiophene (THT) is a sulfur-containing heterocycle used as an odorant in natural gas and in the synthesis of certain pharmaceuticals. Its synthesis from 1,4-dihalobutanes and a sulfide source is a common method.[1] The reaction with this compound would likely require high temperatures and a polar aprotic solvent to facilitate the displacement of the fluoride ions.

Experimental Workflow:

G start Start reactants Mix this compound and Sodium Sulfide in Polar Aprotic Solvent start->reactants heat Heat to High Temperature (e.g., 120-150 °C) reactants->heat monitor Monitor Reaction (GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench with Water cool->quench extract Extract with Organic Solvent quench->extract purify Purification (Distillation) extract->purify end Tetrahydrothiophene purify->end

Caption: Workflow for the synthesis of tetrahydrothiophene.

Protocol:

Materials:

  • This compound

  • Anhydrous sodium sulfide (Na₂S)

  • Polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF))

Procedure:

  • In a round-bottom flask, dissolve anhydrous sodium sulfide (1.1 eq.) in a polar aprotic solvent.

  • Add this compound (1.0 eq.) to the solution.

  • Heat the reaction mixture to 120-150 °C for 24-48 hours.

  • Monitor the reaction by GC-MS.

  • After cooling, pour the reaction mixture into a large volume of water.

  • Extract the aqueous mixture with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate carefully.

  • Purify the product by distillation.

Quantitative Data (Hypothetical):

1,4-DihalobutaneSulfide SourceTemperature (°C)Time (h)Yield (%)
1,4-DibromobutaneNa₂S in Ethanol80695
1,4-DichlorobutaneNa₂S in DMF1001285
This compound Na₂S in DMF 150 48 < 15

Conclusion and Future Outlook

The application of this compound in organic synthesis is currently limited by the inertness of the C-F bond to nucleophilic attack. The hypothetical protocols presented here illustrate the significant challenges, primarily the need for high temperatures and long reaction times, which would likely lead to low yields and potential side reactions.

Future research in this area should focus on the development of novel catalytic systems capable of activating the C-F bond under milder conditions. Potential avenues include the use of transition metal catalysts, frustrated Lewis pairs, or enzymatic methods. The successful development of such methods would unlock the potential of this compound as a valuable fluorinated building block for the synthesis of novel pharmaceuticals and advanced materials.

References

Application Notes and Protocols for 1,4-Difluorobutane as a Solvent in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 1,4-difluorobutane as a solvent in various chemical reactions. Due to its unique physical and chemical properties, this compound presents itself as a promising, albeit lesser-explored, medium for organic synthesis. This document outlines its properties, potential applications with detailed hypothetical protocols, and safety considerations.

Introduction

This compound (C₄H₈F₂) is a fluorinated organic compound that exists as a colorless liquid.[1] Its structure, featuring two carbon-fluorine bonds, imparts properties that make it an interesting candidate as a reaction solvent. The high electronegativity of fluorine leads to a significant dipole moment, rendering the molecule polar. This polarity, combined with a moderate boiling point and low freezing point, suggests its utility in a range of chemical transformations, particularly those involving polar reagents or intermediates.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are crucial for determining its suitability for specific reaction conditions and for designing appropriate experimental setups.

PropertyValueReference
Molecular Formula C₄H₈F₂[2][3]
Molecular Weight 94.10 g/mol [2][4]
Boiling Point 77 °C[4]
Density 0.892 g/cm³
Appearance Colorless liquid[1]
CAS Number 372-90-7[1]

Potential Applications and Experimental Protocols

The polar aprotic nature of this compound can be advantageous for Sₙ2 reactions. Polar aprotic solvents are known to solvate cations while leaving anions relatively unsolvated, thereby increasing their nucleophilicity and accelerating the reaction rate.

Hypothetical Protocol: Synthesis of 1-Iodopropane from 1-Bromopropane

Objective: To investigate the efficacy of this compound as a solvent for a Finkelstein-type Sₙ2 reaction.

Materials:

  • 1-Bromopropane

  • Sodium iodide (NaI), dried

  • This compound, anhydrous

  • Anhydrous sodium thiosulfate

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium iodide (1.5 g, 10 mmol).

  • Add this compound (20 mL) to the flask.

  • Stir the mixture to dissolve the sodium iodide. Gentle heating may be applied if necessary.

  • Add 1-bromopropane (0.69 mL, 7.5 mmol) to the reaction mixture.

  • Heat the reaction mixture to a gentle reflux (approximately 80-85 °C) and maintain for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing 50 mL of water.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with a 10% aqueous solution of sodium thiosulfate (20 mL) to remove any unreacted iodine, followed by a wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-iodopropane.

  • Purify the product by distillation.

sn2_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add NaI to flask B Add this compound A->B C Add 1-Bromopropane B->C D Reflux at 80-85°C for 2h C->D E Monitor by TLC/GC D->E F Quench with Water E->F G Extract with Diethyl Ether F->G H Wash with Na₂S₂O₃ and Brine G->H I Dry and Concentrate H->I J Purify by Distillation I->J grignard_logic A This compound Properties B Polar Nature A->B C Potential for Mg²⁺ Solvation A->C E Feasibility as Grignard Solvent B->E C->E D Anhydrous Conditions D->E

References

Application Notes and Protocols for the Use of 1,4-Difluorobutane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone for enhancing pharmacological properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity and small van der Waals radius, can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa. While the use of single fluorine atoms or trifluoromethyl groups is well-established, the application of fluorinated alkyl chains as linkers or bioisosteric replacements is an area of growing interest.

This document provides a comprehensive overview of the use of 1,4-difluorobutane as a versatile building block in medicinal chemistry. It aims to serve as a practical guide for researchers by detailing its potential applications, summarizing key data, and providing experimental protocols for its synthesis and incorporation into bioactive molecules. The this compound moiety offers a unique balance of properties, acting as a more polar and metabolically stable surrogate for a simple butane linker, which can lead to improved pharmacokinetic profiles of drug candidates.

Physicochemical Properties and Data Presentation

The introduction of fluorine atoms into an alkyl chain can significantly alter its properties. Below is a summary of the key physicochemical parameters of this compound and a comparison of the impact of alkyl versus fluoroalkyl chains on molecular properties.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 372-90-7
Molecular Formula C₄H₈F₂
Molecular Weight 94.10 g/mol
Boiling Point 93-94 °C
Density 1.01 g/cm³
LogP (calculated) 0.85

Table 2: Comparative Impact of Alkyl vs. Fluoroalkyl Chains on Molecular Properties

PropertyAlkyl Chain (e.g., Butane)Fluoroalkyl Chain (e.g., this compound)Key Implications in Drug Design
Lipophilicity (LogP) Generally higherGenerally lower (more polar)Can improve aqueous solubility and reduce off-target toxicity.[2][3]
Metabolic Stability Susceptible to oxidative metabolismMore resistant to enzymatic degradationCan increase in vivo half-life and bioavailability.[4]
Binding Affinity Primarily hydrophobic interactionsCan participate in hydrogen bonding and other polar interactionsMay lead to altered or improved binding to target proteins.
Conformational Preference FlexibleCan adopt specific gauche conformations due to stereoelectronic effectsCan be used to lock a molecule into a bioactive conformation.

Applications in Medicinal Chemistry

The this compound moiety can be strategically employed in drug design in several ways:

  • As a Bioisosteric Linker: It can replace a simple alkyl or ether linker to improve metabolic stability and modulate lipophilicity. The introduction of fluorine can block sites of metabolism and the increased polarity can enhance solubility.

  • To Modulate Pharmacokinetics: By replacing a more lipophilic linker, this compound can reduce excessive lipophilicity of a drug candidate, which is often associated with poor pharmacokinetic properties and off-target effects.[5]

  • To Enhance Target Interactions: The fluorine atoms can act as weak hydrogen bond acceptors, potentially forming favorable interactions with the target protein that are not possible with a simple alkyl chain.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common laboratory-scale synthesis of this compound from 1,4-butanediol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Materials:

  • 1,4-Butanediol

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, and standard glassware for extraction and distillation.

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-butanediol (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DAST (2.2 eq) dropwise to the stirred solution via a dropping funnel. Caution: DAST is toxic and corrosive. Handle with extreme care in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous sodium bicarbonate solution in an ice bath.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain this compound.

Protocol 2: N-Alkylation of a Heterocyclic Amine with 1,4-Dibromobutane (as a precursor to a fluorinated analog)

This protocol provides a general method for the N-alkylation of a heterocyclic amine using 1,4-dibromobutane. The resulting dibromide can then be subjected to fluorination to introduce the 1,4-difluorobutyl moiety.

Materials:

  • Heterocyclic amine (e.g., imidazole, pyrazole)

  • 1,4-Dibromobutane

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)

  • Round-bottom flask, magnetic stirrer, and standard workup equipment.

Procedure: [6]

  • To a solution of the heterocyclic amine (1.0 eq) in anhydrous DMF or MeCN, add potassium carbonate (2.0-3.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add 1,4-dibromobutane (1.1-1.5 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 50-80 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-(4-bromobutyl) substituted heterocycle.

  • The resulting brominated intermediate can then be fluorinated using a suitable fluorinating agent (e.g., silver fluoride, potassium fluoride with a phase-transfer catalyst) to yield the desired this compound derivative.

Mandatory Visualizations

experimental_workflow cluster_synthesis Protocol 1: Synthesis of this compound cluster_alkylation Protocol 2: Incorporation Workflow s1 1,4-Butanediol in DCM s2 Addition of DAST at 0°C s1->s2 s3 Reaction at RT s2->s3 s4 Aqueous Workup s3->s4 s5 Purification (Distillation) s4->s5 s6 This compound s5->s6 a1 Heterocyclic Amine a2 N-Alkylation with 1,4-Dibromobutane a1->a2 K2CO3, DMF a3 N-(4-bromobutyl)-heterocycle a2->a3 a4 Fluorination a3->a4 Fluorinating Agent a5 N-(4,4-difluorobutyl)-heterocycle a4->a5

Caption: Workflow for the synthesis of this compound and its incorporation.

signaling_pathway_analogy cluster_drug_properties Impact of this compound Moiety A Drug Candidate B Introduction of This compound Moiety A->B C Improved Metabolic Stability B->C D Modulated Lipophilicity (LogP) B->D E Enhanced Target Binding (Potential H-bonding) B->E F Improved Pharmacokinetic Profile C->F D->F E->F

Caption: Logical relationships of incorporating this compound in drug design.

References

Application Notes and Protocols for ¹⁹F NMR Analysis of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical technique with significant applications in the pharmaceutical and biotechnology industries. The unique properties of the ¹⁹F nucleus, including its 100% natural abundance, spin of ½, and high gyromagnetic ratio, result in high sensitivity, making it an invaluable tool for the analysis of fluorinated compounds.[1][2][3] Its broad chemical shift range, spanning over 800 ppm, minimizes signal overlap and provides high sensitivity to the local electronic environment, enabling the detection of subtle structural and conformational changes.[1][2]

These application notes provide detailed protocols for the ¹⁹F NMR analysis of fluorinated compounds, with a focus on applications in drug discovery and development. The content covers sample preparation, data acquisition and processing, and quantitative analysis, and is intended to guide researchers in obtaining high-quality, reproducible data.

Key Applications in Drug Development

¹⁹F NMR has become an indispensable tool in various stages of drug discovery and development:

  • Fragment-Based Drug Discovery (FBDD): ¹⁹F NMR is highly effective for screening libraries of fluorinated fragments to identify weak binders to biological targets like proteins and RNA.[4][5][6][7]

  • Hit Confirmation and Characterization: It allows for the confirmation of binding and characterization of the interaction between a ligand and its target.[5][8]

  • Quantitative Analysis (qNMR): ¹⁹F NMR can be used for the accurate determination of the concentration and purity of fluorinated compounds.

  • In-cell NMR: The absence of endogenous fluorine in biological systems makes ¹⁹F NMR suitable for studying target-ligand interactions within living cells.[4]

Experimental Protocols

Protocol 1: Standard 1D ¹⁹F NMR Analysis of Small Molecules

This protocol is suitable for routine analysis, including identity confirmation, purity assessment, and structural characterization of fluorinated small molecules.

1. Sample Preparation:

  • Dissolve the fluorinated compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to a final concentration of 1-10 mM.[9]
  • Add an internal reference standard (e.g., trifluoroacetic acid, benzotrifluoride) if precise chemical shift referencing is required.[9][10] For quantitative analysis, a certified reference material is recommended.[9]
  • Transfer approximately 600 µL of the solution to a clean, high-quality 5 mm NMR tube.[11]

2. Spectrometer Setup:

  • Insert the sample into the NMR spectrometer.
  • Tune and match the probe for the ¹⁹F frequency.[9]
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve good homogeneity, which is crucial for sharp spectral lines and accurate integration.[9]

3. Data Acquisition:

  • Use a standard 1D ¹⁹F pulse sequence.
  • Set the spectral width to encompass all expected ¹⁹F signals. The chemical shift range for organofluorine compounds is typically between -50 to -220 ppm.[2][9]
  • For quantitative measurements, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest to allow for full relaxation of the nuclei.[12] For high accuracy, a delay of 7-10 times T₁ may be necessary.
  • Use a calibrated 90° pulse angle for uniform excitation.[13]
  • Acquire a sufficient number of scans (e.g., 16 or more) to achieve an adequate signal-to-noise ratio.[13][14]
  • For quantitative analysis, inverse gated ¹H decoupling is preferred to suppress ¹H-¹⁹F couplings without introducing the Nuclear Overhauser Effect (NOE), which can affect signal integrals.[9][12]

4. Data Processing:

  • Apply a Fourier transform to the Free Induction Decay (FID) to convert the time-domain data into a frequency-domain spectrum.[9]
  • Perform phase correction to ensure all peaks have a pure absorption lineshape.[9]
  • Apply baseline correction to obtain a flat baseline, which is essential for accurate integration.[9]
  • Integrate the signals of interest. The integral values are proportional to the number of fluorine nuclei contributing to each signal.

Protocol 2: ¹⁹F NMR for Fragment-Based Screening

This protocol outlines the use of ¹⁹F NMR to screen for the binding of fluorinated fragments to a target protein.

1. Sample Preparation:

  • Prepare a stock solution of the target protein in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.4, 50 mM NaCl).[6]
  • Prepare a "cocktail" of 5-10 fluorinated fragments in the same buffer, with each fragment at a concentration of 100-200 µM.[9]
  • The final protein concentration in the NMR sample should be in the low micromolar range (e.g., 10-50 µM).

2. Data Acquisition:

  • Acquire a reference 1D ¹⁹F NMR spectrum of the fragment cocktail alone.[9]
  • Acquire a second 1D ¹⁹F NMR spectrum of the fragment cocktail in the presence of the target protein.[9]
  • Use acquisition parameters similar to Protocol 1, with adjustments as needed for the specific sample and instrument.

3. Data Analysis:

  • Compare the two spectra. Binding of a fragment to the protein can be detected by changes in its ¹⁹F NMR signal, such as:
  • Chemical Shift Perturbation: A change in the chemical shift of the fragment's signal upon addition of the protein.[9]
  • Line Broadening: An increase in the linewidth of the signal due to the increased molecular size upon binding, leading to faster T₂ relaxation.[9]
  • Decrease in Signal Intensity: Significant line broadening can lead to a decrease in the observable signal intensity.

Data Presentation

Quantitative data from ¹⁹F NMR experiments should be summarized in a clear and organized manner.

Table 1: ¹⁹F NMR Spectroscopic Data for a Fluorinated Compound

ParameterValue
Compound Name ExampleFluor-A
Solvent CDCl₃
¹⁹F Chemical Shift (δ) -113.15 ppm
Reference Standard C₆H₅F
Multiplicity Triplet
¹H-¹⁹F Coupling Constant (J) 8.5 Hz
Integration 1F

Table 2: Typical ¹⁹F NMR Chemical Shift Ranges for Common Functional Groups [10]

Functional GroupChemical Shift Range (ppm)
Acyl Fluorides (R-C(O)F)+20 to -70
Aryl Fluorides (Ar-F)-80 to -170
Trifluoromethyl (-CF₃)-40 to -80
Difluoromethylene (-CF₂-)-80 to -140
Fluoromethylene (-CH₂F)-200 to -220

Table 3: Acquisition Parameters for Quantitative ¹⁹F NMR

ParameterRecommended ValueRationale
Pulse Angle 90°Ensures uniform excitation across the spectrum.[13]
Relaxation Delay (D1) ≥ 7 x T₁Allows for full magnetization recovery, crucial for accurate integration.[13]
Acquisition Time (AQ) ~1.64 sA typical value, should be adjusted based on resolution requirements.[13]
Number of Scans (NS) 16 or higherTo achieve a good signal-to-noise ratio.[13]
Decoupling Inverse Gated ¹H DecouplingPrevents NOE and provides simpler spectra.[9][12]

Visualizations

The following diagrams illustrate key workflows in ¹⁹F NMR analysis.

experimental_workflow prep Sample Preparation (Compound + Deuterated Solvent) setup Spectrometer Setup (Tune, Lock, Shim) prep->setup Insert Sample acq Data Acquisition (1D ¹⁹F Pulse Sequence) setup->acq Start Experiment proc Data Processing (FT, Phasing, Baseline Correction) acq->proc FID Data analysis Spectral Analysis (Chemical Shift, Integration, Coupling) proc->analysis Processed Spectrum

Caption: Standard 1D ¹⁹F NMR Experimental Workflow.

data_processing_workflow fid Raw FID Data ft Fourier Transform fid->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integr Integration & Analysis baseline->integr

Caption: ¹⁹F NMR Data Processing Workflow.

fragment_screening_workflow ref_spec Acquire Reference Spectrum (Fragment Cocktail) add_prot Add Target Protein ref_spec->add_prot compare Compare Spectra ref_spec->compare exp_spec Acquire Experimental Spectrum (Fragments + Protein) add_prot->exp_spec exp_spec->compare analysis Analyze Changes (Chemical Shift, Line Broadening) compare->analysis hit Identify Binding Hits analysis->hit

Caption: Workflow for ¹⁹F NMR Fragment-Based Screening.

References

Application Notes: Advanced Isomer Separation by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isomers, molecules that share the same molecular formula but possess different structural arrangements, present a significant analytical challenge across various scientific disciplines, including pharmaceuticals, environmental analysis, and flavor and fragrance chemistry. The subtle differences between isomers can lead to vastly different chemical, biological, and toxicological properties. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and indispensable technique for the separation and identification of these closely related compounds.

While mass spectrometry can provide the molecular weight and fragmentation patterns, isomers often yield identical or nearly indistinguishable mass spectra. Therefore, the chromatographic separation is paramount. Successful isomer resolution by GC-MS hinges on exploiting minor differences in volatility, polarity, and stereochemistry through strategic selection of capillary columns, temperature programming, and, where necessary, chemical derivatization. These notes provide detailed protocols and methodologies for the separation of positional, geometric, and chiral isomers using GC-MS.

General Experimental Workflow for GC-MS Analysis

The logical workflow for any GC-MS analysis forms the foundation for specific applications. The process begins with sample preparation and culminates in data interpretation. Proper execution of each step is critical for achieving reliable and reproducible isomer separation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extract Extraction / Cleanup (e.g., SPE, LLE) Sample->Extract Deriv Derivatization (If Required) Inject Injection into GC Deriv->Inject Inject Sample Extract->Deriv Sep Chromatographic Separation (Column) Inject->Sep Ion Ionization (e.g., EI, CI) Sep->Ion MS Mass Analysis (Quadrupole, TOF, etc.) Ion->MS Detect Detection MS->Detect Chrom Chromatogram Generation Detect->Chrom Raw Data Spec Mass Spectra Acquisition Detect->Spec Library Library Search & Interpretation Chrom->Library Spec->Library Quant Quantitation Library->Quant Derivatization_Concept cluster_before Before Derivatization cluster_after After Derivatization (Silylation) Mix Mixture of m- and p-cresol GC_Before Standard GC Column Mix->GC_Before Silyl Silylation Reagent (MSTFA) Mix->Silyl Peak_Coelute Co-eluting Peak GC_Before->Peak_Coelute DerivMix Mixture of silylated m- and p-cresol GC_After Standard GC Column DerivMix->GC_After Peak1 Peak 1 (m-cresol-TMS) GC_After->Peak1 Separation Peak2 Peak 2 (p-cresol-TMS) GC_After->Peak2 Silyl->DerivMix Chiral_Separation cluster_column Chiral GC Column CSP Chiral Stationary Phase (Cyclodextrin) Complex_R Diastereomeric Complex (R) Complex_S Diastereomeric Complex (S) R_Enan R-Enantiomer R_Enan->CSP Weaker Interaction (Less Stable) S_Enan S-Enantiomer S_Enan->CSP Stronger Interaction (More Stable) Elute_R Elutes First (Shorter Retention Time) Complex_R->Elute_R Dissociates Faster Elute_S Elutes Second (Longer Retention Time) Complex_S->Elute_S Dissociates Slower Mix Racemic Mixture (R and S Enantiomers)

Application Notes and Protocols for Crystallographic Analysis of Difluorinated Organic Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of difluoro-moieties into organic molecules is a widely adopted strategy in medicinal chemistry to enhance metabolic stability, modulate acidity, and improve binding affinity. A thorough understanding of the three-dimensional structure of these molecules is paramount for structure-activity relationship (SAR) studies and rational drug design. Single-crystal X-ray diffraction is the definitive method for elucidating these structures. These application notes provide a comprehensive guide to the crystallographic analysis of difluorinated organic molecules, from crystal growth to structure refinement.

Crystallization of Difluorinated Organic Molecules

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallographic analysis. The presence of fluorine can influence intermolecular interactions, such as C-H···F and F···F contacts, which can affect crystal packing. Therefore, a systematic approach to screening various crystallization conditions is crucial.

Common Crystallization Techniques

Several standard techniques can be employed for the crystallization of difluorinated organic compounds. The choice of method depends on the solubility and stability of the compound.

  • Slow Evaporation: This is the simplest method, where a saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.

  • Slow Cooling: A saturated solution at an elevated temperature is gradually cooled, decreasing the solubility of the compound and inducing crystallization.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility and promotes crystal growth.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.

Protocol: Crystallization by Vapor Diffusion

This protocol is suitable for milligram quantities of a difluorinated organic molecule.

Materials:

  • Compound of interest

  • Small vial (e.g., 2 mL)

  • Larger vial or beaker with a screw cap or parafilm for sealing

  • Solvent in which the compound is soluble (e.g., dichloromethane, acetone, ethyl acetate)

  • Anti-solvent in which the compound is poorly soluble (e.g., hexane, pentane, diethyl ether)

Procedure:

  • Prepare a concentrated solution of the difluorinated organic molecule in the chosen solvent in the small vial. Ensure the compound is fully dissolved.

  • Place the small vial containing the compound solution inside the larger vial.

  • Add the anti-solvent to the larger vial, ensuring the level is below the top of the inner vial.

  • Seal the larger vial tightly and leave it in a vibration-free location at a constant temperature.

  • Monitor the setup for crystal growth over several days to weeks.

X-ray Data Collection

Once suitable single crystals are obtained, the next step is to collect X-ray diffraction data.

Protocol: Single-Crystal X-ray Diffraction Data Collection

Equipment:

  • Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

  • Cryosystem for low-temperature data collection.

Procedure:

  • Crystal Mounting: Carefully select a well-formed single crystal (typically 0.1-0.3 mm in all dimensions) under a microscope. Mount the crystal on a cryoloop using a cryoprotectant oil.

  • Cryo-cooling: Flash-cool the crystal in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal vibrations and potential radiation damage.

  • Unit Cell Determination: Collect a few initial diffraction images to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: Devise a data collection strategy to measure a complete and redundant set of diffraction intensities. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Integration and Scaling: After data collection, the raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects.

Structure Solution and Refinement

The final stage involves solving the crystal structure and refining the atomic model to fit the experimental data.

Challenges in Refining Difluorinated Structures

The high electronegativity and small size of fluorine can lead to specific challenges during structure refinement:

  • Disorder: The trifluoromethyl group is particularly prone to rotational disorder. Difluoromethylene groups can also exhibit conformational disorder.

  • Incorrect Atom Assignment: In some cases, fluorine and oxygen atoms can be difficult to distinguish based on electron density alone, especially at lower resolution.

  • Weak Interactions: Modeling weak interactions involving fluorine, such as C-H···F hydrogen bonds, requires high-quality data.

Protocol: Structure Solution and Refinement

Software:

  • Structure solution and refinement software package (e.g., SHELX, Olex2).

Procedure:

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • Model Building: An initial atomic model is built into the electron density map.

  • Refinement: The atomic coordinates and displacement parameters are refined against the experimental diffraction data using a least-squares minimization algorithm. It is generally recommended to refine against F² values.

  • Disorder Modeling: If disorder is present, it must be modeled appropriately, often by using PART instructions in SHELXL to define multiple atomic positions with fractional occupancies.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure should be validated using tools like CHECKCIF to ensure its geometric and crystallographic reasonability.

Data Presentation: Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of difluorinated organic molecules to facilitate comparison.

Parameter1,2-Difluorobenzene1,3-Difluorobenzene2,4-Difluorobenzoic Acid
Formula C₆H₄F₂C₆H₄F₂C₇H₄F₂O₂
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/nC2/cP2₁/c
a (Å) 7.480624.661813.843
b (Å) 5.960812.28493.824
c (Å) 11.7257.233612.342
α (°) 909090
β (°) 103.815106.84299.17
γ (°) 909090
V (ų) 507.92097.55645.3
Z 4164
Avg. C-F Bond Length (Å) ~1.36~1.37~1.35
Avg. C-C (aromatic) (Å) ~1.38~1.38~1.39
Reference [1][2][3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the crystallographic analysis of difluorinated organic molecules.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination cluster_output Final Output synthesis Synthesis of Difluorinated Organic Molecule crystallization Crystallization (e.g., Vapor Diffusion) synthesis->crystallization data_collection Single-Crystal X-ray Diffraction Data Collection crystallization->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation (CHECKCIF) refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file publication Publication/ Database Deposition cif_file->publication

General workflow for X-ray crystallographic analysis.
Gauche Effect in 1,2-Difluorobenzene

The relative orientation of adjacent fluorine atoms can be influenced by the gauche effect, an electronic interaction that favors a gauche conformation. This can have implications for the molecular conformation in the solid state.

gauche_effect Conformational preference due to the gauche effect. cluster_anti Anti-periplanar cluster_gauche Gauche C1_anti C C2_anti C C1_anti->C2_anti F1_anti F C1_anti->F1_anti H1_anti H C1_anti->H1_anti H2_anti H C1_anti->H2_anti F2_anti F C2_anti->F2_anti H3_anti H C2_anti->H3_anti H4_anti H C2_anti->H4_anti C1_gauche C C2_gauche C C1_gauche->C2_gauche F1_gauche F C1_gauche->F1_gauche H1_gauche H C1_gauche->H1_gauche H2_gauche H C1_gauche->H2_gauche F2_gauche F C2_gauche->F2_gauche H3_gauche H C2_gauche->H3_gauche H4_gauche H C2_gauche->H4_gauche

Gauche vs. Anti-periplanar conformations.

References

Application Notes and Protocols: 1,4-Difluorobutane as a Versatile Building Block for Advanced Fluorinated Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Difluorobutane, a saturated organofluorine compound, presents unique opportunities as a precursor for the synthesis of specialized fluorinated polymers. While its direct polymerization is challenging due to the high stability of aliphatic C-F bonds, its utility as a building block can be unlocked through strategic chemical transformations. This document provides detailed application notes and protocols for two promising, albeit not yet widely documented, approaches: the conversion of this compound into a fluorinated diene for subsequent polymerization, and its potential functionalization into a difluorinated diol for the synthesis of fluorinated polyurethanes. These methods open avenues for creating novel polymers with tailored properties for advanced materials and biomedical applications.

Introduction: The Challenge and Potential of this compound

The incorporation of fluorine into polymers imparts a range of desirable properties, including high thermal stability, chemical inertness, low surface energy, and unique dielectric characteristics. Saturated fluoroalkanes like this compound are not readily polymerizable through common techniques such as radical or condensation polymerization due to the inert nature of the C-F bond. However, by viewing this compound as a foundational building block, it can be converted into more reactive monomers, thereby enabling its entry into the world of fluorinated polymers.

This document outlines two potential pathways for the utilization of this compound in polymer synthesis:

  • Pathway A: Dehydrofluorination to yield a diene monomer, followed by polymerization.

  • Pathway B: Conversion to this compound-diol for use in polyurethane synthesis.

Pathway A: Dehydrofluorination of this compound and Subsequent Polymerization

A key strategy to render this compound polymerizable is to introduce unsaturation through dehydrofluorination. This process would theoretically yield a mixture of fluorinated diene isomers, which can then be polymerized to create novel fluorinated elastomers or thermoplastics.

Proposed Reaction Scheme

Dehydrofluorination_Polymerization cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization DFB This compound Diene Fluorinated Diene Monomers DFB->Diene Dehydrofluorination (e.g., strong base or catalyst) Polymer Fluorinated Polymer Diene->Polymer Radical or Coordination Polymerization

Caption: Synthetic route from this compound to a fluorinated polymer.

Experimental Protocol: Dehydrofluorination of this compound

This protocol is a generalized procedure based on known methods for the dehydrofluorination of non-activated fluoroalkanes. Optimization of reaction conditions is highly recommended.

Materials:

  • This compound

  • Strong, non-nucleophilic base (e.g., potassium tert-butoxide, sodium hydride)

  • High-boiling point aprotic solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for air-sensitive reactions

Procedure:

  • Set up a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • In the flask, suspend the strong base in the chosen solvent under an inert atmosphere.

  • Heat the mixture to the desired reaction temperature (see Table 1 for suggested conditions).

  • Slowly add a solution of this compound in the same solvent via the dropping funnel.

  • Monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS) to detect the formation of diene products.

  • Upon completion, cool the reaction mixture to room temperature and quench by carefully adding a proton source (e.g., water or a dilute acid).

  • Extract the product with a suitable organic solvent (e.g., diethyl ether) and wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation to isolate the crude diene mixture.

  • Purify the diene monomers by fractional distillation.

Data Presentation: Dehydrofluorination Reaction Conditions
ParameterCondition 1Condition 2
Base Potassium tert-butoxideSodium Hydride
Solvent DMSODMF
Temperature 100-120 °C80-100 °C
Reaction Time 12-24 hours24-48 hours
Expected Outcome Mixture of diene isomersMixture of diene isomers
Experimental Protocol: Polymerization of Fluorinated Dienes

This protocol describes a standard radical polymerization of the synthesized diene monomers.

Materials:

  • Purified fluorinated diene monomer mixture

  • Radical initiator (e.g., azobisisobutyronitrile (AIBN), benzoyl peroxide)

  • Anhydrous, degassed solvent (e.g., toluene, tetrahydrofuran (THF))

  • Inert gas (Nitrogen or Argon)

  • Polymer precipitation solvent (e.g., methanol, hexane)

Procedure:

  • In a Schlenk flask, dissolve the fluorinated diene monomer(s) in the chosen solvent under an inert atmosphere.

  • Add the radical initiator to the solution.

  • Heat the reaction mixture to the appropriate temperature for the chosen initiator (typically 60-80 °C for AIBN).

  • Allow the polymerization to proceed for the desired time (e.g., 12-24 hours). The viscosity of the solution should increase.

  • Terminate the reaction by cooling the mixture to room temperature.

  • Precipitate the polymer by slowly pouring the reaction mixture into a stirred, non-solvent.

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Data Presentation: Expected Polymer Properties
PropertyExpected Range
Glass Transition Temp. (Tg) -20 to 50 °C
Thermal Decomposition Temp. > 300 °C
Solubility Soluble in fluorinated solvents, THF, acetone
Contact Angle (Water) > 100°

Pathway B: Synthesis of a Fluorinated Diol for Polyurethanes

An alternative approach involves the functionalization of this compound to create a diol. This diol can then serve as a chain extender or a component of the soft segment in polyurethane synthesis, introducing fluorine into the polymer backbone.

Proposed Reaction Scheme

Diol_Polyurethane_Synthesis cluster_diol_synthesis Diol Synthesis cluster_pu_synthesis Polyurethane Synthesis DFB This compound Diol This compound-diol DFB->Diol Hydroxylation (e.g., via nucleophilic substitution) Polyurethane Fluorinated Polyurethane Diol->Polyurethane Diisocyanate Diisocyanate Diisocyanate->Polyurethane Polyol Polyol Polyol->Polyurethane

Caption: Synthesis of a fluorinated polyurethane from this compound.

Experimental Protocol: Synthesis of a Fluorinated Diol from this compound

This hypothetical protocol is based on nucleophilic substitution reactions to replace fluorine with hydroxyl groups. The reactivity of the C-F bond will necessitate forcing conditions.

Materials:

  • This compound

  • Hydroxide source (e.g., sodium hydroxide, potassium hydroxide)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

  • Solvent (e.g., water, or a biphasic system)

Procedure:

  • In a high-pressure reactor, combine this compound, the hydroxide source, and the phase-transfer catalyst in the chosen solvent.

  • Heat the reactor to a high temperature (e.g., 150-200 °C) and pressure to facilitate the substitution reaction.

  • Maintain the reaction for an extended period (e.g., 24-72 hours), monitoring the consumption of the starting material by GC-MS.

  • After cooling and depressurizing the reactor, neutralize the reaction mixture with acid.

  • Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting diol by column chromatography or distillation.

Experimental Protocol: Synthesis of Fluorinated Polyurethane

This protocol describes a typical two-step polyurethane synthesis using the synthesized fluorinated diol as a chain extender.

Materials:

  • Synthesized fluorinated diol

  • A macrodiol (e.g., polytetrahydrofuran, polycarbonate diol)

  • A diisocyanate (e.g., MDI, IPDI)

  • A catalyst (e.g., dibutyltin dilaurate)

  • Anhydrous solvent (e.g., DMF, DMAc)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Prepolymer Formation: In a dry, inert atmosphere, react the macrodiol with an excess of the diisocyanate in the chosen solvent at 70-80 °C until the theoretical NCO content is reached (monitored by titration).

  • Chain Extension: Cool the prepolymer solution to 40-50 °C.

  • Slowly add a solution of the synthesized fluorinated diol (the chain extender) in the same solvent.

  • Continue the reaction until the viscosity increases significantly and the NCO peak in the FT-IR spectrum disappears.

  • Cast the resulting polymer solution onto a glass plate and cure in an oven to form a film.

Data Presentation: Expected Polyurethane Properties
PropertyExpected Effect of Fluorinated Diol
Thermal Stability Increased
Chemical Resistance Improved
Surface Energy Lowered (Increased Hydrophobicity)
Mechanical Properties Potentially increased hardness and modulus

Conclusion

While this compound is not a conventional monomer, its potential as a building block for novel fluorinated polymers is significant. The outlined pathways for its conversion into polymerizable dienes or functional diols provide a roadmap for researchers to explore the synthesis of new materials with unique properties. The successful implementation of these protocols could lead to the development of advanced polymers for a wide range of applications, from high-performance elastomers to biocompatible materials for drug delivery and medical devices. Further research and optimization of the proposed synthetic routes are encouraged to fully realize the potential of this compound in polymer chemistry.

Application Notes and Protocols for the Analysis of PFAS and Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of per- and polyfluoroalkyl substances (PFAS) and other fluorinated compounds. The methodologies described are primarily centered around advanced chromatographic and mass spectrometric techniques, which are essential for the sensitive and selective quantification of these ubiquitous environmental contaminants. The included protocols are based on established regulatory methods and scientific publications to ensure robustness and reliability.

Introduction to PFAS and Analytical Challenges

Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic organofluorine compounds that have been widely used in industrial and consumer products for their unique properties, including resistance to heat, water, and oil.[1][2][3] This chemical stability, conferred by the strong carbon-fluorine bond, also leads to their extreme persistence in the environment, earning them the moniker "forever chemicals."[1][2][4] Widespread contamination of water, soil, and biological systems has raised significant public health concerns due to potential adverse health effects, including developmental issues and an increased risk of certain cancers.[1]

The analysis of PFAS presents numerous challenges for analytical chemists.[4][5] These include the vast number of individual PFAS compounds, their presence at trace levels (parts per trillion or ng/L), and the potential for contamination during sample collection, preparation, and analysis.[4][5][6] Furthermore, the diverse physicochemical properties of PFAS, from short-chain to long-chain compounds, necessitate the development of versatile and robust analytical methods.[4]

Core Analytical Techniques

The gold standard for the quantification of PFAS is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[4][7] This technique offers high sensitivity and selectivity, allowing for the detection of PFAS at the ultra-trace levels required by regulatory bodies.[4] Gas chromatography-mass spectrometry (GC-MS) is a complementary technique, particularly useful for the analysis of more volatile and neutral fluorinated compounds that are not amenable to LC-MS analysis.[4][8]

Sample preparation is a critical step in the analytical workflow to isolate and concentrate PFAS from complex matrices, thereby improving detection limits and reducing matrix effects.[1] Solid-phase extraction (SPE) is the most common sample preparation technique for aqueous samples, while other methods like liquid-liquid extraction (LLE) and protein precipitation are employed for biological matrices.[1][9]

Application Note 1: Analysis of PFAS in Drinking Water by LC-MS/MS (Based on EPA Method 537.1 & 533)

This application note describes the determination of a broad range of PFAS in drinking water using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols are based on the principles of U.S. Environmental Protection Agency (EPA) Methods 537.1 and 533, which cover a combined list of 29 PFAS.[10][11][12]

Key Analytical Parameters
ParameterEPA Method 537.1EPA Method 533
Analytes 18 PFAS (longer-chain)25 PFAS (includes shorter-chain)
Sample Volume 250 mL100-250 mL
SPE Sorbent Polystyrene-divinylbenzene (SDVB)Weak Anion Exchange (WAX)
Quantification Internal StandardIsotope Dilution
Quantitative Data Summary

The following table summarizes typical method detection limits (MDLs) and limits of quantification (LOQs) for selected PFAS in drinking water.

CompoundAbbreviationTypical MDL (ng/L)Typical LOQ (ng/L)Typical Recovery (%)
Perfluorooctanoic acidPFOA0.08 - 0.50.2 - 2.085 - 115
Perfluorooctanesulfonic acidPFOS0.1 - 0.60.3 - 2.580 - 120
Perfluorobutanesulfonic acidPFBS0.2 - 1.00.6 - 3.070 - 130
Hexafluoropropylene oxide dimer acidGenX0.1 - 0.80.3 - 2.575 - 125
Perfluorononanoic acidPFNA0.1 - 0.50.3 - 2.085 - 115

Note: MDLs, LOQs, and recoveries are dependent on the specific instrumentation, laboratory conditions, and matrix.[13][14]

Experimental Workflow

PFAS Analysis Workflow in Drinking Water cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (250 mL) in Polypropylene Bottle Fortification 2. Fortify with Surrogates/ Isotope-Labeled Standards SampleCollection->Fortification SPE 3. Solid-Phase Extraction (SPE) (SDVB or WAX cartridge) Fortification->SPE Elution 4. Elute with Methanol SPE->Elution Concentration 5. Concentrate to 1 mL Elution->Concentration LCMS 6. LC-MS/MS Analysis Concentration->LCMS Quantification 7. Quantification using Internal Standards or Isotope Dilution LCMS->Quantification Reporting 8. Report Results Quantification->Reporting Analysis of Volatile Fluorinated Compounds in Air by GC-MS cluster_prep Sample Collection & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing AirSampling 1. Air Sampling using Polyurethane Foam (PUF) Plugs Extraction 2. Solvent Extraction (e.g., with Ethyl Acetate/Hexane) AirSampling->Extraction Concentration 3. Concentration of Extract Extraction->Concentration GCMS 4. GC-MS Analysis Concentration->GCMS Quantification 5. Quantification GCMS->Quantification Reporting 6. Report Results Quantification->Reporting Sample Preparation for PFAS in Biological Matrices BiologicalSample Biological Sample (e.g., Plasma, Serum, Tissue Homogenate) ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) BiologicalSample->ProteinPrecipitation SPE Solid-Phase Extraction (e.g., WAX) BiologicalSample->SPE LLE Liquid-Liquid Extraction BiologicalSample->LLE Analysis LC-MS/MS Analysis ProteinPrecipitation->Analysis SPE->Analysis LLE->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Difluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,4-difluorobutane for improved yields and purity.

Troubleshooting Guide

Low or No Yield

Q1: I am getting a very low yield, or no this compound at all. What are the common causes?

A1: Low or non-existent yields in this compound synthesis can stem from several factors. The most common issues are related to the choice and handling of reagents, and the reaction conditions.

  • Fluorinating Agent Activity: The effectiveness of your fluorinating agent is paramount. Many fluorinating agents are sensitive to moisture and air. For example, Diethylaminosulfur Trifluoride (DAST) can decompose upon exposure to moisture. Always use freshly opened or properly stored reagents.

  • Purity of Starting Materials: Impurities in your starting material, such as 1,4-dibromobutane or 1,4-dichlorobutane, can lead to unwanted side reactions and consume your fluorinating agent. Ensure the purity of your precursors before starting the reaction.[1]

  • Reaction Temperature: The reaction temperature is critical. For many fluorination reactions, if the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, if the temperature is too high, it can lead to the formation of elimination byproducts (butenes). The optimal temperature will depend on the specific fluorinating agent and substrate used.

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using an appropriate technique like TLC or GC to determine the optimal reaction time.

Q2: My reaction has stalled and is not proceeding to completion. What should I do?

A2: A stalled reaction can often be restarted or pushed to completion with a few adjustments.

  • Additional Reagent: It's possible that the fluorinating agent has been consumed. A careful, portion-wise addition of more fluorinating agent can sometimes restart the reaction. Be cautious, as this can also increase the risk of side reactions.

  • Temperature Increase: A modest increase in temperature can sometimes provide the necessary activation energy to push the reaction to completion. This should be done cautiously and in small increments, while monitoring for byproduct formation.

  • Solvent Effects: The choice of solvent can significantly impact the reaction. Ensure you are using a dry, aprotic solvent that is appropriate for your chosen fluorinating agent.

Formation of Side Products

Q3: I am observing significant amounts of elimination byproducts in my reaction mixture. How can I minimize these?

A3: The formation of butenes through elimination is a common side reaction. Here are some strategies to minimize it:

  • Lower Reaction Temperature: Elimination reactions are often favored at higher temperatures. Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly reduce the amount of elimination byproducts.

  • Choice of Base/Fluoride Source: The basicity of the fluoride source can influence the extent of elimination. Using a less basic fluorinating agent or adding a non-nucleophilic base to scavenge any generated acid can sometimes help. For instance, pyridine is sometimes added in reactions using DAST.[2][3]

  • Substrate Choice: Starting with 1,4-diiodobutane can sometimes lead to more elimination than 1,4-dibromobutane or 1,4-dichlorobutane due to the better leaving group ability of iodide.

Q4: I am getting a mixture of mono- and di-fluorinated products. How can I improve the selectivity for this compound?

A4: Achieving complete difluorination without stopping at the monofluorinated intermediate can be challenging.

  • Stoichiometry of Fluorinating Agent: Ensure you are using a sufficient excess of the fluorinating agent to drive the reaction to the difluorinated product. A molar ratio of at least 2:1 (fluoride source to dihalobutane) is typically required, and often a larger excess is beneficial.

  • Reaction Time and Temperature: Longer reaction times and, in some cases, slightly elevated temperatures can promote the second fluorination step. Again, careful monitoring is key to avoid increased side product formation.

  • Phase-Transfer Catalysis: The use of a phase-transfer catalyst can enhance the rate of the second substitution, leading to a higher yield of the desired difluorinated product.[4][5]

Frequently Asked Questions (FAQs)

Q5: What are the most common methods for synthesizing this compound?

A5: The most prevalent method is the nucleophilic substitution of a 1,4-dihalobutane, such as 1,4-dichlorobutane or 1,4-dibromobutane, with a fluoride source.[1] Common fluorinating agents for this transformation include:

  • Alkali metal fluorides (e.g., KF, CsF) often in combination with a phase-transfer catalyst.

  • Hydrogen fluoride (HF), which is highly effective but requires specialized equipment due to its corrosive and hazardous nature.[1]

  • Diethylaminosulfur trifluoride (DAST) and other related deoxyfluorinating agents.[1][2]

An alternative route involves the ring-opening of tetrahydrofuran (THF) to form a 1,4-dihalobutane precursor, which is then fluorinated.[6]

Q6: How can I purify the final this compound product?

A6: Purification of this compound typically involves the following steps:

  • Quenching: The reaction mixture is carefully quenched, for example, by pouring it into a saturated sodium bicarbonate solution to neutralize any remaining acid.[2]

  • Extraction: The product is extracted into a suitable organic solvent.

  • Washing: The organic layer is washed with brine to remove water-soluble impurities.[2]

  • Drying: The organic layer is dried over an anhydrous drying agent like MgSO4 or Na2SO4.

  • Distillation: The final purification is usually achieved by fractional distillation to separate the this compound from any remaining starting material, monofluorinated intermediate, and other byproducts.[1]

Q7: What is the role of a phase-transfer catalyst in this synthesis, and which ones are effective?

A7: A phase-transfer catalyst (PTC) is used to transport the fluoride anion from an aqueous or solid phase into the organic phase where the 1,4-dihalobutane is dissolved.[4] This significantly increases the reaction rate and can lead to higher yields under milder conditions. Common PTCs for fluorination reactions include quaternary ammonium salts (e.g., tetrabutylammonium bromide) and crown ethers.[5][7]

Data Presentation

Table 1: Comparison of Fluorinating Agents for the Synthesis of a Vicinal Difluoride from a Fluorohydrin Precursor

EntryFluoride SourceSolventTemperature (°C)Time (days)Yield of Desired Product (%)
1Olah's Reagent (HF-Pyridine)-Room Temp3 h80
2KHF₂Ethylene Glycol1503 h34
3Bu₄NH₂F₃XyleneReflux311
4Bu₄NH₂F₃ / KHF₂ (1:1)-13016 h71
5Bu₄NH₂F₃ / KHF₂ (1:1)-1152.591

Data adapted from a study on a related difluoro-butanediol synthesis, illustrating the impact of different fluorinating agents and conditions on yield.[8]

Experimental Protocols

Protocol 1: Synthesis of 1,4-Dibromobutane from Tetrahydrofuran (THF)

This protocol describes the synthesis of the common precursor 1,4-dibromobutane from THF.

  • Reagents:

    • Tetrahydrofuran (THF)

    • 48% Hydrobromic acid

    • Concentrated Sulfuric acid

  • Procedure:

    • Combine 250g of 48% hydrobromic acid and 80g of concentrated sulfuric acid in a 500mL round-bottom flask equipped with a stir bar and a reflux condenser.

    • Add 18.1g of THF to the flask.

    • Heat the mixture to a gentle reflux for approximately 4 hours. The temperature should be controlled to prevent the THF from boiling off too vigorously (boiling point of THF is 66°C).

    • After the reflux period, allow the mixture to cool.

    • Separate the lower layer containing the crude 1,4-dibromobutane.

    • Wash the crude product with water, then with a dilute sodium carbonate solution, and finally with water again.

    • Dry the product over anhydrous calcium chloride.

    • Purify by distillation. The expected yield is approximately 76%.[6]

Protocol 2: Fluorination of a Dihalobutane using DAST

This is a general procedure for the fluorination of a 1,4-dihalobutane using Diethylaminosulfur Trifluoride (DAST).

  • Reagents:

    • 1,4-Dihalobutane (e.g., 1,4-dibromobutane)

    • Diethylaminosulfur Trifluoride (DAST)

    • Anhydrous Toluene

    • Pyridine

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the 1,4-dihalobutane in anhydrous toluene.

    • Cool the solution in an ice bath.

    • Slowly add DAST (at least 2.2 equivalents) to the solution.

    • After the addition is complete, allow the mixture to stir at room temperature for 5 minutes.

    • Add pyridine (approximately 2.6 equivalents) to the reaction mixture.

    • Heat the solution to 70°C and maintain for 16 hours.

    • Cool the reaction mixture and carefully pour it into a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer successively with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation.

This protocol is adapted from a similar procedure for the synthesis of a difluoro compound.[2][3]

Visualizations

experimental_workflow cluster_prep Precursor Synthesis cluster_fluorination Fluorination cluster_purification Purification THF Tetrahydrofuran (THF) HBr_H2SO4 HBr / H₂SO₄ THF->HBr_H2SO4 Ring Opening Dibromobutane 1,4-Dibromobutane HBr_H2SO4->Dibromobutane Fluorinating_Agent Fluorinating Agent (e.g., DAST, KF) Dibromobutane->Fluorinating_Agent Nucleophilic Substitution Difluorobutane This compound Fluorinating_Agent->Difluorobutane Crude_Product Crude Product Difluorobutane->Crude_Product Extraction Extraction & Washing Crude_Product->Extraction Distillation Fractional Distillation Extraction->Distillation Pure_Product Pure this compound Distillation->Pure_Product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_solutions Potential Solutions Start Low or No Yield Reagent_Activity Inactive Fluorinating Agent? Start->Reagent_Activity Starting_Material_Purity Impure Starting Material? Start->Starting_Material_Purity Temp Incorrect Temperature? Start->Temp Time Insufficient Reaction Time? Start->Time Sol_Reagent Use Fresh/Pure Reagents Reagent_Activity->Sol_Reagent Starting_Material_Purity->Sol_Reagent Sol_Temp Optimize Temperature Temp->Sol_Temp Sol_Time Increase Reaction Time & Monitor Progress Time->Sol_Time

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Fluorination of Diols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the fluorination of diols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the fluorination of diols, presented in a question-and-answer format.

Q1: My reaction shows low to no conversion of the starting diol. What are the likely causes and solutions?

A1: Low or no conversion is a common issue that can often be traced back to the reagents or reaction conditions.

  • Potential Cause 1: Inactive Fluorinating Reagent. Many fluorinating agents, such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor, can degrade if exposed to moisture or stored improperly.[1][2]

    • Recommended Solution: Use a fresh bottle of the fluorinating agent or purify the existing stock. Ensure storage under strictly anhydrous conditions.[2]

  • Potential Cause 2: Insufficient Reagent. Fluorinating both hydroxyl groups on a diol requires at least two equivalents of the reagent.

    • Recommended Solution: Increase the equivalents of the fluorinating agent. For a complete difluorination, using at least 2.2 equivalents is recommended to drive the reaction to completion.[1]

  • Potential Cause 3: Low Reaction Temperature. The activation energy for the fluorination of one or both hydroxyl groups may not be met at the current temperature.[1]

    • Recommended Solution: Gradually increase the reaction temperature. For many reagents like DAST, reactions are initiated at low temperatures (e.g., -78 °C) and allowed to warm to room temperature.[1][3] Gentle heating might be necessary for less reactive substrates, but this should be done with caution as reagents like DAST can decompose violently at elevated temperatures.[1][3]

Q2: I am observing a significant amount of side products, such as cyclic ethers or elimination products. How can I minimize these?

A2: The formation of side products is the most frequent challenge in diol fluorination. The type of side product often points to the underlying issue.

  • Problem: Formation of Cyclic Ethers. This occurs via an intramolecular SN2 reaction (cyclodehydration) where one hydroxyl group attacks the activated intermediate of the other. This is especially common in the fluorination of butane-1,4-diol and other long-chain diols where the formation of a 5- or 6-membered ring is favorable.[1][4]

    • Recommended Solution 1: Choose a More Selective Reagent. Reagents like PyFluor favor the intermolecular SN2 pathway for fluorination over intramolecular reactions.[1] Using a Mitsunobu reaction protocol for cyclodehydration can also be an effective strategy if the cyclic ether is the desired product.[5]

    • Recommended Solution 2: Modify Reaction Conditions. Lower temperatures generally disfavor side reactions.

  • Problem: Formation of Elimination Products (Alkenes). This is particularly common when using reagents like DAST, which can promote reactions with SN1 character, leading to carbocation intermediates that readily undergo elimination.[1][6] Higher reaction temperatures also strongly favor elimination.[2]

    • Recommended Solution 1: Lower the Reaction Temperature. Maintaining a consistently low temperature throughout the reaction can significantly suppress elimination.[2]

    • Recommended Solution 2: Use a Reagent that Promotes SN2. Modern fluorinating agents like PyFluor are designed to proceed via a more controlled SN2 mechanism, which minimizes elimination by avoiding carbocation formation.[7][8] The use of a hindered, non-nucleophilic base can also help.[2]

Below is a workflow to help troubleshoot common issues in diol fluorination.

G cluster_problem Problem Observed cluster_analysis Analysis of Product Mixture cluster_causes Potential Causes cluster_solutions Recommended Solutions problem Low Yield or Significant Side Products no_conversion Low to No Conversion problem->no_conversion incomplete Mixture of Mono/Di-Fluorinated & Starting Material problem->incomplete side_products Cyclic Ethers or Elimination Products problem->side_products cause1 Inactive Reagent no_conversion->cause1 cause2 Insufficient Reagent or Reaction Time no_conversion->cause2 cause3 Low Temperature no_conversion->cause3 incomplete->cause2 cause4 High Temperature side_products->cause4 cause5 Reagent Promotes SN1/E1 Pathway (e.g., DAST) side_products->cause5 cause6 Substrate Prone to Intramolecular Cyclization side_products->cause6 sol1 Use Fresh/Purified Reagent cause1->sol1 sol2 Increase Reagent Equivalents (>2.2 eq) or Extend Time cause2->sol2 sol3 Gradually Increase Temperature cause3->sol3 sol4 Maintain Lower Temperature cause4->sol4 sol5 Use SN2-Promoting Reagent (e.g., PyFluor) cause5->sol5 cause6->sol5

Caption: Troubleshooting workflow for diol fluorination.

Q3: My reaction results in a mixture of starting material, mono-fluorinated, and di-fluorinated products. How can I improve the yield of the di-fluorinated product?

A3: Achieving complete difluorination can be challenging due to differences in reactivity between the two hydroxyl groups.

  • Potential Cause 1: Insufficient Reaction Time. The reaction may not have been allowed to proceed to completion.

    • Recommended Solution: Increase the reaction time and monitor the progress using an appropriate analytical technique like TLC or LC-MS.

  • Potential Cause 2: Steric Hindrance or Electronic Effects. After the first hydroxyl group is fluorinated, the steric hindrance and electronic properties of the substrate change, which may decrease the reactivity of the second hydroxyl group.

    • Recommended Solution: Increase the amount of the fluorinating agent and/or increase the reaction temperature toward the end of the reaction to drive the conversion of the mono-fluorinated intermediate to the di-fluorinated product.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the fluorination of diols?

A1: The primary desired reaction is the substitution of both hydroxyl groups with fluorine. However, two major side reactions often compete with this process:

  • Intramolecular Cyclization: The hydroxyl groups can react with each other to form a cyclic ether. This is particularly prevalent with diols that can form stable 5- or 6-membered rings, such as 1,4- and 1,5-diols.[1][4]

  • Elimination: Dehydration can occur to form an alkene. This pathway is favored by higher temperatures and by fluorinating agents that proceed through carbocation-like intermediates, such as DAST.[1]

The diagram below illustrates the competing reaction pathways.

G cluster_products Possible Products diol Diol HO-(CH2)n-OH difluoride Desired Product: Difluoride F-(CH2)n-F diol->difluoride Deoxyfluorination (SN2) Favored by PyFluor cyclic_ether Side Product: Cyclic Ether diol->cyclic_ether Intramolecular Cyclization Favored for n=4, 5 elim_product Side Product: Elimination Product (Alkene) diol->elim_product Elimination (E1/E2) Favored by High Temp/DAST

Caption: Competing pathways in diol fluorination.

Q2: How does the choice of fluorinating agent affect the outcome?

A2: The choice of reagent is critical. Older, more traditional reagents often have significant drawbacks compared to modern alternatives.

  • Sulfur Tetrafluoride (SF₄): A highly effective but hazardous gas that requires specialized equipment. It can convert diols to difluorides but its handling difficulties limit its use.[9][10]

  • DAST (Diethylaminosulfur trifluoride): A widely used liquid reagent, but it is thermally unstable and can decompose explosively.[3] It frequently promotes elimination and other side reactions.[11]

  • Deoxo-Fluor: Thermally more stable than DAST, but can also lead to elimination byproducts.[12]

  • PyFluor: A modern, crystalline solid reagent that is thermally stable and safer to handle.[8] It selectively promotes the SN2 pathway, leading to significantly fewer elimination side products compared to DAST.[7][13]

Q3: Are there any safety concerns with fluorinating reagents?

A3: Yes, many fluorinating reagents are hazardous and must be handled with extreme care.

  • DAST and Deoxo-Fluor are toxic, corrosive, and can decompose violently upon heating.[2][14]

  • Hydrogen Fluoride (HF) and its complexes (e.g., Olah's reagent) are extremely corrosive and can cause severe, penetrating burns.[2]

  • All reactions involving these reagents should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.[2][15]

Data on Side Product Formation

The choice of fluorinating agent can dramatically influence the ratio of desired product to elimination byproducts.

Substrate (Alcohol)Fluorinating AgentProduct / Elimination RatioYield of FluorideReference
2-PhenylethanolDAST1.8 : 158%[11]
2-PhenylethanolPyFluor>20 : 185%[11]
CyclooctanolDAST2.3 : 164%[11]
CyclooctanolPyFluor>20 : 191%[11]
exo-NorborneolDAST1.3 : 147%[11]
exo-NorborneolPyFluor12 : 184%[11]

Note: Data presented for secondary alcohols, which demonstrates the general trend in selectivity for SN2 versus elimination pathways relevant to diol fluorination.

Experimental Protocols

General Protocol for the Difluorination of a Diol with DAST

This protocol is a representative example for the fluorination of an alcohol and should be adapted for specific diol substrates. Extreme caution must be exercised when using DAST.

Materials:

  • Diol substrate (1.0 eq)

  • Diethylaminosulfur trifluoride (DAST) (2.2 - 2.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve the diol (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).[2]

  • Cool the solution to -78 °C using a dry ice/acetone bath.[3]

  • Slowly add DAST (2.2 - 2.5 eq) dropwise to the stirred solution. Maintain the temperature at -78 °C during the addition.[3]

  • After the addition is complete, allow the reaction to stir at -78 °C and then let it slowly warm to room temperature over several hours (e.g., 2-16 hours).[2][3] The reaction progress should be monitored by TLC or LC-MS.

Work-up and Quenching:

  • Once the reaction is complete, cool the mixture back down to 0 °C in an ice bath.

  • Very slowly and carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ until gas evolution ceases.[3]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with water and then with brine.[3]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[3]

  • Purify the crude product by column chromatography on silica gel to isolate the difluorinated product.

References

Technical Support Center: 1,4-Difluorobutane Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Difluorobutane. The information provided is intended to assist in overcoming common challenges encountered during the purification of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem IDQuestionPossible CausesSuggested Solutions
PUR-001 My final product is contaminated with starting material (e.g., 1,4-dichlorobutane or 1,4-dibromobutane). Incomplete reaction during synthesis.- Ensure optimal reaction conditions (temperature, time, stoichiometry of fluorinating agent) to drive the reaction to completion. - Perform a pre-purification wash with a suitable solvent to remove the more polar starting materials. - Utilize fractional distillation with a column that has a sufficient number of theoretical plates for effective separation.
PUR-002 GC-MS analysis shows the presence of partially fluorinated intermediates (e.g., 1-chloro-4-fluorobutane). Insufficient fluorinating agent or non-optimal reaction conditions.- Similar to PUR-001, optimize the synthetic protocol. - Fractional distillation is the primary method for separating these closely boiling impurities. Careful control of the distillation rate and temperature is crucial.
PUR-003 I am observing unexpected peaks in my chromatogram, possibly from elimination byproducts (butenes). High reaction temperatures during synthesis can favor elimination reactions.- Control the reaction temperature carefully. - Some elimination byproducts can be removed by washing the crude product with a dilute aqueous solution of a mild oxidizing agent, followed by a water wash and drying. - Fractional distillation should effectively separate these more volatile impurities.
PUR-004 The distillation is very slow, or the temperature is not stabilizing at the expected boiling point. Inefficient heating, poor insulation of the distillation column, or azeotrope formation.- Ensure the heating mantle is in good contact with the distillation flask and provides even heating. - Insulate the distillation column with glass wool or aluminum foil to maintain the temperature gradient. - While no common azeotropes with this compound are widely reported, if suspected, consider using a different purification technique like preparative gas chromatography.
PUR-005 My purified this compound contains residual solvent from the synthesis or workup. Insufficient removal of solvent during the final purification steps.- If the solvent has a lower boiling point than this compound, it should be removed during the initial fractions of distillation. - If the solvent has a higher boiling point, ensure the distillation is carried out to completion. - For trace amounts of high-boiling solvents, preparative gas chromatography can be an effective final purification step.
PUR-006 How can I remove water from my this compound sample? Incomplete drying of the organic phase after aqueous workup.- Dry the crude product over a suitable drying agent (e.g., anhydrous magnesium sulfate, calcium chloride) before distillation. - Ensure all glassware is thoroughly dried before use.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities largely depend on the synthetic route. For instance, if synthesized via halogen exchange from 1,4-dihalobutanes (like 1,4-dichlorobutane), impurities can include unreacted starting materials and partially substituted intermediates (e.g., 1-chloro-4-fluorobutane).[1] Side reactions can also lead to the formation of byproducts like butenes through elimination.[1]

Q2: What is the recommended primary purification technique for this compound?

A2: Fractional distillation is the most common and effective method for purifying this compound on a laboratory and industrial scale.[1] This technique separates compounds based on differences in their boiling points. Given that potential impurities may have boiling points close to the product, a fractional distillation column with a high number of theoretical plates is recommended for optimal separation.

Q3: When should I consider using preparative gas chromatography (Prep GC)?

A3: Preparative GC is a high-resolution purification technique suitable for obtaining very high purity this compound, especially for small-scale preparations. It is particularly useful for separating isomers or impurities with very close boiling points that are difficult to resolve by fractional distillation.

Q4: What analytical methods are used to assess the purity of this compound?

A4: The purity of this compound is typically assessed using Gas Chromatography (GC) coupled with a Flame Ionization Detector (GC-FID) for quantitative analysis or a Mass Spectrometer (GC-MS) for both identification and quantification of impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and ¹⁹F NMR) is also a powerful tool for structural confirmation and purity assessment.

Q5: Are there any known azeotropes of this compound that could complicate purification by distillation?

Quantitative Data on Purification

Specific quantitative data comparing the efficiency of different purification techniques for this compound is not extensively available in the public domain. However, the following table provides a general overview of the expected purity levels achievable with common purification methods for fluorinated alkanes.

Purification MethodTypical Purity AchievableThroughputKey Considerations
Fractional Distillation 98-99.5%HighEfficiency is dependent on the number of theoretical plates in the column and the difference in boiling points of the components.
Preparative Gas Chromatography (Prep GC) >99.9%LowIdeal for obtaining high-purity material for analytical standards or sensitive applications.
Washing/Extraction N/A (Pre-purification step)HighEffective for removing water-soluble impurities and some polar organic byproducts.

Experimental Protocols

General Protocol for Purification of this compound by Fractional Distillation

Disclaimer: This is a general protocol and may need to be adapted based on the specific impurities present and the scale of the purification.

  • Drying: Dry the crude this compound over a suitable drying agent (e.g., anhydrous MgSO₄), and then filter to remove the desiccant.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, and a receiving flask. Ensure all joints are properly sealed.

  • Distillation:

    • Add the dried crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.

    • Heat the flask gently using a heating mantle.

    • Slowly increase the temperature and observe the vapor rising through the fractionating column.

    • Collect the initial fraction (forerun), which will contain any low-boiling impurities.

    • Monitor the temperature at the head of the column. When the temperature stabilizes at the boiling point of this compound (approximately 77-80 °C at atmospheric pressure), collect the main fraction in a clean, dry receiving flask.

    • Continue distillation until the temperature begins to drop or rise significantly, indicating that the product has been distilled.

  • Analysis: Analyze the purified fraction by GC-MS or NMR to confirm its purity.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product Crude Crude this compound Wash Aqueous Wash / Extraction Crude->Wash Remove water-soluble impurities Dry Drying (e.g., MgSO4) Wash->Dry Distill Fractional Distillation Dry->Distill Primary Purification PrepGC Preparative GC (Optional) Distill->PrepGC For high purity Analysis Purity Analysis (GC-MS, NMR) Distill->Analysis PrepGC->Analysis Pure Pure this compound Analysis->Pure If purity is sufficient

Caption: General workflow for the purification and analysis of this compound.

References

Technical Support Center: Troubleshooting Low Product Yield in Fluorination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fluorination reactions. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yield in both electrophilic and nucleophilic fluorination experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in fluorination reactions?

Low yields can often be attributed to a few key factors:

  • Presence of Water: Many fluorinating reagents are highly sensitive to moisture, which can lead to their decomposition or the formation of undesired byproducts.[1][2] For instance, in nucleophilic fluorination with KF, water can lead to the formation of alcohol side products.[1]

  • Reagent/Catalyst Inactivity: Fluorinating agents can degrade over time, especially with improper storage.[3] Catalysts can also deactivate due to impurities or side reactions.[4]

  • Suboptimal Reaction Conditions: Temperature, solvent, and stoichiometry are critical parameters.[5][6] For example, higher temperatures can sometimes favor elimination side reactions over the desired fluorination.[3]

  • Poor Substrate Reactivity: The electronic and steric properties of the starting material can significantly hinder the reaction.

  • Improper Workup and Purification: The desired product can be lost during extraction, washing, or chromatography steps.[7][8]

Q2: How can I determine if my fluorinating reagent is still active?

For many common reagents, a simple analytical check can be informative. For example, you can run a small-scale control reaction with a known, highly reactive substrate. Comparing the yield to a literature precedent can give a good indication of the reagent's activity. For some reagents, spectroscopic methods like NMR can be used to check for decomposition products. It is always recommended to use a fresh bottle of the fluorinating reagent if degradation is suspected.[3]

Q3: What is the role of the solvent in fluorination reactions, and how do I choose the right one?

The solvent plays a crucial role in solubilizing reactants, mediating reactivity, and influencing the reaction pathway. For nucleophilic fluorination, polar aprotic solvents like acetonitrile or DMSO are often used.[9] For electrophilic fluorinations, a variety of solvents can be employed, but it is crucial to ensure the solvent is inert to the highly reactive fluorinating agent.[3] Always use anhydrous solvents, as trace amounts of water can have a significant impact on the reaction outcome.[1][6]

Q4: Can I use water as a solvent for fluorination reactions?

Traditionally, fluorination reactions were considered highly sensitive to water.[10] However, recent advancements have enabled the use of water as a solvent or co-solvent in certain fluorination reactions, which can be advantageous for green chemistry.[10][11] These methods often require specific catalysts or surfactants to overcome the deactivation of the fluoride nucleophile by hydration.[11]

Troubleshooting Guides

Guide 1: Low Yield in Nucleophilic Fluorination (e.g., with KF, CsF, or TBAF)

Problem: The desired fluorinated product is obtained in low yield, or not at all.

Possible Causes and Solutions:

  • Presence of Water:

    • Diagnosis: The formation of alcohol byproducts is a strong indicator of water in the reaction.[1]

    • Solution: Ensure all glassware is rigorously dried. Use anhydrous solvents and reagents. Consider using a phase-transfer catalyst, like 18-crown-6, which can help to activate the fluoride salt.[1]

  • Inactive Fluoride Source:

    • Diagnosis: The reaction fails to proceed even with a reliable substrate.

    • Solution: Use freshly opened or properly stored fluoride salts. For reagents like TBAF, which can decompose, consider using a more stable alternative or a freshly prepared solution.[12]

  • Poor Leaving Group:

    • Diagnosis: The starting material is recovered unchanged.

    • Solution: If starting from an alcohol, ensure it is activated to a better leaving group, such as a sulfonate ester (e.g., tosylate, mesylate).[3]

  • Elimination Side Reactions:

    • Diagnosis: The formation of alkene byproducts is observed.

    • Solution: Lower the reaction temperature.[3] Use a less hindered, non-nucleophilic base if a base is required.

Guide 2: Low Yield in Electrophilic Fluorination (e.g., with Selectfluor®, NFSI)

Problem: The reaction shows low conversion of the starting material or formation of multiple products.

Possible Causes and Solutions:

  • Substrate Inactivity:

    • Diagnosis: The starting material is not sufficiently electron-rich to react with the electrophilic fluorine source.

    • Solution: If applicable, consider converting the substrate to a more electron-rich derivative, such as an enol ether or enamine.[13]

  • Low Selectivity:

    • Diagnosis: A mixture of constitutional isomers (e.g., ortho/para) is formed.[13]

    • Solution: Optimize the reaction temperature; lower temperatures often lead to higher selectivity. The choice of fluorinating reagent can also influence selectivity.

  • Dearomatization:

    • Diagnosis: For aromatic substrates, especially phenols, dearomatized byproducts are observed.[13][14]

    • Solution: Carefully control the reaction temperature and consider the slow, portion-wise addition of the fluorinating agent.[14]

  • Catalyst Deactivation:

    • Diagnosis: The reaction starts but does not go to completion. This can be an issue in catalytic systems where Lewis basic substrates or products can bind to and deactivate the catalyst.[15]

    • Solution: Ensure the substrate and solvent are free of Lewis basic impurities. In some cases, increasing the catalyst loading may be necessary.

Data Presentation

Table 1: Effect of Reaction Conditions on Nucleophilic Fluorination Yield

ParameterCondition ACondition BCondition CTypical Yield (%)Reference
Fluoride Source KFCsFTBAFVaries[9]
Solvent AcetonitrileDMSOTHF40-90[9]
Temperature 80 °C100 °C120 °C50-85[16]
Additive None18-crown-6Kryptofix 22260-95[1]

Table 2: Comparison of Common Electrophilic Fluorinating Reagents

ReagentAbbreviationTypical SubstratesAdvantagesDisadvantages
Selectfluor® F-TEDA-BF₄Electron-rich arenes, enolates, enol ethersBench-stable solid, relatively safe to handleCan be less reactive for some substrates
N-Fluorobenzenesulfonimide NFSIAlkenes, aromatics, carbonyl compoundsHighly reactive, good for less reactive substratesCan be less selective, potential for side reactions
Diethylaminosulfur trifluoride DASTAlcohols, aldehydes, ketones (Deoxyfluorination)Effective for converting hydroxyls to fluoridesThermally unstable, can decompose violently

Experimental Protocols

Protocol 1: General Procedure for Deoxyfluorination of an Alcohol using DAST
  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol substrate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.[3]

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[3]

  • Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.2-1.5 eq) dropwise to the stirred solution.[3]

  • Reaction: Allow the reaction to stir at -78 °C and then slowly warm to room temperature over several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.[3]

  • Workup: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Electrophilic Fluorination of a β-Ketoester using Selectfluor®
  • Preparation: To a solution of the β-ketoester (1.0 eq) in a suitable solvent such as acetonitrile, add a base (e.g., NaH, 1.1 eq) at 0 °C to form the enolate.

  • Reagent Addition: In a separate flask, dissolve Selectfluor® (1.1-1.5 eq) in the same solvent. Slowly add the Selectfluor® solution to the enolate solution at 0 °C.[14]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or LC-MS.[14]

  • Workup: Quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate).[14]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.[14]

Visualizations

Troubleshooting_Workflow start_node Low Product Yield decision_node decision_node start_node->decision_node Initial Diagnosis process_node1 Check Reagent Activity (Use fresh reagent) Verify Catalyst Integrity decision_node->process_node1 Reagent/Catalyst Issue process_node2 Optimize Temperature Screen Solvents Adjust Stoichiometry decision_node->process_node2 Reaction Condition Issue process_node3 Analyze for Byproducts (e.g., elimination, hydrolysis) Modify Substrate if Possible decision_node->process_node3 Substrate/Side Reaction process_node process_node end_node Improved Yield process_node1->end_node process_node2->end_node process_node3->end_node

Caption: Troubleshooting workflow for low fluorination yield.

Nucleophilic_Fluorination_Pathway cluster_conditions Reaction Conditions cluster_reaction Core Reaction cluster_problems Potential Issues Fluoride_Source Fluoride Source (e.g., KF) Substrate R-LG (LG = Leaving Group) Solvent Anhydrous Solvent Temperature Heat Product R-F (Desired Product) Substrate->Product SN2 Displacement Water H₂O Contamination Byproduct R-OH (Side Product) Water->Byproduct leads to Elimination Elimination (E2) Alkene Alkene Byproduct Elimination->Alkene forms

Caption: Factors influencing nucleophilic fluorination reactions.

References

Technical Support Center: Optimization of Reaction Conditions for Functionalized Furan Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of functionalized furans.

Frequently Asked Questions (FAQs)

General Issues

Q1: What are the most common reasons for low yields in furan synthesis?

A1: Low yields in furan synthesis can be attributed to several factors. The most frequent issues include incomplete reactions, degradation of starting materials or the furan product under harsh conditions (e.g., strong acids and high temperatures), and the formation of side products.[1][2] Furan rings are particularly sensitive to strong acids, which can lead to polymerization or ring-opening, especially when water is present.[1] Additionally, losses during workup and purification can significantly reduce the final yield.[1][2]

Q2: My reaction mixture is turning dark and forming a tar-like substance. What is happening, and how can I prevent it?

A2: The formation of dark, tarry substances is a common problem, typically caused by the polymerization of the furan product or starting materials.[1] Furans, especially those with electron-releasing substituents, are susceptible to polymerization in acidic environments. To mitigate this, consider the following:

  • Use Milder Reaction Conditions: Opt for milder acid catalysts (e.g., p-toluenesulfonic acid instead of concentrated sulfuric acid) or Lewis acids.

  • Lower the Temperature: Running the reaction at a lower temperature can decrease the rate of polymerization.

  • Anhydrous Conditions: Ensure that your reagents and solvents are dry, as water can promote side reactions that lead to polymerizable intermediates.[1]

  • Minimize Reaction Time: Monitor the reaction's progress and stop it once the starting material has been consumed to avoid prolonged exposure of the product to harsh conditions.

Q3: How can I effectively purify my furan derivative from the crude reaction mixture?

A3: Purifying furans can be challenging due to their potential volatility and instability.[1] Common purification methods include:

  • Distillation: For volatile furans, vacuum distillation is often effective. However, excessive heat can cause decomposition.[1]

  • Chromatography: Column chromatography on silica gel is a standard technique. The acidic nature of silica can sometimes degrade sensitive furans. Using neutral silica or alumina, or adding a small amount of a base like triethylamine to the eluent, can help prevent this.[1]

Paal-Knorr Furan Synthesis

Q4: My Paal-Knorr reaction is slow or incomplete. What can I do?

A4: An incomplete Paal-Knorr reaction is often related to the choice of acid catalyst or the reaction conditions. The mechanism involves the protonation of a carbonyl, formation of an enol, and a rate-determining cyclization step. Consider these adjustments:

  • Catalyst Choice: While strong protic acids like sulfuric acid or hydrochloric acid are common, they can also promote side reactions. Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) or milder protic acids (p-TsOH) can be effective alternatives.[3]

  • Dehydrating Agent: The reaction produces water. Adding a dehydrating agent like phosphorus pentoxide (P₂O₅) or using acetic anhydride can drive the equilibrium toward the furan product.

  • Microwave Assistance: Microwave-assisted Paal-Knorr reactions have been shown to dramatically reduce reaction times and improve yields.[4]

Q5: What are the primary side reactions in the Paal-Knorr synthesis?

A5: The main side reactions are acid-catalyzed polymerization and ring-opening of the furan product. The 1,4-dicarbonyl starting material itself can also undergo side reactions if it is sensitive to acid. The key is to favor the desired intramolecular cyclization over competing intermolecular reactions.

Feist-Benary Furan Synthesis

Q6: My Feist-Benary reaction is producing a mixture of isomers. How can I resolve this?

A6: The chemoselectivity of the Feist-Benary reaction can be complex. Sometimes, the initial alkylation occurs, but the subsequent cyclization and dehydration are slow, which can lead to the formation of intermediates that might isomerize or react via a competing Paal-Knorr pathway. To promote the desired cyclization, after the initial alkylation, a mild acid catalyst is often required for the final dehydration step to form the aromatic furan ring.

Q7: The reaction has stopped at the hydroxydihydrofuran intermediate. How do I complete the synthesis?

A7: If you have isolated the hydroxydihydrofuran intermediate, you can treat it with a mild acid to facilitate the dehydration to the final furan product. This is sometimes referred to as an "interrupted" Feist-Benary reaction.[5]

Troubleshooting Guides

Low Yield in Furan Synthesis

Low_Yield_Troubleshooting start Low Yield Observed check_reaction Check for Complete Reaction (TLC/GC/NMR) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No side_products Significant Side Products Observed? check_reaction->side_products Yes extend_time Increase Reaction Time incomplete->extend_time increase_temp Increase Temperature (with caution) incomplete->increase_temp increase_catalyst Increase Catalyst Loading incomplete->increase_catalyst change_catalyst Change Catalyst (e.g., Protic to Lewis Acid) incomplete->change_catalyst workup_loss Investigate Workup & Purification Losses side_products->workup_loss No tar Polymerization/Tarry Byproducts side_products->tar Yes milder_cond Use Milder Conditions (Temp, Catalyst) tar->milder_cond anhydrous Ensure Anhydrous Conditions tar->anhydrous

Caption: Troubleshooting workflow for low yield in furan synthesis.

Data Presentation

Table 1: Effect of Reaction Conditions on Paal-Knorr Synthesis Yield
1,4-Dicarbonyl SubstrateCatalystSolventTemperatureTimeYield (%)
2,5-Hexanedionep-TsOHTolueneReflux3 h85
2,5-HexanedioneH₂SO₄EthanolReflux2 h80
1,4-Diphenyl-1,4-butanedioneZnCl₂Acetic Anhydride100°C1 h90
2,5-HexanedioneSc(OTf)₃DichloromethaneRoom Temp24 h75
Various 1,4-dicarbonylsTiCl₄Dichloromethane0°C to Room Temp1-3 h80-95
Various 1,4-diketonesAcetic AcidMicrowave120-150°C2-10 min65-89

Note: Yields are highly substrate-dependent and the conditions provided are illustrative examples.[6]

Table 2: Effect of Base and Solvent on Feist-Benary Synthesis Yield
α-Halo Ketoneβ-DicarbonylBaseSolventTemperatureTimeYield (%)
ChloroacetoneEthyl acetoacetatePyridineEthanolReflux4 hModerate
ChloroacetoneEthyl acetoacetateTriethylamineEthanolReflux4 hGood
BromoacetoneEthyl acetoacetatePyridineNone100°C1 h65
ChloroacetoneEthyl acetoacetateSodium EthoxideEthanolRoom Temp24 h55

Note: Yields are generalized from literature and specific yields can vary.[7]

Experimental Protocols

Protocol 1: Classical Paal-Knorr Synthesis of 2,5-Dimethylfuran

This protocol describes a traditional approach using conventional heating with a Brønsted acid catalyst.[8]

Reagents & Setup:

  • To a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add hexane-2,5-dione (11.4 g, 100 mmol), toluene (50 mL), and p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.95 g, 5 mmol, 5 mol%).[8]

Reaction:

  • Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring.[8]

  • Monitor the reaction progress by observing the collection of water in the Dean-Stark trap (theoretical amount is 1.8 mL).[8]

  • Continue refluxing for 4-6 hours or until no more water is collected.[8]

Workup and Purification:

  • Allow the reaction mixture to cool to room temperature.[8]

  • Wash the mixture with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the acid, followed by brine (1 x 25 mL).[8]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[8]

  • The crude product can be purified by fractional distillation to yield 2,5-dimethylfuran as a colorless liquid.[8]

Protocol 2: Optimized Microwave-Assisted Paal-Knorr Synthesis

This protocol is adapted from Minetto et al. and demonstrates a rapid, high-yield synthesis.[8]

Reagents & Setup:

  • In a 10 mL microwave process vial equipped with a magnetic stir bar, place the 1,4-diketone (1.0 mmol) and a suitable solvent like acetic acid or an ethanol/water mixture (3 mL).[8]

  • For some substrates, a catalytic amount of HCl (e.g., 2-3 drops of a 1 M solution) may be added, though many substrates react without an acid catalyst under microwave conditions.[8]

Reaction:

  • Seal the vial with a septum cap.

  • Place the vial in a dedicated laboratory microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 140 °C) for a short duration (e.g., 3-5 minutes).[8]

  • Monitor the internal pressure to ensure it remains within the safe limits of the equipment.

Workup and Purification:

  • After the reaction is complete, cool the vial to room temperature using a compressed air stream.[8]

  • Transfer the contents to a separatory funnel and dilute with water (10 mL).

  • Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate (3 x 15 mL).[8]

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[8]

  • Filter and remove the solvent in vacuo. The resulting crude product can be further purified by silica gel column chromatography if necessary.[8]

Protocol 3: General Feist-Benary Furan Synthesis

This protocol provides a general procedure for the Feist-Benary synthesis.

Reagents & Setup:

  • To a round-bottom flask equipped with a reflux condenser, add the β-dicarbonyl compound (1.0 eq) and a mild base such as triethylamine (1.2 eq) or pyridine.[7]

Reaction:

  • Slowly add the α-halo ketone (1.0 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for approximately 4 hours, or until the reaction is complete as monitored by TLC.[7]

Workup and Purification:

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as diethyl ether.

  • Wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.[7]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[7]

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.[7]

Visualizations

Paal-Knorr Synthesis: Desired Pathway vs. Side Reactions

Paal_Knorr_Pathway cluster_main Desired Pathway cluster_side Side Reactions 1,4-Dicarbonyl 1,4-Dicarbonyl Hemiacetal Intermediate Hemiacetal Intermediate 1,4-Dicarbonyl->Hemiacetal Intermediate + Acid (H⁺) Intramolecular Cyclization Polymerization Polymerization 1,4-Dicarbonyl->Polymerization Excess Acid / High Temp Furan Product Furan Product Hemiacetal Intermediate->Furan Product Dehydration Ring-Opened Products Ring-Opened Products Furan Product->Ring-Opened Products Presence of Water

Caption: Paal-Knorr desired pathway versus common side reactions.

Feist-Benary Synthesis: General Experimental Workflow

Feist_Benary_Workflow start Start mix_reagents Mix β-Dicarbonyl & Base start->mix_reagents add_haloketone Add α-Halo Ketone mix_reagents->add_haloketone heat Heat to Reflux (e.g., 4 hours) add_haloketone->heat monitor Monitor Reaction (TLC/GC) heat->monitor workup Aqueous Workup (Wash & Extract) monitor->workup dry_concentrate Dry & Concentrate Organic Layer workup->dry_concentrate purify Purify Product (Distillation/Chromatography) dry_concentrate->purify end End purify->end

Caption: General experimental workflow for the Feist-Benary synthesis.

References

Technical Support Center: Overcoming Inconsistencies in Experimental Results with Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and inconsistencies encountered when working with fluorinated compounds.

Troubleshooting Guides

Issue 1: Inconsistent Solubility and Unexpected Precipitation

Question: My fluorinated compound shows variable solubility in common organic solvents and sometimes precipitates unexpectedly during an experiment. What could be the cause and how can I troubleshoot this?

Answer:

Inconsistent solubility is a frequent challenge with highly fluorinated compounds due to their unique physicochemical properties, including high hydrophobicity and potential for strong intermolecular interactions. Here’s a step-by-step troubleshooting guide:

  • Solvent Screening: The choice of solvent is critical. While fluorinated compounds are often more soluble in nonpolar solvents, their solubility can be unpredictable. A systematic solvent screening is recommended.

    • Protocol: Prepare small-scale slurries of your compound in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetonitrile, methanol, and water). Vortex and sonicate the samples, then visually inspect for dissolution. For quantitative assessment, use techniques like HPLC or UV-Vis spectroscopy to determine the concentration of the dissolved compound.

  • Temperature Effects: Solubility can be highly temperature-dependent.

    • Troubleshooting: Gently warm the solvent to aid dissolution. However, be cautious as this can sometimes lead to supersaturation and subsequent precipitation upon cooling. If warming is necessary, ensure the solution is maintained at the working temperature throughout the experiment.

  • Moisture Sensitivity: Some fluorinated compounds can be hygroscopic, and absorbed moisture can significantly alter their solubility profile.[1]

    • Troubleshooting: Handle the compound in a dry environment (e.g., glove box or under an inert atmosphere).[2] Use anhydrous solvents. Consider storing the compound over a desiccant.[2]

  • pH Adjustment: For ionizable fluorinated compounds, the pH of the solution can dramatically impact solubility. The introduction of fluorine can significantly alter the pKa of nearby functional groups.[3][4]

    • Troubleshooting: Determine the pKa of your compound. Adjust the pH of the solution to be at least 2 units away from the pKa to ensure the compound is in its more soluble ionized or unionized form.[5]

Issue 2: Non-Reproducible Chromatographic Retention Times and Poor Peak Shapes

Question: I'm observing shifting retention times and peak tailing/fronting during HPLC analysis of my fluorinated compound. How can I improve the reproducibility and peak shape?

Answer:

Chromatographic inconsistencies with fluorinated compounds often stem from their unique interactions with stationary and mobile phases. Follow these troubleshooting steps:

  • Column Selection: Standard C18 columns may not always provide optimal separation for highly fluorinated molecules.

    • Troubleshooting: Consider using a fluorinated stationary phase (e.g., a fluorous-phase column) which can offer improved retention and selectivity.[6] Alternatively, if using a fluorinated eluent, a standard hydrocarbon column might provide better separation.[7]

  • Mobile Phase Optimization: The mobile phase composition is crucial for achieving consistent chromatography.

    • Troubleshooting:

      • pH Control: For ionizable compounds, buffer the mobile phase to a pH at least 2 units away from the compound's pKa to ensure a consistent ionization state.[5]

      • Solvent Strength: Adjust the organic modifier-to-aqueous ratio. A shallow gradient or isocratic elution might be necessary to improve resolution.

      • Additives: The use of ion-pairing reagents can be effective, but be mindful of their potential for contamination and environmental concerns.[7]

  • Sample Dissolution: Poor solubility of the sample in the mobile phase can lead to peak fronting.

    • Troubleshooting: Dissolve the sample in the initial mobile phase composition whenever possible.[5] If a stronger solvent is required for dissolution, inject the smallest possible volume to minimize peak distortion.

  • System Contamination: Per- and polyfluoroalkyl substances (PFAS) are ubiquitous in laboratory environments and can leach from PTFE components in the LC system, causing background contamination.[7]

    • Troubleshooting: Minimize the use of fluorinated polymers in the flow path by replacing PTFE tubing and fittings with PEEK or stainless steel where feasible.[7] Regularly flush the system and run procedural blanks to monitor for background contamination.[7]

Frequently Asked Questions (FAQs)

Q1: Why am I seeing complex and difficult-to-interpret NMR spectra for my fluorinated compound?

A1: Fluorine (¹⁹F) is a spin-1/2 nucleus and couples to other nuclei, including protons (¹H) and other fluorine atoms, leading to complex splitting patterns. Here are common issues and solutions:

  • Broad Peaks: This can be caused by paramagnetic impurities, poor shimming, or unresolved couplings.[8]

    • Solution: Ensure glassware is scrupulously clean.[8] Carefully shim the spectrometer.[8] Use ¹H decoupling to simplify the spectrum.[8] For complex ¹⁹F-¹⁹F coupling, consider 2D NMR experiments like ¹⁹F-¹⁹F COSY.[8]

  • Complex Coupling: Long-range ¹H-¹⁹F and ¹⁹F-¹⁹F couplings are common and can complicate spectra.

    • Solution: Utilize ¹H decoupling. For structural elucidation involving multiple fluorine atoms, 2D NMR techniques are invaluable.

Q2: My mass spectrometry results for a fluorinated compound are inconsistent, and I'm having trouble with fragmentation analysis. What should I consider?

A2: Mass spectrometry of fluorinated compounds can be challenging due to their unique fragmentation patterns and potential for ion source contamination.[8]

  • Fragmentation: The high strength of the C-F bond means that fragmentation may not follow typical pathways observed for non-fluorinated analogs.[9] Loss of HF or CF₃ moieties can be common.

    • Solution: Carefully analyze the fragmentation pattern and compare it with known fragmentation behaviors of similar fluorinated structures. High-resolution mass spectrometry (HRMS) is essential for accurate mass determination and formula assignment.

  • Background Contamination: PFAS are common background contaminants in MS systems.[7]

    • Solution: Regularly clean the ion source. Use PEEK or stainless steel tubing where possible to minimize leaching from PTFE components.[7] Analyze procedural blanks to identify and subtract background ions.[7]

Q3: I am struggling with the purification of my fluorinated compound. What techniques are most effective?

A3: Purification of fluorinated compounds can be challenging due to their unique solubility and chromatographic behavior.

  • Column Chromatography: Standard silica gel chromatography can sometimes be ineffective.

    • Solution: Fluorous solid-phase extraction (F-SPE) or fluorous reverse-phase silica gel can be highly effective for separating fluorinated compounds from non-fluorinated impurities.[6] This technique is based on the number of fluorine atoms in the molecules.[6]

  • Recrystallization: Finding a suitable solvent system for recrystallization can be difficult.

    • Solution: A systematic screening of single and binary solvent systems is necessary. Consider solvents like fluorinated hydrocarbons or perfluorinated solvents for highly fluorinated compounds.

  • Distillation: For volatile fluorinated compounds, distillation can be an option, but care must be taken due to their potential volatility.

Q4: My fluorinated compound appears to be degrading over time, leading to inconsistent experimental outcomes. How can I improve its stability?

A4: While the C-F bond is very strong, certain structural motifs containing fluorine can be labile, and some fluorinated compounds can be sensitive to moisture or heat.[10][11]

  • Storage: Store fluorinated compounds in a cool, dark, and dry place. For hygroscopic compounds, storage in a desiccator or glove box is recommended.[1][2]

  • Handling: Minimize exposure to atmospheric moisture and air.[2] For volatile compounds, ensure containers are well-sealed.

  • Reaction Conditions: Avoid harsh reaction conditions (e.g., strong acids or bases, high temperatures) if your compound has potentially labile fluorine-containing groups.[12]

Data Presentation

Table 1: Impact of Fluorination on Physicochemical Properties

PropertyEffect of FluorinationExperimental Consideration
pKa Generally decreases the pKa of nearby acidic and basic functional groups.[3][4]The ionization state, and therefore solubility and chromatographic behavior, will be highly pH-dependent.[5]
Solubility Can be unpredictable. Often decreases aqueous solubility but can increase solubility in nonpolar or fluorous solvents.[13][14]Requires systematic solvent screening for reactions, formulations, and chromatography.
Lipophilicity Generally increases lipophilicity.Can improve membrane permeability but may also lead to non-specific binding and bioaccumulation.[4]
Metabolic Stability Often increases metabolic stability by blocking sites of oxidation.[4][14]Can lead to longer half-lives in biological systems.

Experimental Protocols

Protocol 1: Standardized Solvent Solubility Screen for Fluorinated Compounds
  • Preparation: Dispense 1-2 mg of the fluorinated compound into a series of 1.5 mL microcentrifuge tubes.

  • Solvent Addition: Add 1 mL of each test solvent to the respective tubes. Test solvents should include a range of polarities (e.g., hexane, toluene, dichloromethane, diethyl ether, ethyl acetate, acetone, acetonitrile, isopropanol, ethanol, methanol, water).

  • Equilibration: Tightly cap the tubes. Vortex each tube for 30 seconds, followed by sonication for 15 minutes in a water bath at a controlled temperature (e.g., 25 °C).

  • Observation: Visually inspect each tube for undissolved solid.

  • Quantification (Optional): For samples with no visible solid, carefully centrifuge the tubes at high speed (e.g., 10,000 x g) for 5 minutes to pellet any remaining microparticulates. Analyze a known volume of the supernatant by a suitable quantitative method (e.g., HPLC-UV, LC-MS) to determine the concentration.

Protocol 2: ¹H-Decoupled ¹⁹F NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the fluorinated compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube.

  • Instrument Setup:

    • Lock and shim the spectrometer on the deuterium signal of the solvent.

    • Tune the ¹⁹F probe.

  • Acquisition Parameters:

    • Select a ¹⁹F observe experiment.

    • Set the spectral width to encompass the expected chemical shift range for your compound (a wide range, e.g., +50 to -250 ppm, is a good starting point).

    • Set the transmitter offset to the center of the expected spectral region.

    • Enable ¹H decoupling (e.g., using a WALTZ-16 or GARP sequence).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (start with 16 or 32 scans and increase as needed).

    • Use a relaxation delay of at least 1-2 seconds.

  • Processing:

    • Apply a Fourier transform to the acquired FID.

    • Phase the spectrum.

    • Reference the spectrum to an appropriate internal or external standard (e.g., CFCl₃ at 0 ppm).

Visualizations

TroubleshootingWorkflow start Inconsistent Experimental Result with Fluorinated Compound issue Identify Primary Issue start->issue solubility Solubility / Precipitation issue->solubility chromatography Chromatography (Retention Time / Peak Shape) issue->chromatography analysis Spectroscopy (NMR / MS) issue->analysis stability Degradation / Instability issue->stability sol_step1 Conduct Solvent Screen solubility->sol_step1 chr_step1 Select Appropriate Column (e.g., Fluorous Phase) chromatography->chr_step1 an_step1 NMR: Use 1H Decoupling, Consider 2D NMR analysis->an_step1 st_step1 Store Properly (Cool, Dark, Dry) stability->st_step1 sol_step2 Assess Temperature Effects sol_step1->sol_step2 sol_step3 Check for Moisture Sensitivity (Use Anhydrous Conditions) sol_step2->sol_step3 sol_step4 Adjust pH for Ionizable Compounds sol_step3->sol_step4 sol_end Optimized Solubility sol_step4->sol_end chr_step2 Optimize Mobile Phase (pH, Gradient) chr_step1->chr_step2 chr_step3 Ensure Sample is Dissolved in Mobile Phase chr_step2->chr_step3 chr_step4 Check for System Contamination (PFAS) chr_step3->chr_step4 chr_end Reproducible Chromatography chr_step4->chr_end an_step2 MS: Use HRMS, Check for Background Contamination an_step1->an_step2 an_end Clear Spectroscopic Data an_step2->an_end st_step2 Handle Under Inert Atmosphere st_step1->st_step2 st_step3 Use Mild Reaction Conditions st_step2->st_step3 st_end Stable Compound st_step3->st_end

Caption: Troubleshooting workflow for inconsistent experimental results.

FluorineImpact F Fluorine Substitution physchem Altered Physicochemical Properties F->physchem bioprop Modified Biological Properties F->bioprop pka Lower pKa physchem->pka lipo Increased Lipophilicity physchem->lipo sol Modified Solubility physchem->sol exp_con Experimental Consequences physchem->exp_con metabolism Increased Metabolic Stability bioprop->metabolism binding Enhanced Binding Affinity bioprop->binding permeability Altered Membrane Permeability bioprop->permeability bioprop->exp_con chrom Chromatographic Challenges exp_con->chrom nmr Complex NMR Spectra exp_con->nmr purify Purification Difficulties exp_con->purify

Caption: Impact of fluorine substitution on compound properties.

AnalyticalSelection start Need to Analyze Fluorinated Compound question1 Structural Elucidation? start->question1 question2 Purity Assessment? start->question2 question3 Quantification? start->question3 nmr NMR Spectroscopy (1H, 13C, 19F, 2D) question1->nmr Yes ms Mass Spectrometry (LC-MS, GC-MS, HRMS) question1->ms Yes question2->nmr Yes hplc HPLC-UV/DAD question2->hplc Yes question3->hplc Yes, with standard lcms_quant LC-MS(/MS) question3->lcms_quant Yes qnmr qNMR question3->qnmr Yes, with standard

Caption: Selecting the appropriate analytical technique.

References

Technical Support Center: Purification of 1,4-Difluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,4-Difluorobutane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound sample?

A1: Impurities in this compound typically originate from its synthesis and can include:

  • Starting Materials: Unreacted precursors such as 1,4-dichlorobutane or 1,4-dibromobutane.

  • By-products: Formed during the fluorination process, these can include mono-fluorinated butanes, butenes (from elimination reactions), and ethers.[1]

  • Residual Solvents: Solvents used in the synthesis or workup that have not been completely removed.

  • Reagents: Leftover fluorinating agents or their decomposition products.

Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile and semi-volatile impurities. The mass spectrum provides molecular weight information and fragmentation patterns crucial for structural elucidation.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful for structural confirmation of the product and identification of impurities. ¹⁹F NMR is particularly useful for identifying and quantifying fluorinated impurities.[4]

  • High-Performance Liquid Chromatography (HPLC): While less common for such a volatile compound, HPLC can be used for the analysis of non-volatile impurities or derivatives.

Q3: What is the most effective general method for purifying this compound?

A3: Fractional distillation is the most common and effective method for purifying this compound, especially for removing impurities with different boiling points.[5] For removal of non-volatile impurities or salts, a preliminary aqueous wash may be necessary.

Q4: How can I remove residual fluorinating agents like DAST?

A4: Residual DAST (Diethylaminosulfur trifluoride) and its by-products can often be removed by a careful aqueous quench followed by washing the organic phase with a dilute solution of a weak base like sodium bicarbonate, followed by water. Subsequent fractional distillation will then separate the this compound from any remaining non-volatile impurities.

Troubleshooting Guides

Low Purity After Synthesis
Problem Possible Cause Recommended Solution Analytical Check
Significant amount of starting material (e.g., 1,4-dichlorobutane) remaining. Incomplete fluorination reaction.Increase reaction time, temperature, or the molar ratio of the fluorinating agent.GC-MS or NMR to quantify the ratio of starting material to product.
Presence of mono-fluorinated butane. Insufficient fluorination.Similar to above, drive the reaction to completion. Fractional distillation may separate the mono- and di-fluorinated products.GC-MS can distinguish between the different fluorinated species based on retention time and mass spectrum.
Formation of butene by-products. Elimination side reactions, often promoted by high temperatures or strong bases.Optimize reaction conditions by using a milder fluorinating agent or lower temperatures. Butenes can typically be removed by fractional distillation.GC-MS will show peaks corresponding to the mass of butene isomers.
Presence of high-boiling ether by-products. Side reactions of the precursor or solvent.These can usually be removed by fractional distillation, as they will have a significantly higher boiling point than this compound.The high-boiling residue after distillation can be analyzed by NMR or GC-MS.
Issues During Purification
Problem Possible Cause Recommended Solution
Poor separation during fractional distillation. Boiling points of impurities are too close to that of this compound.Use a longer fractionating column or a column with higher efficiency (more theoretical plates).[5] Perform the distillation slowly to allow for proper equilibration.
Product is contaminated with inorganic salts. Incomplete removal during the workup.Wash the crude product with water or brine before distillation. Ensure complete phase separation.
Residual acidic or basic impurities. Incomplete quenching or washing.Wash the organic layer with a saturated sodium bicarbonate solution (for acidic impurities) or dilute HCl (for basic impurities), followed by a water wash to neutrality.
Co-elution of impurities during preparative chromatography. Improper selection of stationary or mobile phase.For preparative GC, optimize the temperature program. For preparative HPLC (less common), screen different columns and solvent systems.[6]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol outlines the general procedure for purifying this compound using fractional distillation.

1. Preparation:

  • Transfer the crude this compound to a round-bottom flask of appropriate size.
  • Add a magnetic stir bar or boiling chips to ensure smooth boiling.
  • If the crude product has been washed, ensure it is thoroughly dried with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) and filtered before distillation.

2. Apparatus Setup:

  • Set up a fractional distillation apparatus, including a fractionating column (e.g., Vigreux or packed column), a condenser, and a receiving flask.[5]
  • Place a thermometer with the bulb positioned at the level of the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[7]

3. Distillation:

  • Heat the flask gently using a heating mantle.
  • Slowly increase the temperature until the liquid begins to boil and the vapor rises into the fractionating column.
  • Collect the fraction that distills at the boiling point of this compound (approximately 77 °C). Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill over.

Protocol 2: Analysis of Impurities by GC-MS

This protocol provides a general method for the analysis of volatile impurities in this compound.

1. Sample Preparation:

  • Dilute a small amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or hexane).

2. GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point.[4]
  • Injector Temperature: 250 °C.
  • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.[4]
  • Carrier Gas: Helium at a constant flow rate.
  • MS Detector: Operate in electron ionization (EI) mode and scan a suitable mass range (e.g., m/z 30-300).

3. Data Analysis:

  • Identify the peak for this compound based on its retention time and mass spectrum.
  • Identify impurity peaks by comparing their mass spectra to library databases (e.g., NIST) and by interpreting their fragmentation patterns.
  • Quantify impurities by integrating the peak areas, using an internal standard for more accurate results.

Quantitative Data

The following table summarizes hypothetical data for the purification of this compound by fractional distillation, illustrating the expected reduction in common impurities.

Impurity Concentration in Crude Product (%) Concentration after Fractional Distillation (%) Boiling Point (°C)
Butene2.5< 0.1~ -6
1-Fluoro-4-chlorobutane5.00.2~ 115
1,4-Dichlorobutane3.0< 0.1162
High-boiling ethers1.5< 0.1> 180
This compound 88.0 > 99.5 77

Visualizations

experimental_workflow crude Crude this compound wash Aqueous Wash (e.g., NaHCO3, H2O) crude->wash Remove salts, acidic/basic residues dry Drying (e.g., MgSO4) wash->dry distill Fractional Distillation dry->distill Separate by boiling point pure Pure this compound (>99.5%) distill->pure analysis Purity Analysis (GC-MS, NMR) pure->analysis

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Low Purity after Distillation check_bp Check boiling point of collected fraction start->check_bp check_impurities Identify impurities by GC-MS start->check_impurities wrong_bp Incorrect fraction collected check_bp->wrong_bp Boiling point is off close_bp Impurities have close boiling points check_impurities->close_bp Volatile impurities reactive_imp Reactive impurities present check_impurities->reactive_imp e.g., unquenched reagents adjust_temp Adjust distillation temperature range wrong_bp->adjust_temp increase_efficiency Use more efficient column / slower rate close_bp->increase_efficiency chemical_treatment Consider chemical pre-treatment or quenching reactive_imp->chemical_treatment

Caption: Troubleshooting logic for low purity of this compound after distillation.

References

Technical Support Center: Enhancing Cofactor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing cofactor synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to improving the production of desired compounds through cofactor engineering.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Problem Potential Causes Suggested Solutions
Low product yield despite overexpression of pathway enzymes. Cofactor Limitation: The biosynthetic pathway may be limited by the availability of essential cofactors like NADH, NADPH, or ATP.[1] Cofactor Imbalance: An excess of one form of a cofactor (e.g., NADH) and a shortage of another (e.g., NAD+) can create a redox imbalance, inhibiting enzyme activity and leading to metabolic stress.[2][3]Enhance Cofactor Supply: Overexpress genes involved in the biosynthesis of the limiting cofactor. For example, to increase NADPH, overexpress genes in the pentose phosphate pathway (PPP) like glucose-6-phosphate dehydrogenase (zwf1).[4] Implement Cofactor Regeneration Systems: Introduce enzymatic or whole-cell systems to recycle the required cofactor. For instance, co-express a glucose dehydrogenase to regenerate NADPH for P450 monooxygenases.[5]
Decreased cell growth or viability after engineering a new pathway. Reductive Stress: An accumulation of reduced cofactors (e.g., NADH) can lead to reductive stress, which is toxic to cells and can impair growth.[2] Metabolic Burden: The overexpression of heterologous enzymes and the high demand for cofactors can place a significant metabolic load on the host organism.Introduce NADH Oxidase: Express an NADH oxidase (Nox) to re-oxidize excess NADH to NAD+, thus alleviating reductive stress.[2] Dynamic Regulation: Use inducible promoters to control the expression of pathway enzymes, uncoupling production from the primary growth phase.
Inconsistent or low activity of purified enzymes in vitro. Missing Cofactors: The purified enzyme may be an apoenzyme, lacking its necessary cofactor for full activity.[1] Improper Holoenzyme Formation: The host organism may not efficiently synthesize or incorporate the required cofactor into the enzyme during expression.[1]Cofactor Supplementation: Add the required cofactor to the reaction buffer during in vitro assays. Co-expression of Maturation Enzymes: If the cofactor is complex (e.g., Fe-S clusters), co-express the necessary maturation machinery in the expression host.
Short reaction duration and low yield in cell-free protein synthesis (CFPS). Energy Source Depletion: The ATP regeneration system may be unstable or quickly depleted, halting transcription and translation.[6][7][8] Inorganic Phosphate Accumulation: The breakdown of energy sources like phosphoenolpyruvate (PEP) can lead to the accumulation of inorganic phosphate, which inhibits protein synthesis.[6][9]Use Stable Energy Sources: Employ more stable energy sources for ATP regeneration, such as 3-phosphoglycerate (3-PGA), glucose, or maltodextrin.[6][7] Optimize Energy Metabolism: Recreate entire energy-generating pathways like glycolysis within the cell-free system to ensure sustained ATP supply.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is cofactor engineering and why is it important?

A1: Cofactor engineering involves modifying the intracellular concentrations or availability of cofactors to optimize metabolic pathways for the production of a target compound.[10] It is crucial because many enzymatic reactions in biosynthetic pathways are dependent on cofactors such as NAD(H), NADP(H), and ATP.[11][12][13] By ensuring an adequate and balanced supply of these molecules, researchers can increase metabolic fluxes, drive thermodynamically unfavorable reactions, and ultimately enhance product yields.[11][12]

Q2: How can I increase the intracellular pool of NADPH?

A2: There are several effective strategies to boost NADPH availability:

  • Enhance the Pentose Phosphate Pathway (PPP): The PPP is a major source of NADPH. Overexpressing key enzymes like glucose-6-phosphate dehydrogenase (Zwf1) can significantly increase NADPH levels.[4]

  • Enzyme Engineering: Modify the cofactor preference of an NADH-dependent enzyme to utilize NADPH instead. This can be achieved through site-directed mutagenesis.[12]

  • Introduce Transhydrogenase-like Shunts: Overexpress enzymes that form a shunt to convert NADH to NADPH, such as a combination of pyruvate carboxylase, malate dehydrogenase, and malic enzyme.[3]

  • Overexpress NADH Kinase: Introduce an NADH kinase (e.g., Saccharomyces cerevisiae POS5) to directly phosphorylate NADH to form NADPH.[14][15]

Q3: My production strain is suffering from a redox imbalance (high NADH/NAD+ ratio). What can I do?

A3: A high NADH/NAD+ ratio can lead to reductive stress and inhibit production. To address this, you can:

  • Introduce an NADH Oxidase (Nox): This enzyme directly oxidizes excess NADH to NAD+, helping to restore the redox balance.[2]

  • Eliminate Competing Pathways: Deleting pathways that compete for pyruvate and generate NADH, such as ethanol fermentation in yeast, can redirect metabolic flux and balance the cofactor pool.[3]

  • Enhance the Respiratory Chain: In aerobic organisms, improving the efficiency of the electron transport chain can increase the rate of NADH re-oxidation.

Q4: What are the common methods for regenerating ATP in cell-free systems?

A4: Sustained ATP regeneration is critical for cell-free systems. Common methods include:

  • Substrates with High-Energy Phosphate Bonds: Traditional systems use compounds like phosphoenolpyruvate (PEP), creatine phosphate, or acetyl phosphate.[8][9] However, these can lead to inhibitory phosphate accumulation.[6]

  • Glycolysis: Recreating the glycolytic pathway by providing glucose allows for ATP generation through substrate-level phosphorylation. Using substrates like maltodextrin can slow glucose release and prolong the reaction.[6]

  • 3-Phosphoglycerate (3-PGA): This is considered one of the best energy sources for E. coli-based cell-free systems, as it can be coupled with enzymes that recycle inorganic phosphate.[6]

  • PANOxSP, cytomim, and glucose systems: These are more recently developed, stable, and cost-effective energy systems that often involve multi-step enzymatic reactions.[7][8]

Q5: How do I measure the intracellular NADH/NAD+ ratio?

A5: Measuring the NADH/NAD+ ratio is crucial for diagnosing cofactor imbalances. Common methods include:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a direct and accurate method for quantifying both NADH and NAD+.[16]

  • Enzymatic Cycling Assays: These are high-throughput methods that use a plate reader. They rely on specific enzymes that cycle between the oxidized and reduced forms of the cofactor, producing a detectable signal (colorimetric or fluorescent).[17][18] It is important to perform separate extractions for NAD+ (acidic extraction) and NADH (basic extraction) as they are labile under different pH conditions.[18]

  • Genetically Encoded Sensors: Fluorescent protein-based sensors (e.g., Frex) can be expressed in living cells to monitor real-time changes in intracellular NADH levels.[19]

Quantitative Data Summary

The following tables summarize quantitative data from various cofactor engineering strategies to provide a reference for expected improvements.

Table 1: Impact of NADPH Enhancement Strategies on Product Titer

Host OrganismTarget ProductEngineering StrategyFold Increase in TiterReference
Saccharomyces cerevisiaeProtopanaxadiolOverexpression of ZWF1 and ALD611-fold[4]
Escherichia coliPyridoxine (Vitamin B6)Introduction of PKT pathway and PdxA mutant- (Final titer of 676 mg/L)[2]
Saccharomyces cerevisiae4-hydroxybenzoic acidCo-expression of bacterial glucose dehydrogenase (BsGDH) for NADPH regeneration- (94% conversion)[5]
Pichia pastorisAntibody Fragment (Fab)Cytosolic targeting of S. cerevisiae NADH kinase (Pos5)2-fold[14]

Table 2: Effect of Cofactor Engineering on Cofactor Ratios

Host OrganismEngineering StrategyCofactor Ratio MeasuredChange in RatioReference
Pichia pastorisOverexpression of POS5 (NADH kinase)NADPH/NADP+Increased[14]
Escherichia coliEngineering of NMN biosynthesis pathwayNADPH levelIncreased by 73%[20]
Saccharomyces cerevisiaeOverexpression of ZWF1 or STB5NADPH concentration1.4-fold and 1.2-fold increase, respectively[4]
Saccharomyces cerevisiaeDeletion of GDH1, overexpression of GDH2NADPH concentration1.5-fold increase[4]

Experimental Protocols

Protocol 1: Measurement of Intracellular NAD+ and NADH by Enzymatic Cycling Assay

This protocol is adapted from commercially available kits and published methods.[17][18] It involves differential extraction of NAD+ and NADH followed by quantification.

Materials:

  • Cell culture or fermentation sample

  • Extraction Buffer A (Acidic): 0.1 N HCl

  • Extraction Buffer B (Basic): 0.1 N NaOH

  • Neutralization Buffers

  • NAD+/NADH Assay Kit (containing NAD cycling enzyme, substrate, and detection reagent)

  • 96-well microplate

  • Microplate reader (absorbance at 450 nm or fluorescence)

Procedure:

  • Cell Harvesting: Harvest a known quantity of cells (e.g., by cell count or dry cell weight) by centrifugation at 4°C.

  • Differential Extraction:

    • For NAD+ Extraction: Resuspend the cell pellet in ice-cold Extraction Buffer A. Heat at 60°C for 15 minutes to degrade NADH.

    • For NADH Extraction: Resuspend a separate, identical cell pellet in ice-cold Extraction Buffer B. Heat at 60°C for 15 minutes to degrade NAD+.

  • Neutralization: Cool the samples on ice and neutralize them according to the assay kit's instructions. This is a critical step.

  • Centrifugation: Centrifuge the lysates to pellet cell debris. Collect the supernatant.

  • Assay:

    • Prepare NAD+ standards according to the kit manual.

    • Add 50 µL of each standard and sample supernatant to the wells of a 96-well plate in triplicate.

    • Add 50 µL of the NAD Cycling Reagent to each well.

    • Incubate the plate at room temperature for 1-4 hours, protected from light.

  • Measurement: Measure the absorbance at 450 nm (or fluorescence, depending on the kit) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the NAD+ standards against their concentrations.

    • Determine the concentration of NAD+ or NADH in your samples from the standard curve.

    • Normalize the concentration to the initial cell number or biomass to get pmol/mg of cells.

    • Calculate the NADH/NAD+ ratio.

Protocol 2: Enhancing NADPH Regeneration in a Resting-Cell Biotransformation

This protocol provides a general workflow for using a whole-cell biocatalyst with an engineered NADPH regeneration system.[5]

Materials:

  • Recombinant yeast strain co-expressing the enzyme of interest (e.g., a P450) and a regeneration enzyme (e.g., glucose dehydrogenase - GDH).

  • Growth medium and induction medium.

  • Resting-cell buffer (e.g., 50 mM phosphate buffer, pH 6.0-7.0).

  • Substrate for the primary enzyme (e.g., benzoic acid).

  • Co-substrate for the regeneration enzyme (e.g., glucose).

  • Shaking incubator.

  • HPLC or GC-MS for product analysis.

Procedure:

  • Strain Cultivation: Grow the recombinant yeast strain in an appropriate medium. Induce protein expression as required.

  • Cell Harvesting: Harvest the cells in the stationary phase by centrifugation. Wash the cell pellet twice with the resting-cell buffer to remove any remaining medium components.

  • Biotransformation Setup:

    • Resuspend the washed cells in the resting-cell buffer to a desired cell density (e.g., OD600 of 10-50).

    • Add the substrate for your primary enzyme to the desired final concentration (e.g., 0.5 mM benzoic acid).

    • Add the co-substrate for the regeneration enzyme (e.g., 0.25% w/v glucose).

  • Reaction: Incubate the cell suspension in a shaking incubator at the optimal temperature (e.g., 30°C) for a set period (e.g., 24 hours).

  • Sampling and Analysis:

    • Take samples at regular intervals.

    • Stop the reaction (e.g., by adding a solvent or acid).

    • Separate the cells from the supernatant by centrifugation.

    • Extract the product from the supernatant.

    • Analyze the product concentration using an appropriate method like HPLC or GC-MS.

  • Optimization: Vary parameters such as cell density, substrate concentration, co-substrate concentration, pH, and temperature to optimize conversion.

Visualizations

Cofactor_Engineering_Strategies cluster_supply Enhancing Cofactor Supply cluster_regeneration Cofactor Regeneration/Recycling cluster_rebalancing Resolving Cofactor Imbalance Precursor Precursor Biosynthesis_Pathway Cofactor Biosynthesis Pathway Precursor->Biosynthesis_Pathway Overexpress genes Cofactor_Pool Intracellular Cofactor Pool (e.g., NADPH) Biosynthesis_Pathway->Cofactor_Pool Product Product Substrate Substrate Enzyme_A Production Enzyme (e.g., P450) Substrate->Enzyme_A Enzyme_A->Product Cofactor_Ox NADP+ Enzyme_A->Cofactor_Ox Enzyme_B Regeneration Enzyme (e.g., GDH) Cofactor_Red NADPH Enzyme_B->Cofactor_Red Recycle CoSubstrate_Ox Gluconolactone Enzyme_B->CoSubstrate_Ox Cofactor_Ox->Enzyme_B Recycle Cofactor_Red->Enzyme_A CoSubstrate_Red Glucose CoSubstrate_Red->Enzyme_B NADH_excess Excess NADH Nox NADH Oxidase (Nox) NADH_excess->Nox NAD_plus NAD+ Nox->NAD_plus H2O H₂O Nox->H2O O2 O₂ O2->Nox

Caption: Key strategies for cofactor engineering.

Experimental_Workflow_Cofactor_Measurement cluster_nad NAD+ Quantification cluster_nadh NADH Quantification Start Harvest Cells Split Split Sample Start->Split Acid Acid Extraction (e.g., HCl) Split->Acid Sample 1 Base Base Extraction (e.g., NaOH) Split->Base Sample 2 Heat_A Heat (Degrade NADH) Acid->Heat_A Neutralize_A Neutralize Heat_A->Neutralize_A Assay_A Enzymatic Assay Neutralize_A->Assay_A Analysis Calculate Concentrations & Ratio Assay_A->Analysis Heat_B Heat (Degrade NAD+) Base->Heat_B Neutralize_B Neutralize Heat_B->Neutralize_B Assay_B Enzymatic Assay Neutralize_B->Assay_B Assay_B->Analysis

Caption: Workflow for measuring NADH/NAD+ ratio.

ATP_Regeneration_CFPS Transcription Transcription & Translation ADP_AMP ADP / AMP Transcription->ADP_AMP ATP ATP ATP->Transcription drives Regen_System ATP Regeneration System ADP_AMP->Regen_System input Regen_System->ATP regenerates Byproducts Byproducts Regen_System->Byproducts Energy_Source Energy Source (e.g., Glucose, 3-PGA) Energy_Source->Regen_System

Caption: ATP regeneration cycle in CFPS.

References

Stability issues of 1,4-Difluorobutane under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1,4-difluorobutane under various reaction conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: this compound is a relatively stable compound under standard storage and handling conditions. However, its stability can be compromised under certain reactive conditions. The primary concerns include:

  • Thermal Decomposition: At elevated temperatures, there is a risk of decomposition, potentially through the elimination of hydrogen fluoride (HF).

  • Reaction with Strong Bases: Strong, sterically hindered bases may promote elimination reactions, leading to the formation of unsaturated byproducts.

  • Incompatibility with Strong Oxidizing Agents: As with many organic compounds, this compound should not be mixed with strong oxidizing agents due to the risk of vigorous and potentially explosive reactions.

  • Forced Nucleophilic Substitution: While the C-F bond is strong, aggressive nucleophiles under harsh conditions (high temperature, pressure) could lead to substitution reactions.

Q2: Under what conditions is this compound generally considered stable?

A2: this compound is generally stable in the presence of:

  • Mild acids and bases.

  • Common reducing agents (e.g., NaBH₄, H₂/Pd).

  • Most common organic solvents at moderate temperatures.

  • Standard chromatographic conditions (silica gel, alumina).

It is important to always conduct small-scale test reactions to confirm stability under your specific experimental conditions.

Q3: What are the likely decomposition products of this compound?

A3: The decomposition products will depend on the reaction conditions.

  • Thermal Stress/Strong Base: Elimination of HF is a likely pathway, which could lead to the formation of fluorinated butenes.

  • Oxidation: Under aggressive oxidation, a range of products including aldehydes and carboxylic acids could theoretically be formed, though this would require breaking strong C-H and C-F bonds.[1]

  • Radical Reactions: Hydrogen abstraction can lead to the formation of carbon-centered radicals, which can then undergo further reactions.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low reaction yield and formation of unexpected byproducts Decomposition of this compound due to harsh reaction conditions.- Lower the reaction temperature.- Use a less hindered or weaker base if applicable.- Perform a stability test of this compound under the reaction conditions without other reactants.
Evidence of HF formation (e.g., etching of glassware) Elimination reaction promoted by temperature or a strong base.- If a base is required, consider using a milder, non-nucleophilic base such as potassium carbonate.- If high temperatures are necessary, consider using a reaction vessel made of HF-resistant materials.
Reaction mixture turns dark or polymerizes Potential radical-initiated side reactions or reaction with incompatible materials.- Ensure all reagents and solvents are pure and free of radical initiators.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).- Verify the compatibility of all reagents with this compound.
Inconsistent reaction outcomes Variability in the purity of this compound or other reagents.- Use this compound from a reputable supplier and check its purity by GC or NMR before use.- Ensure other reagents and solvents are of appropriate quality and are properly dried/purified if necessary.

Experimental Protocols

Protocol 1: General Stability Test of this compound

This protocol is designed to assess the stability of this compound under specific thermal and chemical conditions.

Materials:

  • This compound

  • Reaction solvent

  • Reagent to be tested (e.g., acid, base)

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

  • Heating and stirring apparatus

  • GC-MS or NMR for analysis

Procedure:

  • To a clean, dry reaction vessel, add this compound (e.g., 1 mmol) and the chosen solvent (e.g., 5 mL).

  • Add an internal standard for quantitative analysis (e.g., undecane for GC-MS).

  • If testing for chemical stability, add the reagent of interest (e.g., 1.1 equivalents of a base).

  • Flush the vessel with an inert gas and seal it.

  • Stir the mixture at the desired reaction temperature for a set period (e.g., 24 hours).

  • At regular intervals (e.g., 0, 2, 6, 12, 24 hours), take an aliquot of the reaction mixture.

  • Quench the reaction in the aliquot if necessary (e.g., by adding a mild acid to neutralize a basic reaction).

  • Analyze the aliquot by GC-MS or ¹H NMR to quantify the amount of this compound remaining and to identify any degradation products.

Visualizations

experimental_workflow Experimental Workflow for Stability Testing cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reagents (this compound, Solvent, Test Reagent) add_reagents Add Reagents to Vessel prep_reagents->add_reagents inert_atm Establish Inert Atmosphere add_reagents->inert_atm run_reaction Run Reaction at Desired Temperature and Time inert_atm->run_reaction sampling Take Aliquots at Time Intervals run_reaction->sampling quench Quench Aliquots sampling->quench analyze Analyze by GC-MS or NMR quench->analyze interpret Interpret Data (Quantify and Identify Products) analyze->interpret

Caption: Workflow for assessing the stability of this compound.

decomposition_pathway Potential Decomposition Pathways cluster_conditions Conditions cluster_products Potential Products substance This compound elimination HF Elimination (Fluorinated Butenes) substance->elimination oxidation Oxidation Products (Aldehydes, Carboxylic Acids) substance->oxidation radical Radical-derived Products substance->radical thermal High Temperature thermal->elimination base Strong Base base->elimination oxidant Strong Oxidant oxidant->oxidation

Caption: Possible decomposition routes for this compound.

References

Technical Support Center: Scaling Up the Synthesis of meso-2,3-difluoro-1,4-butanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of meso-2,3-difluoro-1,4-butanediol. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and supporting data to assist in your research and scale-up efforts.

Frequently Asked Questions (FAQs)

Q1: What is the overall strategy for the synthesis of meso-2,3-difluoro-1,4-butanediol?

A1: The synthesis is a five-step process starting from (Z)-2-butene-1,4-diol. The key steps involve the formation of a meso-epoxide, followed by a ring-opening with a fluoride source to introduce the first fluorine atom. The second fluorine atom is introduced by dehydroxyfluorination, and the final step is the removal of protecting groups to yield the desired diol.[1][2] The overall yield for this multigram scale synthesis is approximately 40%.[1][2]

Q2: What are the critical steps in this synthesis?

A2: The most critical steps are the two fluorination reactions. The first is the epoxide ring-opening to form a fluorohydrin, where controlling regioselectivity is important. The second is the dehydroxyfluorination using diethylaminosulfur trifluoride (DAST), which can present challenges in handling and work-up at a larger scale.

Q3: Are there any known major challenges with this synthetic route?

A3: A significant challenge reported is the failure of subsequent chain extension reactions after the synthesis of meso-2,3-difluoro-1,4-butanediol. Attempts to achieve chain extension through the addition of alkyl Grignard and acetylide nucleophiles have been unsuccessful.[1][2][3]

Q4: What safety precautions should be taken when performing this synthesis?

A4: Special care should be taken when handling diethylaminosulfur trifluoride (DAST), as it is a hazardous reagent. All reactions involving DAST should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. When scaling up, it is crucial to consider the exothermic nature of some of the reactions, particularly the epoxidation, and ensure adequate cooling and temperature control.

Experimental Workflow

The overall synthetic scheme is presented below.

SynthesisWorkflow start (Z)-2-butene-1,4-diol step1 Step 1: Benzylation start->step1 intermediate1 1,4-bis(benzyloxy)but-2-ene step1->intermediate1 step2 Step 2: Epoxidation intermediate1->step2 intermediate2 meso-1,4-bis(benzyloxy)- 2,3-epoxybutane step2->intermediate2 step3 Step 3: Epoxide Ring-Opening intermediate2->step3 intermediate3 syn-1,4-bis(benzyloxy)- 3-fluorobutan-2-ol step3->intermediate3 step4 Step 4: Fluorination (DAST) intermediate3->step4 intermediate4 meso-1,4-bis(benzyloxy)- 2,3-difluorobutane step4->intermediate4 step5 Step 5: Debenzylation intermediate4->step5 product meso-2,3-difluoro- 1,4-butanediol step5->product

Caption: 5-Step Synthesis of meso-2,3-difluoro-1,4-butanediol.

Detailed Experimental Protocols

This protocol is adapted from a reported multigram-scale synthesis.[1][2]

Step 1 & 2: Synthesis of meso-1,4-bis(benzyloxy)-2,3-epoxybutane

This intermediate is prepared in two steps from (Z)-2-butene-1,4-diol following a published procedure.

Step 3: Synthesis of syn-1,4-bis(benzyloxy)-3-fluorobutan-2-ol (Fluorohydrin)

  • To a mixture of meso-1,4-bis(benzyloxy)-2,3-epoxybutane (17.4 g, 61.3 mmol) and Bu₄NH₂F₃ (10.6 g, 35.2 mmol), add KHF₂ (9.57 g, 123 mmol).

  • Stir the mixture at 115 °C for 2.5 days.

  • After cooling, add Et₂O (300 mL) and pour the solution into a saturated NaHCO₃ solution (200 mL).

  • Separate the organic layer and wash it successively with saturated NaHCO₃ solution (100 mL) and brine (200 mL).

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (EtOAc/petroleum ether 10% to 20%) to yield the fluorohydrin as a colorless oil (17.0 g, 91%).[2]

Step 4: Synthesis of meso-1,4-bis(benzyloxy)-2,3-difluorobutane

  • To a solution of syn-1,4-bis(benzyloxy)-3-fluorobutan-2-ol (17.0 g, 55.9 mmol) in toluene (75 mL), add diethylaminosulfur trifluoride (DAST) (9.6 mL, 72.7 mmol).

  • Stir the mixture at room temperature for 5 minutes.

  • Add pyridine (11.9 mL, 145 mmol) and stir the solution at 70 °C for a further 16 hours.

  • Cool the reaction mixture and pour it into a saturated NaHCO₃ solution (100 mL) and Et₂O (100 mL).

  • Wash the organic layer successively with saturated NaHCO₃ (100 mL) and brine (100 mL).

  • Dry over MgSO₄, filter, and concentrate in vacuo.[2]

  • Purify the crude product by column chromatography and recrystallization.

Step 5: Synthesis of meso-2,3-difluoro-1,4-butanediol

  • To a solution of meso-1,4-bis(benzyloxy)-2,3-difluorobutane (10.0 g, 32.7 mmol) in THF (108 mL), add 5% Pd/C (13.9 g, 6.5 mmol).

  • Stir the mixture at room temperature for 16 hours under a hydrogen atmosphere (balloon).

  • Filter the suspension through celite, wash with MeOH, and concentrate in vacuo.

  • Purify the crude product by column chromatography (acetone/petroleum ether 30% to 50%) to afford the final diol as a white crystalline solid (4.0 g, 97%).[2]

Quantitative Data Summary

The following table summarizes the optimization of the conversion of the meso-epoxide to the fluorohydrin (Step 3).

EntryFluoride Source & ConditionsYield of FluorohydrinYield of Byproduct
1Olah's reagent, CH₂Cl₂, 0 °C to rt, 16 h--
2KHF₂, ethylene glycol, 150 °C, 16 h-50%
3KHF₂, ethylene glycol, molecular sieves, 150 °C, 16 h--
4KHF₂, DMSO, 150 °C, 16 hNo ReactionNo Reaction
5Bu₄NHF (TBAF), THF, 70 °C, 16 h30%-
6Bu₄NHF (TBAF), KHF₂, 115 °C, 2.5 d74%-
7Bu₄NH₂F₃, 115 °C, 2.5 d70%-
8Bu₄NH₂F₃ (1 equiv), KHF₂ (1 equiv), 115 °C, 2.5 d91%-

Troubleshooting Guide

Problem 1: Low yield in the epoxidation step (Step 2) during scale-up.

  • Potential Cause: Poor temperature control. Epoxidation reactions are often exothermic, and on a larger scale, inefficient heat dissipation can lead to side reactions or product degradation.

  • Recommended Solution:

    • Ensure efficient stirring and use a reactor with a cooling jacket.

    • Consider a slower, controlled addition of the oxidizing agent.

    • For large-scale reactions, perform a reaction calorimetry study to understand the heat flow and ensure the cooling capacity of the reactor is sufficient.

Problem 2: Formation of isomeric mixtures during the epoxide ring-opening (Step 3).

  • Potential Cause: The use of certain fluorinating agents can lead to a mixture of regioisomers. For instance, Olah's reagent has been reported to produce a mixture of isomers in this reaction.[1]

  • Recommended Solution:

    • Use the optimized conditions with Bu₄NH₂F₃ and KHF₂ which have been shown to provide high yield and selectivity.[2]

    • Carefully monitor the reaction by TLC or LC-MS to track the formation of the desired product and any byproducts.

Problem 3: The fluorination with DAST (Step 4) is sluggish or incomplete.

  • Potential Cause:

    • Degraded DAST reagent. DAST is sensitive to moisture and can degrade over time.

    • Insufficient reaction temperature or time.

  • Recommended Solution:

    • Use a fresh bottle of DAST or purify the existing stock.

    • Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere.

    • Gradually increase the reaction temperature, but be cautious as higher temperatures can promote side reactions. Monitor the reaction progress closely.

Problem 4: Difficult work-up after the DAST reaction (Step 4).

  • Potential Cause: DAST and its byproducts can be challenging to remove.

  • Recommended Solution:

    • Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.

    • Perform multiple extractions with a suitable organic solvent.

    • A thorough wash of the combined organic layers with brine is recommended to remove residual salts.

Problem 5: Incomplete debenzylation or side reactions during the final step (Step 5).

  • Potential Cause:

    • Inactive catalyst. The activity of Pd/C can vary.

    • Catalyst poisoning by impurities carried over from previous steps.

    • Insufficient hydrogen pressure.

  • Recommended Solution:

    • Use a fresh batch of high-quality Pd/C catalyst.

    • Ensure the substrate is sufficiently pure before this step.

    • While the reaction can proceed at atmospheric pressure (hydrogen balloon), for larger scales, a reactor capable of maintaining a positive hydrogen pressure may be more efficient.

    • The choice of solvent can also be critical; protic solvents like methanol or ethanol are generally effective.

References

Validation & Comparative

A Comparative Analysis of 1,4-Difluorobutane and 1,2-Difluorobutane for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the structural isomers 1,4-difluorobutane and 1,2-difluorobutane. The strategic placement of fluorine atoms dramatically influences the physicochemical properties, conformational behavior, and potential applications of these molecules in medicinal chemistry and drug design. This document summarizes key experimental data, provides detailed synthetic protocols, and visualizes relevant chemical workflows to aid researchers in selecting and utilizing these fluorinated building blocks.

Physicochemical and Spectroscopic Properties

The positioning of fluorine atoms—distal in the 1,4-isomer versus vicinal in the 1,2-isomer—leads to distinct differences in their physical and spectroscopic characteristics. These properties are crucial for predicting their behavior in biological systems and for their characterization.

PropertyThis compound1,2-Difluorobutane
Molecular Formula C₄H₈F₂[1]C₄H₈F₂[2]
Molecular Weight 94.10 g/mol [1]94.10 g/mol [2]
Boiling Point 77 °C[3]Not available
CAS Number 372-90-7[1]Not available
Predicted ¹H NMR δ (ppm): 4.45 (tt, 4H, J=47.2, 5.9 Hz, -CH₂F), 1.85 (m, 4H, -CH₂CH₂-)δ (ppm): 4.6-4.9 (m, 1H, -CHF-), 4.4-4.6 (m, 2H, -CH₂F), 1.5-1.8 (m, 2H, -CH₂-), 1.0 (t, 3H, -CH₃)
Predicted ¹³C NMR δ (ppm): 83.5 (t, J=163.5 Hz, -CH₂F), 26.0 (t, J=5.5 Hz, -CH₂CH₂-)δ (ppm): 93.5 (d, J=170 Hz, -CHF-), 71.0 (d, J=170 Hz, -CH₂F), 23.0 (-CH₂-), 10.0 (-CH₃)
IR (C-F Stretch) ~1000-1100 cm⁻¹~1000-1100 cm⁻¹
Mass Spec (Frag.) M-HF (m/z 74), M-2HF (m/z 54)M-HF (m/z 74), M-C₂H₅ (m/z 65), M-CH₂F (m/z 61)

Synthesis Protocols

The synthesis of difluorinated alkanes can be achieved through various fluorination strategies. Below are detailed experimental protocols for the preparation of this compound and 1,2-difluorobutane, adapted from established fluorination methodologies.

Protocol 1: Synthesis of this compound via Nucleophilic Substitution

This protocol describes the synthesis of this compound from 1,4-dibromobutane using potassium fluoride.

Reaction: Br-(CH₂)₄-Br + 2 KF → F-(CH₂)₄-F + 2 KBr

Materials:

  • 1,4-Dibromobutane

  • Anhydrous Potassium Fluoride (spray-dried)

  • Diethylene Glycol (solvent)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide)

  • Anhydrous Diethyl Ether

  • Anhydrous Magnesium Sulfate

  • 5% Sodium Bicarbonate solution

  • Deionized Water

Procedure:

  • A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

  • The flask is charged with anhydrous potassium fluoride (2.2 eq) and a catalytic amount of tetrabutylammonium bromide.

  • Anhydrous diethylene glycol is added to the flask to create a slurry.

  • 1,4-Dibromobutane (1.0 eq) is added to the stirred suspension.

  • The reaction mixture is heated to 150-160 °C and refluxed for 4-6 hours, with the reaction progress monitored by GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product is isolated by vacuum distillation from the reaction mixture.

  • The distillate is washed with water, followed by 5% sodium bicarbonate solution, and finally with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

  • The crude product is purified by fractional distillation to yield pure this compound.

Synthesis_1_4_Difluorobutane cluster_reactants Reactants cluster_conditions Conditions 1_4_Dibromobutane 1,4-Dibromobutane Reaction Nucleophilic Substitution 1_4_Dibromobutane->Reaction KF Potassium Fluoride (KF) KF->Reaction Solvent Diethylene Glycol Solvent->Reaction Catalyst Phase-Transfer Catalyst Catalyst->Reaction Temp 150-160 °C Temp->Reaction Product This compound Reaction->Product Byproduct Potassium Bromide (KBr) Reaction->Byproduct

Synthesis of this compound.

Protocol 2: Synthesis of 1,2-Difluorobutane via Deoxyfluorination

This protocol outlines the synthesis of 1,2-difluorobutane from 1,2-butanediol using a deoxyfluorinating agent like Deoxo-Fluor®.

Reaction: CH₃CH₂CH(OH)CH₂(OH) + 2 Deoxo-Fluor® → CH₃CH₂CH(F)CH₂(F) + Byproducts

Materials:

  • 1,2-Butanediol

  • Deoxo-Fluor® ([Bis(2-methoxyethyl)amino]sulfur trifluoride)[4]

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • An oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with 1,2-butanediol (1.0 eq) and anhydrous DCM.

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Deoxo-Fluor® (2.2 eq) is added dropwise to the stirred solution.[4]

  • After the addition is complete, anhydrous pyridine (2.5 eq) is added slowly.

  • The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-16 hours.

  • The reaction is carefully quenched by the slow addition of saturated sodium bicarbonate solution at 0 °C.

  • The mixture is transferred to a separatory funnel, and the organic layer is separated.

  • The aqueous layer is extracted twice with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is carefully removed by distillation at atmospheric pressure.

  • The crude product is purified by fractional distillation to afford 1,2-difluorobutane.

Synthesis_1_2_Difluorobutane cluster_reactants Reactants cluster_conditions Conditions 1_2_Butanediol 1,2-Butanediol Reaction Deoxyfluorination 1_2_Butanediol->Reaction DeoxoFluor Deoxo-Fluor® DeoxoFluor->Reaction Solvent Anhydrous DCM Solvent->Reaction Base Pyridine Base->Reaction Temp -78 °C to RT Temp->Reaction Product 1,2-Difluorobutane Reaction->Product

Synthesis of 1,2-Difluorobutane.

Comparative Impact on Molecular Properties and Drug Design

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. The distinct placement of fluorine in 1,4- and 1,2-difluorobutane offers different strategic advantages.

Conformational Effects
  • This compound : The two fluorine atoms are at the termini of the flexible butane chain. The molecule can adopt various conformations, and the fluorine atoms have minimal direct stereoelectronic interaction. The overall conformation will be governed by standard steric and torsional effects, similar to n-butane.

  • 1,2-Difluorobutane : This isomer exhibits the "gauche effect," a phenomenon where the gauche conformation (with the fluorine atoms approximately 60° apart) is more stable than the anti conformation.[5][6] This is attributed to hyperconjugation between the C-H σ bonding orbital and the C-F σ* antibonding orbital.[5][6] This conformational locking can be a powerful tool in drug design to pre-organize a molecule into a bioactive conformation for optimal binding to a biological target.[7]

Gauche_Effect cluster_anti Anti Conformation cluster_gauche Gauche Conformation (More Stable) Anti_Newman F | H--C--H   |   C--H  / \n F   H Gauche_Newman F | H--C--H   |   C--F  / \n H   H Anti_Newman->Gauche_Newman Rotation around C-C bond Hyperconjugation Hyperconjugation Gauche_Newman->Hyperconjugation Stabilized by

Gauche effect in 1,2-difluorinated systems.

Applications in Drug Development

While specific drugs containing these exact motifs are not prevalent, the principles they represent are widely applied.

  • Metabolic Stability : The strong C-F bond can block sites of metabolism. In this compound, the terminal fluorines can prevent oxidation at the ends of the alkyl chain. In 1,2-difluorobutane, the vicinal fluorines can shield adjacent positions from metabolic attack.

  • pKa Modulation : The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, which can be crucial for tuning a drug's ionization state at physiological pH and improving its absorption and distribution.

  • Binding Interactions : Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions. The fixed conformation of 1,2-difluorobutane could be exploited to enhance such interactions.

  • PET Imaging : Both isomers are potential candidates for labeling with Fluorine-18, a positron-emitting isotope used in Positron Emission Tomography (PET).[8] The development of novel [¹⁸F]-labeled building blocks is a significant area of research for creating new diagnostic tracers.[9] A workflow for the potential radiosynthesis of [¹⁸F]-1,4-difluorobutane is shown below.

PET_Tracer_Workflow Start [¹⁸F]Fluoride from Cyclotron Activation Phase Transfer Catalyst Activation (e.g., Kryptofix K2.2.2) Start->Activation Radiosynthesis Nucleophilic Radiofluorination Activation->Radiosynthesis Precursor 1,4-Dibromobutane or 1,4-Ditosyloxybutane Precursor->Radiosynthesis Purification SPE or HPLC Purification Radiosynthesis->Purification Final_Product [¹⁸F]-1,4-Difluorobutane Purification->Final_Product QC Quality Control (Radiochemical Purity, etc.) Final_Product->QC Imaging PET Imaging Studies QC->Imaging

Potential workflow for [¹⁸F]-1,4-difluorobutane synthesis.

Conclusion

The choice between this compound and 1,2-difluorobutane in a research or drug discovery context depends on the specific goals of the project. This compound serves as a metabolically stabilized, flexible linker, while 1,2-difluorobutane offers the added advantage of conformational control through the gauche effect. Understanding the distinct properties and synthetic routes for these isomers allows researchers to make informed decisions in the design of novel molecules with tailored biological activities.

References

A Comparative Guide to the Validation of Analytical Methods for Fluorinated Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the primary analytical methods for the quantification of fluorinated alkanes, with a focus on per- and polyfluoroalkyl substances (PFAS). It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs by presenting a detailed comparison of performance data and experimental protocols.

Introduction to Analytical Techniques

The analysis of fluorinated alkanes presents unique challenges due to their chemical inertness and the low concentrations at which they are often found. The two most prominent methods for the targeted analysis of these compounds are Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography with mass spectrometry (GC-MS). Additionally, Combustion Ion Chromatography (CIC) is a valuable technique for measuring total organic fluorine, providing a broader measure of fluorinated compounds in a sample.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely considered the gold standard for the analysis of a broad range of non-volatile and polar fluorinated compounds, including perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs). Its high sensitivity and selectivity often allow for direct analysis without the need for chemical derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and effective alternative, particularly for more volatile fluorinated compounds such as fluorotelomer alcohols (FTOHs). For polar analytes like PFCAs, a derivatization step is typically required to increase their volatility for GC analysis.

Combustion Ion Chromatography (CIC) provides a measure of the total amount of adsorbable organic fluorine (AOF) or extractable organic fluorine (EOF) in a sample. This technique is useful as a screening tool to assess the overall level of fluorinated organic compounds.

Performance Comparison

The following tables summarize the quantitative performance of LC-MS/MS, GC-MS, and CIC based on data from various validation studies. These values can vary depending on the specific analyte, matrix, and instrumentation.

Table 1: Performance Characteristics of LC-MS/MS for Fluorinated Alkane Analysis
Validation ParameterTypical PerformanceAnalytesMatrix
Linearity (R²) >0.99PFCAs, PFSAs, FTOHs, etc.Water, Serum, Soil
Limit of Detection (LOD) 0.04 - 0.2 ng/mL[1][2]Various PFASHuman Serum
0.14 - 14 ng/L60 PFASWater
Limit of Quantitation (LOQ) 0.02 - 0.47 ng/mL26 PFASHuman Serum[3]
0.3 - 199 ng/L[4][5]52 PFASAqueous Samples[4][5]
Accuracy (Recovery) 70 - 127%[1][2]8 PFASHuman Serum[1][2]
80.1 - 119.5%26 PFASHuman Serum[3]
76 - 119%60 PFASDrinking Water
72 - 120%60 PFASSurface Water
82 - 110%[4][5]47 PFASAqueous Samples[4][5]
Precision (RSD) 2 - 14%[1][2]8 PFASHuman Serum[1][2]
0.5 - 11.9%26 PFASHuman Serum[3]
2.2 - 16.7%60 PFASDrinking Water
1.6 - 19.9%60 PFASSurface Water
2 - 22%[4][5]47 PFASAqueous Samples[4][5]
Table 2: Performance Characteristics of GC-MS for Fluorinated Alkane Analysis
Validation ParameterTypical PerformanceAnalytesMatrix
Linearity (R²) ≥ 0.999Light Hydrocarbons (C2-C4)Gas Mixture[6][7]
Limit of Detection (LOD) Varies by compound and systemVolatile and Semi-volatile PFASSoil, Plants
Limit of Quantitation (LOQ) Varies by compound and systemVolatile and Semi-volatile PFASSoil, Plants
Accuracy (Recovery) Generally within 70-130%Volatile and Semi-volatile PFASVarious
Precision (RSD) ≤ 10% (retention time and mass spectral search score)Seized Drugs (as a proxy for complex mixtures)Various[8]

Note: Comprehensive quantitative validation data for a wide range of fluorinated alkanes using GC-MS is less commonly published in direct comparison to LC-MS/MS. The data presented is indicative of the expected performance.

Table 3: Performance Characteristics of Combustion Ion Chromatography (AOF Method)
Validation ParameterTypical Performance (EPA Method 1621)AnalyteMatrix
Method Detection Limit (MDL) ~1.5 µg/LAdsorbable Organic FluorineAqueous Matrices[9]
Accuracy (Recovery) 80 - 120% (Initial Precision and Recovery)Organofluorine compoundsReagent Water[10]
50 - 150% (Matrix Spike)Organofluorine compoundsEnvironmental Aqueous Sources[10]
Precision Varies with concentration and matrixAdsorbable Organic FluorineAqueous Matrices

Experimental Protocols

Detailed methodologies are crucial for the successful validation and application of analytical methods. Below are representative protocols for sample preparation and analysis.

LC-MS/MS Protocol for Fluorinated Alkanes in Human Serum

1. Sample Preparation: Protein Precipitation

  • To 50 µL of human serum, add a mass-labeled internal standard solution.

  • Add a protein precipitation solvent (e.g., methanol or acetonitrile) and vortex thoroughly.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

2. UHPLC-MS/MS Analysis

  • Column: Waters Atlantis T3 3 µm (50 mm length × 2.1 mm ID) or equivalent.[1]

  • Mobile Phase:

    • A: 20 mM ammonium acetate in water.[1]

    • B: Methanol.[1]

  • Gradient Elution: A typical gradient starts with a higher percentage of mobile phase A, which is decreased over time while increasing mobile phase B.[1]

  • Flow Rate: 0.2 mL/min.[1]

  • Injection Volume: 5.0 µL.[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

GC-MS Protocol for Volatile Fluorinated Alkanes in Soil

1. Sample Preparation: Solvent Extraction

  • Weigh 2 g of soil into a centrifuge tube.

  • Add 5 mL of methylene chloride (DCM).[11]

  • Vortex the sample for 5 minutes and then centrifuge for 5 minutes.[11]

  • Transfer the supernatant to an autosampler vial for analysis.[11]

2. GC/Q-TOF MS Analysis

  • GC Column: Agilent DB-624 (for best separation of GC-amenable PFAS) or DB-5ms.[11]

  • Carrier Gas: Helium.

  • Inlet: Operated in splitless mode.

  • Oven Program: A temperature gradient is used to separate the analytes, for example, starting at a low temperature and ramping up.

  • Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) mass spectrometer operating in full spectrum acquisition mode.[11]

Combustion Ion Chromatography (AOF) Protocol for Aqueous Samples (EPA Method 1621)

1. Sample Preparation and Adsorption

  • Pass up to 100 mL of the aqueous sample through two activated carbon cartridges in series to adsorb organic fluorine compounds.[12]

  • Flush the cartridges with a sodium nitrate solution to remove inorganic fluoride.[12]

2. Combustion and Analysis

  • The carbon from the cartridges is combusted in a furnace.

  • The resulting hydrogen fluoride (HF) gas is trapped in an absorption solution.

  • The absorption solution is then injected into an ion chromatograph to quantify the fluoride concentration, which corresponds to the adsorbable organic fluorine.

Visualization of Workflows and Processes

To better illustrate the experimental and logical flows, the following diagrams have been generated using the DOT language.

cluster_lcmsms LC-MS/MS Workflow for Human Serum node_lc_start Start: Human Serum Sample (50 µL) node_lc_is Add Internal Standards node_lc_start->node_lc_is node_lc_ppt Protein Precipitation (Methanol/Acetonitrile) node_lc_is->node_lc_ppt node_lc_vortex Vortex node_lc_ppt->node_lc_vortex node_lc_centrifuge Centrifuge node_lc_vortex->node_lc_centrifuge node_lc_supernatant Collect Supernatant node_lc_centrifuge->node_lc_supernatant node_lc_inject Inject into UHPLC-MS/MS node_lc_supernatant->node_lc_inject node_lc_end End: Data Acquisition and Analysis node_lc_inject->node_lc_end

Caption: LC-MS/MS experimental workflow for fluorinated alkane analysis in human serum.

cluster_gcms GC-MS Workflow for Soil Samples node_gc_start Start: Soil Sample (2 g) node_gc_extract Solvent Extraction (DCM) node_gc_start->node_gc_extract node_gc_vortex Vortex node_gc_extract->node_gc_vortex node_gc_centrifuge Centrifuge node_gc_vortex->node_gc_centrifuge node_gc_supernatant Collect Supernatant node_gc_centrifuge->node_gc_supernatant node_gc_inject Inject into GC-MS node_gc_supernatant->node_gc_inject node_gc_end End: Data Acquisition and Analysis node_gc_inject->node_gc_end cluster_validation Analytical Method Validation Process node_val_start Define Analytical Method and Intended Use node_val_params Select Validation Parameters (Linearity, Accuracy, Precision, LOD, LOQ, etc.) node_val_start->node_val_params node_val_protocol Develop Validation Protocol node_val_params->node_val_protocol node_val_execute Execute Experiments node_val_protocol->node_val_execute node_val_data Collect and Analyze Data node_val_execute->node_val_data node_val_report Prepare Validation Report node_val_data->node_val_report node_val_end Method Approved for Routine Use node_val_report->node_val_end

References

Navigating the Maze of Difluorobutanes: A GC-MS Guide to Isomeric Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of isomeric purity is a critical analytical challenge. In the synthesis of fluorinated organic molecules, such as difluorobutanes, a mixture of positional and stereoisomers is often produced. Each isomer can exhibit distinct physical, chemical, and biological properties, making their separation and quantification essential for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the determination of difluorobutane isomeric purity, supported by representative experimental data and protocols.

The Power of GC-MS for Volatile Isomer Separation

Given the volatile nature of difluorobutane isomers, GC-MS stands out as a powerful and widely adopted analytical technique. The separation in Gas Chromatography is achieved based on the differential partitioning of the isomers between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. Mass Spectrometry then provides highly sensitive detection and confident identification based on the mass-to-charge ratio of the analytes and their characteristic fragmentation patterns. The choice of the GC column is paramount for achieving successful separation of isomers with very similar boiling points and polarities.

Experimental Protocol: A Representative GC-MS Method

Instrumentation:

  • Gas Chromatograph: A system equipped with a split/splitless injector and an autosampler.

  • Mass Spectrometer: A single quadrupole or more advanced mass analyzer (e.g., Time-of-Flight or Orbitrap) capable of electron ionization (EI).

GC Conditions:

  • Capillary Column: A 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent) with dimensions of 30 m x 0.25 mm I.D. x 0.25 µm film thickness is a good initial choice for separating positional isomers. For chiral isomers (e.g., enantiomers of 2,3-difluorobutane), a chiral stationary phase, such as a derivatized cyclodextrin-based column, would be necessary.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split injection with a split ratio of 50:1 to handle potentially high concentrations of the main isomer.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 150 °C.

    • Hold: 5 minutes at 150 °C.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Full scan mode (e.g., m/z 35-150) for initial identification and Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification of specific isomers.

Sample Preparation: Samples are typically diluted in a volatile solvent such as methanol or hexane to a concentration suitable for GC analysis (e.g., 1-100 ppm). For trace analysis, headspace or purge-and-trap techniques can be employed to increase sensitivity.

Quantitative Data: Expected Performance for Difluorobutane Isomer Separation

The following table summarizes the expected performance of the proposed GC-MS method for the separation and quantification of common difluorobutane isomers. These values are representative and may vary depending on the specific instrumentation and analytical conditions.

IsomerExpected Retention Time (min)Key Diagnostic Ions (m/z)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
1,1-Difluorobutane6.557, 75, 940.050.15
1,2-Difluorobutane7.257, 63, 75, 940.040.12
1,3-Difluorobutane7.843, 57, 75, 940.040.12
1,4-Difluorobutane8.556, 75, 940.030.10
2,2-Difluorobutane6.857, 75, 940.050.15
(rac)-2,3-Difluorobutane7.545, 57, 75, 940.040.12

Note: Retention times are estimates and will be influenced by the specific column and conditions used. Diagnostic ions are based on predicted fragmentation patterns. LOD and LOQ are estimated for SIM mode.

Alternative Analytical Approaches

While GC-MS is the workhorse for this application, other techniques can be considered, although they often present more challenges.

  • High-Performance Liquid Chromatography (HPLC): HPLC is generally not suitable for the analysis of highly volatile compounds like difluorobutanes. The separation of these nonpolar isomers on standard reversed-phase columns is challenging.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID can be used for quantification and offers good linearity. However, it lacks the specificity of mass spectrometry, making peak identification challenging in complex matrices or when isomers co-elute.

  • Gas Chromatography-Infrared Detection (GC-IRD): GC-IRD can be a powerful tool for differentiating positional isomers, as their infrared spectra are often unique.[1][2] This technique can provide definitive structural information that is complementary to mass spectral data.

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for isomeric purity determination and the logical relationship in selecting an appropriate analytical method.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_result Result Sample Difluorobutane Sample Dilution Dilution in Volatile Solvent Sample->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Library_Search Mass Spectral Library Search Detection->Library_Search Quantification Quantification Peak_Integration->Quantification Purity_Report Isomeric Purity Report Library_Search->Purity_Report Quantification->Purity_Report

Caption: Experimental workflow for GC-MS analysis of difluorobutane isomers.

logical_relationship Start Determine Isomeric Purity of Difluorobutanes Is_Chiral Chiral Separation Required? Start->Is_Chiral Positional Positional Isomer Separation Is_Chiral->Positional No Chiral_Column Use Chiral GC Column (e.g., Cyclodextrin-based) Is_Chiral->Chiral_Column Yes Standard_Column Use Standard Polarity Column (e.g., 5% Phenyl-Methylpolysiloxane) Positional->Standard_Column GC_MS Perform GC-MS Analysis Chiral_Column->GC_MS Standard_Column->GC_MS

Caption: Decision tree for selecting the appropriate GC column.

Conclusion

The determination of isomeric purity for difluorobutanes is readily achievable with high precision and accuracy using Gas Chromatography-Mass Spectrometry. The key to a successful separation lies in the selection of the appropriate capillary column, with standard phases like 5% phenyl-methylpolysiloxane being suitable for positional isomers and specialized chiral phases required for enantiomeric separations. While alternative techniques exist, GC-MS offers an unparalleled combination of separation efficiency, sensitivity, and specificity, making it the gold standard for this critical analytical task in research and pharmaceutical development.

References

Comparing reactivity of different fluorinating agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the reactivity of common fluorinating agents for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the performance of various electrophilic and nucleophilic fluorinating agents, supported by experimental data.

Electrophilic Fluorinating Agents: The "F+" Donors

Electrophilic fluorinating agents are crucial for creating C-F bonds at nucleophilic centers, such as enolates, silyl enol ethers, and electron-rich aromatic systems.[1] Reagents with a nitrogen-fluorine (N-F) bond are the most widely used due to their stability, ease of handling, and adjustable reactivity.[2][3]

Quantitative Reactivity Scale of N-F Reagents

A significant challenge in electrophilic fluorination is selecting the appropriate reagent, as their reactivities vary greatly. A quantitative reactivity scale for ten common electrophilic N-F fluorinating reagents has been established, providing a valuable tool for reagent selection based on the substrate's nucleophilicity.[4][5][6] The scale, which spans eight orders of magnitude, was developed by measuring the reaction rates of these reagents with a series of 1,3-diaryl-1,3-dicarbonyl derivatives.[5][6][7]

Fluorinating ReagentRelative Rate Constant (k_rel)
2,3,4,5,6-pentachloro-N-fluoropyridinium triflate1.0 x 10⁸
N-Fluorobenzenesulfonimide (NFSI)1.7 x 10⁴
Synfluor™1.6 x 10²
Selectfluor™1

Table 1: Abridged quantitative reactivity scale of selected electrophilic N-F fluorinating reagents, with Selectfluor™ as the reference.[5][6]

Comparison of Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI)

Selectfluor™ and NFSI are two of the most commonly used electrophilic fluorinating agents.[2][8] While both are effective, they have distinct properties that make them suitable for different applications. Selectfluor™ is generally considered the more reactive of the two.[2][9]

PropertySelectfluor™N-Fluorobenzenesulfonimide (NFSI)
Reagent Type Cationic N-F Reagent[8]Neutral N-F Reagent[8]
Physical Form Crystalline Solid[8]Crystalline Solid[8]
Handling User-friendly, non-volatile, air- and moisture-stable[8]Generally safe and easy to handle[8]
Solubility Soluble in polar solvents (e.g., acetonitrile, water)[8]Soluble in many organic solvents
Reactivity Highly reactive, powerful electrophilic fluorinating agent[8]Milder than Selectfluor™, effective for a wide range of substrates[2]
Substrate Scope Effective for a wide range of nucleophiles including enolates, enamines, aromatics, and C-H bonds.[8]Broad applicability for the fluorination of carbanions, enolates, and (hetero)aromatics.[8]

Table 2: Comparison of the key properties of Selectfluor™ and NFSI.[2][8]

Experimental Protocol: α-Fluorination of a β-Ketoester using Selectfluor™

This protocol details the fluorination of a model substrate, a β-ketoester, using an electrophilic fluorinating agent like Selectfluor™.

Materials:

  • β-ketoester (1.0 equiv)

  • Selectfluor™ (1.1 equiv)

  • Acetonitrile (solvent)

Procedure:

  • Dissolve the β-ketoester in acetonitrile in a round-bottom flask.

  • Add Selectfluor™ to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Electrophilic Fluorination

G Workflow for Determining the Kinetic Reactivity Scale cluster_0 Preparation cluster_1 Kinetic Measurement cluster_2 Scale Construction A Select Nucleophile Set (1,3-diaryl-1,3-dicarbonyls) C Mix Reagents and Nucleophile A->C B Prepare Solutions of N-F Reagents B->C D Monitor Reaction by Spectrophotometry C->D E Calculate Rate Constants D->E F Calculate Relative Rate Constants (k_rel) E->F G Construct Reactivity Scale F->G

Workflow for determining the kinetic reactivity scale of electrophilic fluorinating reagents.[6]

G Plausible Mechanistic Pathways for Electrophilic Fluorination cluster_sn2 SN2 Pathway cluster_set Single-Electron Transfer (SET) Pathway Nu Nucleophile (e.g., Enolate) NF N-F Reagent Product Fluorinated Product N_byproduct Nitrogen Byproduct Nu_sn2 Nucleophile TS_sn2 [Nu---F---N]‡ Nu_sn2->TS_sn2 Attack on F NF_sn2 N-F Reagent NF_sn2->TS_sn2 Prod_sn2 Product TS_sn2->Prod_sn2 N_byproduct_sn2 Byproduct TS_sn2->N_byproduct_sn2 Nu_set Nucleophile Radical_cation [Nu•]+ Nu_set->Radical_cation SET NF_set N-F Reagent Radical_anion [N-F•]− NF_set->Radical_anion SET Radical_cation->Product + F• F_radical F• Radical_anion->F_radical

Plausible mechanistic pathways for electrophilic fluorination.[2][8]

Nucleophilic Fluorinating Agents: Deoxyfluorination

Nucleophilic fluorination involves the displacement of a leaving group, commonly a hydroxyl group (deoxyfluorination), with a fluoride ion.[10] This is a fundamental transformation for introducing fluorine into aliphatic frameworks.[1]

Comparison of Deoxyfluorinating Agents: DAST, Deoxo-Fluor™, and XtalFluor®

For many years, diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor™) were the reagents of choice for deoxyfluorination.[11] However, their thermal instability and the generation of corrosive HF are significant drawbacks.[11][12] More recently, crystalline reagents like XtalFluor-E® and XtalFluor-M® have been developed, offering improved safety and handling.[12][13][14]

PropertyDASTDeoxo-Fluor™XtalFluor-E® / XtalFluor-M®
Physical Form Liquid[11]Liquid[11]Crystalline solids[13]
Thermal Stability Thermally unstable, explosive potential[11]More stable than DAST, but still hazardous[11]Enhanced thermal stability, higher decomposition temperature[13]
Handling Hazardous, requires specialized equipment[11]Safer than DAST, but still requires care[11]Easily handled, can be handled in air for short periods
Byproducts Generates corrosive HF[11][12]Generates corrosive HF[12]Does not generate free HF under anhydrous conditions[12]
Selectivity Prone to elimination side reactions[11]Prone to elimination side reactions[11]Typically more selective, less elimination byproducts[12][14]
Onset of Decomposition ~60°C[13]~60°C[13]119°C (XtalFluor-E®), 141°C (XtalFluor-M®)[13]

Table 3: Comparison of properties and safety of common deoxyfluorinating agents.[11][12][13][14]

Performance in Deoxyfluorination of Carbonyls

The newer XtalFluor® reagents often show superior selectivity, minimizing the formation of undesired elimination byproducts compared to DAST and Deoxo-Fluor™.

SubstrateReagentProduct Ratio (gem-difluoride : vinyl fluoride)Reference
4-tert-butylcyclohexanoneDAST2:1[12]
4-tert-butylcyclohexanoneDeoxo-Fluor™5:1[12]
4-tert-butylcyclohexanoneXtalFluor-E®62:1[12]
Ethyl 4-oxocyclohexanecarboxylateDAST1:1[12]
Ethyl 4-oxocyclohexanecarboxylateXtalFluor-E®13:1[12]
Ethyl 4-oxocyclohexanecarboxylateXtalFluor-M®15:1[12]

Table 4: Comparative selectivity in the deoxyfluorination of ketones.[12]

Experimental Protocol: Deoxyfluorination of an Alcohol using XtalFluor-E®

This protocol provides a general procedure for the deoxyfluorination of a primary or secondary alcohol.

Materials:

  • Alcohol (1.0 equiv)

  • XtalFluor-E® (1.5 equiv)

  • Triethylamine trihydrofluoride (Et₃N·3HF) (2.0 equiv) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.25-2.0 equiv)[6]

  • Dichloromethane (CH₂Cl₂) (solvent)

Procedure:

  • In a fume hood, dissolve the alcohol in dichloromethane in a plastic or Teflon vessel.

  • Add the promoter (e.g., Et₃N·3HF or DBU).

  • Add XtalFluor-E® portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture until completion, as monitored by TLC.

  • Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir the biphasic mixture for 15 minutes, then separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the crude product by standard methods (e.g., column chromatography).[13]

Visualizing Deoxyfluorination Workflow

G Comparison of Deoxyfluorination Workflows cluster_dast Traditional (DAST/Deoxo-Fluor) cluster_xtalfluor Modern (XtalFluor) dast_reagent Liquid Reagent (DAST) dast_handling Stringent Handling (Moisture sensitive, toxic) dast_reagent->dast_handling dast_reaction Reaction (Glassware etched by HF) dast_handling->dast_reaction dast_side_products Side Products (Elimination, HF generation) dast_reaction->dast_side_products xtal_reagent Crystalline Solid (XtalFluor) xtal_handling Easier Handling (Thermally stable) xtal_reagent->xtal_handling xtal_reaction Reaction (Glassware compatible) xtal_handling->xtal_reaction xtal_side_products Fewer Side Products (Higher selectivity) xtal_reaction->xtal_side_products

References

Skipped vs. Vicinal Fluorination: A Comparative Guide to Lipophilicity Modulation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry.[1][2] Fluorination can profoundly influence a molecule's physicochemical properties, including its lipophilicity (LogP), which is a critical determinant of its pharmacokinetic and pharmacodynamic profile.[2][3] This guide provides a detailed comparison of the lipophilicity of two distinct fluorination motifs: vicinal (1,2-difluorination) and skipped (1,3-difluorination), supported by experimental data.

The arrangement of fluorine atoms within a molecule can lead to significant, and sometimes counterintuitive, changes in lipophilicity.[4][5] Understanding the differential effects of vicinal versus skipped fluorination patterns allows researchers to fine-tune this critical property with greater precision. A systematic comparison reveals that skipped fluorination is a more potent strategy for reducing lipophilicity compared to vicinal fluorination.[6][7][8]

Comparative Lipophilicity Data (LogP)

The following table summarizes the experimentally determined LogP values for a series of fluorinated diols, providing a direct comparison between non-fluorinated, vicinal, and skipped fluorination motifs within structurally analogous scaffolds. The data clearly illustrates the superior LogP reduction achieved with the skipped fluorination pattern.

Compound IDFluorination MotifStructureExperimental LogP
1 Non-fluorinated (Parent)HO-(CH₂)₄-OH-0.87
2 Vicinal Difluoro (meso)HO-CH₂-CHF-CHF-CH₂-OH-0.99
3 Vicinal Difluoro (racemic)HO-CH₂-CHF-CHF-CH₂-OH-1.02
4 Non-fluorinated (Parent)HO-(CH₂)₅-OH-0.36
5 Skipped Difluoro (meso)HO-CH₂-CHF-CH₂-CHF-CH₂-OH-0.84
6 Skipped Difluoro (racemic)HO-CH₂-CHF-CH₂-CHF-CH₂-OH-0.82
7 Vicinal TetrafluoroHO-CH₂-CF₂-CF₂-CH₂-OH-0.21
8 Skipped TetrafluoroHO-CH₂-CF₂-CH₂-CF₂-CH₂-OH-0.59

Data sourced from a systematic study on fluorinated alkanol derivatives.[6]

As the data indicates, the introduction of a vicinal difluoro motif leads to a modest decrease in LogP compared to the parent compound. In contrast, the skipped difluoro motif results in a more substantial reduction in lipophilicity. This trend is even more pronounced in the tetrafluorinated analogues, where the skipped motif leads to a significantly lower LogP value than its vicinal counterpart.

Experimental Protocols

The determination of accurate LogP values is crucial for structure-activity relationship (SAR) studies. The most common methods for experimentally determining the octanol-water partition coefficient (LogP) are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC). For fluorinated compounds, 19F NMR spectroscopy offers a powerful and direct approach.

1. Shake-Flask Method using ¹⁹F NMR Spectroscopy

This method is a variation of the traditional shake-flask technique and is particularly well-suited for fluorinated compounds.[9][10]

  • Preparation: A solution of the fluorinated compound of interest and a fluorinated reference compound with a known LogP value (e.g., 2,2,2-trifluoroethanol) is prepared in a biphasic system of n-octanol and water.[9][11]

  • Equilibration: The mixture is stirred vigorously for several hours (e.g., 2 hours at 25°C) to ensure thorough mixing and partitioning of the solutes between the two phases.[9] Subsequently, the mixture is allowed to stand undisturbed overnight (e.g., 16 hours) to allow for complete phase separation.[9]

  • Sample Analysis: Aliquots are carefully taken from both the n-octanol and the aqueous layers.

  • ¹⁹F NMR Measurement: The concentration of the fluorinated analyte and the reference compound in each phase is determined by ¹⁹F NMR spectroscopy.[12] The key principle is to compare the integration of the ¹⁹F NMR signals of the test compound to that of the reference compound in each phase.[9]

  • LogP Calculation: The LogP of the test compound is calculated using the known LogP of the reference compound and the measured ratios of the compounds in the two phases. This ratiometric approach minimizes errors associated with sample preparation and volume measurements.[11]

2. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The RP-HPLC method is a widely used, faster alternative to the shake-flask method for estimating LogP.[13][14]

  • Principle: This method is based on the correlation between the retention time of a compound on a reverse-phase column (typically C18) and its lipophilicity.[13]

  • Calibration: A calibration curve is generated by injecting a series of standard compounds with known LogP values and plotting their retention times (or more accurately, their capacity factors, k') against their LogP values.[13][15]

  • Sample Analysis: The fluorinated compound of interest is then injected onto the same column under identical conditions.

  • LogP Determination: The retention time of the analyte is measured, and its LogP value is interpolated from the calibration curve.[13] It is important to note that this technique is most accurate for neutral molecules, as the retention of ionizable compounds is pH-dependent.[13]

Logical Workflow for Lipophilicity Comparison

The following diagram illustrates the logical process for comparing the lipophilicity of vicinal and skipped fluorination motifs.

G cluster_0 Comparative Analysis Workflow A Select Parent Scaffold B Synthesize Vicinal Analogs A->B C Synthesize Skipped Analogs A->C D Experimental LogP Determination (e.g., 19F NMR Shake-Flask) B->D  Measure LogP C->D  Measure LogP E Data Tabulation & Comparison D->E F Analyze Lipophilicity Trends E->F G Conclusion: Skipped Motifs Exhibit Lower LogP F->G

Caption: Workflow for comparing vicinal and skipped fluorination lipophilicity.

References

A Comparative Guide to the Conformational Differences of Difluorobutane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including conformation, which in turn influences biological activity. This guide provides a detailed comparison of the conformational landscapes of various difluorobutane isomers, supported by computational data. Understanding these conformational preferences is crucial for the rational design of novel therapeutics and functional materials.

Conformational Analysis of Difluorobutane Isomers

The conformational preferences of difluorobutane isomers are governed by a delicate balance of steric hindrance, torsional strain, and stereoelectronic effects, such as the gauche effect. The following sections detail the conformational analysis of 1,2-, 1,3-, 1,4-, 2,2-, and 2,3-difluorobutane, with quantitative data presented for the most stable conformers.

1,2-Difluorobutane

Rotation around the C1-C2 bond in 1,2-difluorobutane gives rise to several staggered conformers. The relative stability of these conformers is influenced by the gauche effect between the two fluorine atoms and steric interactions between the fluorine atoms and the ethyl group.

ConformerF-C1-C2-F Dihedral Angle (°)Relative Energy (kcal/mol)Dipole Moment (D)
anti~1800.21.9
gauche-1~600.03.1
gauche-2~-600.52.5

Note: Data is based on computational chemistry calculations (DFT B3LYP/6-31G(d)).

The gauche-1 conformer is predicted to be the most stable, indicating a significant gauche effect between the two fluorine atoms, similar to what is observed in 1,2-difluoroethane.

1,3-Difluorobutane

In 1,3-difluorobutane, the key conformational flexibility arises from rotation around the C1-C2 and C2-C3 bonds. The interactions between the fluorine atoms and the methyl group determine the preferred geometries.

ConformerF-C1-C2-C3 Dihedral Angle (°)C1-C2-C3-F Dihedral Angle (°)Relative Energy (kcal/mol)Dipole Moment (D)
anti-anti~180~1800.40.1
anti-gauche~180~600.02.5
gauche-anti~60~1800.22.4
gauche-gauche~60~600.83.5

Note: Data is based on computational chemistry calculations (DFT B3LYP/6-31G(d)).

The anti-gauche conformer is the most stable, likely due to a balance of minimizing steric interactions and favorable hyperconjugative effects.

1,4-Difluorobutane

For this compound, rotations around the C1-C2, C2-C3, and C3-C4 bonds define the conformational landscape. The most significant interaction is the potential for the two polar C-F bonds to align.

ConformerF-C1-C2-C3 Dihedral Angle (°)C1-C2-C3-C4 Dihedral Angle (°)C2-C3-C4-F Dihedral Angle (°)Relative Energy (kcal/mol)Dipole Moment (D)
anti-anti-anti~180~180~1800.00.0
anti-anti-gauche~180~180~600.52.1
anti-gauche-anti~180~60~1800.62.2

Note: Data is based on computational chemistry calculations (DFT B3LYP/6-31G(d)).

The fully extended anti-anti-anti conformation is the most stable, minimizing both steric hindrance and dipole-dipole repulsion between the C-F bonds.

2,2-Difluorobutane

Due to the geminal difluorination at the C2 position, the primary conformational flexibility in 2,2-difluorobutane arises from rotation around the C2-C3 bond.

ConformerF-C2-C3-C4 Dihedral Angle (°)Relative Energy (kcal/mol)Dipole Moment (D)
anti~1800.02.3
gauche~600.72.5

Note: Data is based on computational chemistry calculations (DFT B3LYP/6-31G(d)).

The anti conformer, where the methyl group is anti to one of the fluorine atoms, is the most stable due to minimized steric repulsion.

2,3-Difluorobutane

2,3-Difluorobutane exists as two diastereomers, (2R,3R)/(2S,3S) (meso) and (2R,3S)/(2S,3R) (chiral). Their conformational preferences are distinct due to the different relative stereochemistry of the fluorine atoms. A comprehensive conformational analysis of both 2,3-difluorobutane diastereomers has been conducted using density functional theory calculations and NMR experiments.[1][2] For 2,3-difluorobutane, there is a complex interplay of several effects of similar magnitude but often of opposite sign.[2]

Meso-2,3-Difluorobutane

ConformerF-C2-C3-F Dihedral Angle (°)Relative Energy (kcal/mol)Dipole Moment (D)
anti~1800.00.0
gauche~600.43.2

Note: Data from computational studies.[2]

Chiral-(2R,3S)-2,3-Difluorobutane

ConformerF-C2-C3-F Dihedral Angle (°)Relative Energy (kcal/mol)Dipole Moment (D)
anti~1800.53.1
gauche-1~600.01.8
gauche-2~-601.20.3

Note: Data from computational studies.[2]

In the meso isomer, the anti conformer is the most stable, minimizing steric and electrostatic repulsions. In the chiral isomer, a gauche conformer is favored, highlighting the subtle interplay of stereoelectronic effects.

Visualization of Conformational Relationships

The following diagrams illustrate the potential energy surface for rotation around the central C-C bond for selected difluorobutane isomers.

cluster_0 Meso-2,3-Difluorobutane anti Anti (0.0 kcal/mol) gauche+ Gauche (+60°) (0.4 kcal/mol) anti->gauche+ eclipsed1 Eclipsed gauche- Gauche (-60°) (0.4 kcal/mol) gauche-->anti eclipsed2 Eclipsed

Caption: Relative energy of meso-2,3-difluorobutane conformers.

cluster_1 Chiral-2,3-Difluorobutane gauche1 Gauche-1 (+60°) (0.0 kcal/mol) anti Anti (180°) (0.5 kcal/mol) gauche1->anti gauche2 Gauche-2 (-60°) (1.2 kcal/mol) anti->gauche2

Caption: Relative energy of chiral-2,3-difluorobutane conformers.

Experimental Protocols

The conformational analysis of difluorobutane isomers relies on a combination of experimental techniques and computational modeling. Below are detailed methodologies for key experimental approaches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformational equilibria of molecules in solution.[1] Analysis of coupling constants (J-values) and Nuclear Overhauser Effects (NOEs) provides information about dihedral angles and internuclear distances, respectively. For fluorinated compounds, 19F NMR is particularly valuable.

G

Caption: Workflow for Gas Electron Diffraction (GED) analysis.

  • Sample Introduction: The difluorobutane sample is introduced into a high-vacuum chamber as a gas jet.

  • Electron Diffraction: A high-energy electron beam (typically 40-60 keV) is passed through the gas jet. The electrons are scattered by the molecules, creating a diffraction pattern.

  • Data Collection: The diffraction pattern, consisting of concentric rings, is recorded on a detector (e.g., a photographic plate or a CCD camera).

  • Data Analysis: The 2D diffraction pattern is converted into a 1D scattering intensity curve as a function of the scattering angle.

  • Structure Refinement: The experimental scattering curve is compared to theoretical curves calculated for different molecular geometries. A least-squares fitting procedure is used to determine the bond lengths, bond angles, and torsional angles that best reproduce the experimental data. For flexible molecules, the analysis can yield the relative populations of different conformers.

Microwave Spectroscopy

Microwave spectroscopy measures the rotational transitions of molecules in the gas phase. It provides highly accurate rotational constants, which are inversely proportional to the moments of inertia of the molecule. Since each conformer has a unique set of moments of inertia, microwave spectroscopy can be used to unambiguously identify and characterize different conformers.

Experimental Workflow for Microwave Spectroscopy

G A Sample Introduction (Gas-phase molecules in a vacuum chamber) B Microwave Irradiation (Molecules absorb microwave radiation) A->B C Detection of Rotational Transitions B->C D Spectral Assignment (Assigning transitions to specific conformers) C->D E Structural Determination (Fitting rotational constants to a molecular structure) D->E

Caption: Workflow for Microwave Spectroscopy analysis.

  • Sample Preparation: The difluorobutane sample is introduced into a high-vacuum chamber at low pressure.

  • Spectral Acquisition: The sample is irradiated with microwave radiation over a range of frequencies. The absorption of radiation at specific frequencies corresponding to rotational transitions is detected.

  • Spectral Analysis: The resulting spectrum, a plot of absorption intensity versus frequency, is analyzed to identify the rotational transitions for each conformer present in the gas phase.

  • Structural Determination: The frequencies of the rotational transitions are used to determine the rotational constants (A, B, and C) for each conformer. These experimental rotational constants are then compared with theoretical values calculated for different possible structures to determine the precise geometry of each conformer.

Conclusion

The conformational preferences of difluorobutane isomers are diverse and highly dependent on the substitution pattern. Vicinal difluorides, such as 1,2- and 2,3-difluorobutane, exhibit a notable gauche effect, while in this compound, electrostatic repulsion leads to a preference for the anti-conformer. Geminal difluorination in 2,2-difluorobutane results in a more straightforward conformational landscape dominated by steric effects. The quantitative data and experimental methodologies presented in this guide provide a valuable resource for researchers in medicinal chemistry and materials science, aiding in the design of molecules with specific conformational properties.

References

Distinguishing Fluorinated Isomers: A Comparative Guide to ¹⁹F NMR Chemical Shifts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of fluorinated isomers is a critical step in chemical synthesis and pharmaceutical research. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful analytical technique for this purpose, owing to its high sensitivity and the wide chemical shift range of the fluorine nucleus. This guide provides a comparative analysis of ¹⁹F NMR chemical shifts in various fluorinated isomers, supported by experimental data, detailed protocols, and a visual representation of the factors influencing these shifts.

The electronic environment surrounding a fluorine atom profoundly impacts its NMR signal, resulting in distinct chemical shifts for different isomers. This sensitivity allows for the unambiguous differentiation of regioisomers and stereoisomers, which is often challenging with other spectroscopic methods.

Comparative Analysis of ¹⁹F NMR Chemical Shifts in Fluorinated Isomers

The following tables summarize the experimental ¹⁹F NMR chemical shifts for several sets of common fluorinated isomers. All chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically trichlorofluoromethane (CFCl₃).

Aromatic Regioisomers

The position of a fluorine substituent on an aromatic ring significantly alters the electronic distribution within the molecule, leading to distinct chemical shifts for ortho, meta, and para isomers.

CompoundIsomer¹⁹F Chemical Shift (δ, ppm)Solvent
Fluorotolueneortho-118.9CDCl₃
meta-114.3C₆H₆
para-117.2DMSO-d₆
Difluorobenzeneortho-138.9n-hexane
meta-109.1Not specified
para-120.3Not specified
Fluoroanisoleortho-120.1Not specified
meta-115.2Not specified
para-119.3DMSO
Alkene Stereoisomers

The spatial arrangement of fluorine atoms in alkene stereoisomers (cis/trans or E/Z) results in different through-space interactions and electronic effects, which are reflected in their ¹⁹F NMR spectra.

CompoundIsomer¹⁹F Chemical Shift (δ, ppm)Solvent
1,2-Difluoroethenecis-165.5Not specified
trans-132.5Not specified
1-Bromo-1,2-difluoroethene(E)-118.3Not specified
(Z)-148.8Not specified

Experimental Protocol for ¹⁹F NMR Spectroscopy

Obtaining high-quality ¹⁹F NMR spectra requires careful attention to the experimental setup. The following is a generalized protocol for the analysis of small fluorinated molecules.

1. Sample Preparation:

  • Sample Concentration: Dissolve 5-20 mg of the fluorinated compound in approximately 0.5-0.7 mL of a suitable deuterated solvent.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample and is chemically inert. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. The choice of solvent can influence the chemical shifts.

  • Internal Standard: For accurate chemical shift referencing, an internal standard can be added. Common standards include trichlorofluoromethane (CFCl₃, δ = 0 ppm) or trifluoroacetic acid (TFA, δ ≈ -76.55 ppm). However, referencing to the solvent signal and converting to the CFCl₃ scale is also a common practice.

  • Sample Filtration: To remove any particulate matter, filter the sample into a clean 5 mm NMR tube.

2. NMR Instrument Setup:

  • Spectrometer: A high-field NMR spectrometer equipped with a fluorine-observe probe is required.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A simple pulse-acquire sequence is typically sufficient.

    • Spectral Width: Set a wide spectral width (e.g., 200-300 ppm) to ensure all fluorine signals are captured. The typical range for organofluorine compounds is broad.

    • Transmitter Offset: Center the spectral window around the expected chemical shift region.

    • Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

    • Relaxation Delay: A relaxation delay of 1-5 seconds is recommended to allow for full relaxation of the fluorine nuclei between scans.

    • Number of Scans: The number of scans will depend on the sample concentration. For concentrated samples, a few scans may be sufficient, while more scans will be needed for dilute samples to achieve a good signal-to-noise ratio.

3. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the internal standard or the known chemical shift of the solvent.

Factors Influencing ¹⁹F NMR Chemical Shifts

The chemical shift of a fluorine nucleus is a sensitive probe of its local electronic environment. Several factors contribute to the observed chemical shift, allowing for the differentiation of isomers.

Factors_Influencing_19F_NMR_Chemical_Shifts F19_Shift ¹⁹F NMR Chemical Shift Electronic_Effects Electronic Effects F19_Shift->Electronic_Effects Steric_Effects Steric/Through-Space Effects F19_Shift->Steric_Effects Environmental_Factors Environmental Factors F19_Shift->Environmental_Factors Inductive_Effects Inductive Effects (Electron Withdrawing/Donating Groups) Electronic_Effects->Inductive_Effects Resonance_Effects Resonance Effects (Mesomeric Effects) Electronic_Effects->Resonance_Effects Hybridization Hybridization of Carbon (sp, sp², sp³) Electronic_Effects->Hybridization Van_der_Waals Van der Waals Interactions Steric_Effects->Van_der_Waals Intramolecular_H_Bonding Intramolecular Hydrogen Bonding Steric_Effects->Intramolecular_H_Bonding Solvent Solvent Effects Environmental_Factors->Solvent Temperature Temperature Environmental_Factors->Temperature Concentration Concentration Environmental_Factors->Concentration

Factors influencing ¹⁹F NMR chemical shifts.

Electronic Effects: The electron density around the fluorine nucleus is the primary determinant of its chemical shift.

  • Inductive Effects: Electron-withdrawing groups attached to the same or adjacent atoms deshield the fluorine nucleus, causing a downfield shift (to higher ppm values). Conversely, electron-donating groups cause an upfield shift.

  • Resonance Effects: Delocalization of electrons through resonance can significantly shield or deshield the fluorine nucleus, depending on the nature of the substituent and its position on an aromatic ring or conjugated system.

  • Hybridization: The hybridization of the carbon atom to which the fluorine is attached influences the chemical shift.

Steric and Through-Space Effects:

  • Van der Waals Interactions: In sterically crowded isomers, close proximity of other atoms can distort the electron cloud around the fluorine, leading to changes in the chemical shift. This is particularly important when comparing cis and trans isomers.

  • Intramolecular Hydrogen Bonding: The formation of an intramolecular hydrogen bond involving the fluorine atom can significantly affect its electronic environment and thus its chemical shift.

Environmental Factors:

  • Solvent: The polarity and hydrogen-bonding capability of the solvent can interact with the solute molecule, leading to changes in the observed chemical shifts.

  • Temperature and Concentration: These factors can influence intermolecular interactions and conformational equilibria, which in turn can affect the ¹⁹F NMR chemical shifts.

A Guide to the Evolving Landscape of Electrophilic Fluorination: Benchmarking New Catalysts Against the Veteran, Selectfluor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more efficient, selective, and sustainable methods for introducing fluorine into organic molecules is a perpetual frontier. For decades, Selectfluor has been a dominant reagent in electrophilic fluorination, prized for its stability, reliability, and broad applicability.[1][2] However, the landscape is rapidly evolving with the advent of novel catalytic systems that promise to enhance the capabilities of this venerable reagent, pushing the boundaries of what is possible in late-stage functionalization and the synthesis of complex fluorinated molecules.

This guide provides a comparative analysis of new catalytic approaches to electrophilic fluorination, benchmarking their performance against traditional uncatalyzed or first-generation catalyzed reactions using Selectfluor. We present quantitative data, detailed experimental protocols, and visual guides to the underlying principles and workflows, empowering you to make informed decisions for your synthetic challenges.

Performance Benchmark: α-Fluorination of β-Ketoesters

The α-fluorination of β-ketoesters is a fundamental transformation in organic synthesis, providing access to valuable chiral building blocks. Here, we compare the performance of a standard Selectfluor reaction with a modern organocatalytic approach for this key transformation.

Catalyst SystemSubstrateProductYield (%)Enantiomeric Excess (ee %)Reaction Conditions
Selectfluor (uncatalyzed) Ethyl 2-oxocyclopentanecarboxylateEthyl 1-fluoro-2-oxocyclopentanecarboxylate~70-80%N/A (racemic)MeCN, room temperature, 24h
β,β-diaryl serine organocatalyst with Selectfluor Ethyl 2-oxocyclopentanecarboxylateEthyl 1-fluoro-2-oxocyclopentanecarboxylate99%94%MeCN, 40 °C, 24h[1]
Selectfluor (uncatalyzed) Diethyl malonateDiethyl 2-fluoromalonateHighN/AAqueous media[3]
Ti(TADDOLato) catalyst with Selectfluor Diethyl 2-methyl-3-oxobutanoateDiethyl 2-fluoro-2-methyl-3-oxobutanoate>80%up to 90%MeCN, room temperature[4][5]

Expanding the Horizon: Photocatalytic C-H Fluorination

Recent advances in photocatalysis have opened new avenues for C-H functionalization. Below is a comparison of a traditional approach versus a modern photocatalytic method for benzylic C-H fluorination using Selectfluor.

Catalyst SystemSubstrateProductYield (%)Key Advantages
Selectfluor with thermal/UV initiation TolueneBenzyl fluorideLow to moderateSimple setup
TCB Photosensitizer with Selectfluor TolueneBenzyl fluoride75%Mild conditions, expanded substrate scope to electron-deficient arenes[6]
Anthraquinone (AQN) photocatalyst with Selectfluor CyclohexaneFluorocyclohexane32% (55% with promoter)Fluorination of unactivated C-H bonds[7][8]

Experimental Protocols

General Procedure for Uncatalyzed α-Fluorination of a β-Ketoester with Selectfluor

Materials:

  • β-Ketoester (1.0 mmol, 1.0 equiv)

  • Selectfluor (1.1 mmol, 1.1 equiv)

  • Acetonitrile (MeCN), 10 mL

Procedure:

  • To a round-bottom flask, add the β-ketoester (1.0 mmol) and acetonitrile (10 mL).

  • Add Selectfluor (1.1 mmol) portion-wise over 5 minutes while stirring at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS).

  • Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the α-fluorinated β-ketoester.

Enantioselective α-Fluorination of a β-Diketone using a β,β-Diaryl Serine Organocatalyst[1]

Materials:

  • α-Substituted β-diketone (0.5 mmol, 1.0 equiv)

  • β,β-diaryl serine catalyst (cat A) (0.05 mmol, 10 mol%)

  • Selectfluor (1.0 mmol, 2.0 equiv)

  • Acetonitrile (MeCN), 2.5 mL

Procedure:

  • To a reaction vial, add the α-substituted β-diketone (0.5 mmol), the β,β-diaryl serine catalyst (0.05 mmol), and acetonitrile (2.5 mL).

  • Stir the mixture at 40 °C.

  • Add Selectfluor (1.0 mmol) in one portion.

  • Allow the reaction to stir at 40 °C for 24 hours.

  • After completion, the solvent is removed in vacuo.

  • The residue is purified by flash column chromatography on silica gel to yield the enantioenriched α-fluorinated β-diketone.[1]

Visualizing the Workflow and Decision-Making Process

To aid in understanding the experimental process and catalyst selection, the following diagrams, generated using the DOT language, illustrate a generalized workflow for benchmarking fluorination catalysts and a logical framework for choosing the appropriate catalytic system.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Define Substrate and Target Transformation catalyst_prep Prepare Catalyst Solution start->catalyst_prep reagent_prep Prepare Selectfluor Solution start->reagent_prep substrate_prep Prepare Substrate Solution start->substrate_prep reaction_setup Combine Reactants in Reaction Vessel catalyst_prep->reaction_setup reagent_prep->reaction_setup substrate_prep->reaction_setup run_reaction Run Reaction under Defined Conditions (T, t) reaction_setup->run_reaction workup Quench and Workup run_reaction->workup purification Purify Crude Product workup->purification characterization Characterize Product (NMR, MS) purification->characterization analysis Determine Yield and Selectivity characterization->analysis G start Need for Fluorination? chirality Is Enantioselectivity Required? start->chirality selectfluor Use Selectfluor (uncatalyzed) chirality->selectfluor No organocatalyst Use Chiral Organocatalyst + Selectfluor chirality->organocatalyst Yes ch_bond C-H Functionalization? substrate_type Electron-rich or -deficient Substrate? ch_bond->substrate_type No photocatalyst Use Photocatalyst + Selectfluor ch_bond->photocatalyst Yes substrate_type->selectfluor Rich other_catalyst Consider other Metal/Organocatalysts substrate_type->other_catalyst Deficient selectfluor->ch_bond organocatalyst->ch_bond

References

A Structural Showdown: 1,4-Difluorobutane vs. the Rigid Cage of 1,4-Difluorocubane

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the flexible alkane and the strained polycyclic hydrocarbon reveals significant differences in their structural parameters, conformational flexibility, and potential reactivity, offering insights for researchers in medicinal chemistry and materials science.

This guide provides a detailed structural comparison of 1,4-difluorobutane and 1,4-difluorocubane, two molecules that, while sharing the same number and type of fluorine substituents, exhibit vastly different three-dimensional arrangements and, consequently, distinct physicochemical properties. This analysis is supported by available experimental and computational data to inform researchers, scientists, and drug development professionals on their potential applications.

At a Glance: Key Structural and Physicochemical Properties

A summary of the fundamental properties of this compound and 1,4-difluorocubane highlights their intrinsic differences. While this compound is a flexible molecule with free rotation around its carbon-carbon single bonds, 1,4-difluorocubane is a rigid, highly strained system.

PropertyThis compound1,4-Difluorocubane
Molecular Formula C₄H₈F₂[1]C₈H₆F₂[2]
Molecular Weight 94.10 g/mol [1]140.13 g/mol [2]
Boiling Point 77 °CNot available
Strain Energy LowHigh (estimated based on parent cubane)
Conformational Flexibility High (multiple conformers)Low (rigid structure)

Delving into the Structures: Bond Lengths, Angles, and Conformations

The distinct architectures of these two molecules are best understood by examining their internal coordinates and conformational preferences.

This compound: A Study in Flexibility

This compound, as a simple alkane derivative, exhibits conformational isomerism due to rotation around the C-C bonds. Computational studies have shown that the gauche conformation is energetically favored over the anti conformation. This preference is attributed to stabilizing hyperconjugative interactions between the C-H bonding orbitals and the C-F antibonding orbitals.

1,4-Difluorocubane: A Cage of Strain

The cubane skeleton is characterized by its extraordinary strain, a consequence of the severe deviation of its C-C-C bond angles from the ideal tetrahedral angle of 109.5° to approximately 90°. This high degree of strain profoundly influences its chemical and physical properties.

For the parent cubane molecule, the C-C bond length is approximately 1.57 Å. In 1,4-disubstituted cubanes, such as the dicarboxylic acid derivative, the C-C bond lengths within the cage are reported to be in the range of 1.55–1.57 Å.[4] The C-C-C bond angles remain close to 90°.[4] While a crystal structure for 1,4-difluorocubane itself has not been found in the searched literature, the structure of 1,4-dibromocubane has been determined by X-ray crystallography, confirming the distorted cubic geometry.[5] It is expected that 1,4-difluorocubane would exhibit a similar rigid, caged structure.

Experimental Protocols: Synthesis and Characterization

The synthesis and analysis of these molecules require distinct experimental approaches, reflecting their different stabilities and complexities.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the nucleophilic substitution of a suitable precursor, such as 1,4-dibromobutane or 1,4-butanediol.

Example Protocol: From 1,4-Dibromobutane

A detailed procedure for a similar reaction, the synthesis of 1,4-dibromobutane from 1,4-butanediol, involves the use of sodium bromide and sulfuric acid.[6] A subsequent halogen exchange reaction (Finkelstein reaction) using a fluoride source like potassium fluoride in a suitable solvent can then be employed to yield this compound.

Synthesis_1_4_Difluorobutane Butanediol 1,4-Butanediol Dibromobutane 1,4-Dibromobutane Butanediol->Dibromobutane NaBr, H₂SO₄ Difluorobutane This compound Dibromobutane->Difluorobutane KF, Solvent (Halogen Exchange)

Synthesis of 1,4-Difluorocubane

The synthesis of 1,4-difluorocubane is anticipated to start from the readily available cubane-1,4-dicarboxylic acid.[7][8] While a specific protocol for the difluoro derivative was not found, the general strategy would likely involve the conversion of the carboxylic acid groups to a leaving group, followed by nucleophilic fluorination. The synthesis of other fluorinated cubanes, including perfluorocubane, has been reported, demonstrating the feasibility of introducing fluorine onto the cubane core.[9][10]

Synthesis_1_4_Difluorocubane CubaneDiacid Cubane-1,4-dicarboxylic Acid Intermediate Activated Intermediate (e.g., Acyl Chloride) CubaneDiacid->Intermediate Activation Difluorocubane 1,4-Difluorocubane Intermediate->Difluorocubane Fluorinating Agent

Spectroscopic and Crystallographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are crucial for the characterization of these compounds. For this compound, the spectra would show characteristic multiplets for the different methylene groups, with couplings between protons and fluorine. For 1,4-difluorocubane, the high symmetry of the molecule would lead to a simplified ¹H NMR spectrum, while the ¹⁹F NMR would provide a single resonance.

Infrared (IR) and Raman Spectroscopy: The vibrational spectra of this compound would be characterized by C-H and C-F stretching and bending modes typical of fluoroalkanes.[11] The IR and Raman spectra of 1,4-difluorocubane would be dominated by the vibrations of the cubane cage, with the C-F modes also being present.

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of molecules like 1,4-difluorocubane, providing precise bond lengths and angles.[5]

Reactivity and Potential Applications

The structural differences between this compound and 1,4-difluorocubane lead to distinct chemical reactivity and potential applications.

This compound: The reactivity of this compound is typical of a primary fluoroalkane. The C-F bond is strong, making it relatively inert to many chemical transformations. However, it can undergo nucleophilic substitution reactions under forcing conditions. Its flexible nature and the presence of two polar C-F bonds influence its properties as a solvent or a building block in organic synthesis.

1,4-Difluorocubane: The high strain energy of the cubane core makes its derivatives kinetically stable but thermodynamically reactive. The cubane cage can undergo rearrangements and cage-opening reactions under certain conditions. The rigid framework of cubane makes it an attractive scaffold in medicinal chemistry, where it can act as a bioisostere for a phenyl ring, positioning substituents in a well-defined three-dimensional space. The introduction of fluorine atoms can further modulate the electronic properties and metabolic stability of cubane-based drug candidates. The biological activity of fluorinated cubane derivatives is an active area of research.

References

Safety Operating Guide

Proper Disposal Procedures for 1,4-Difluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1,4-Difluorobutane is critical for ensuring laboratory safety and environmental protection. As a highly flammable and environmentally hazardous chemical, it requires a meticulous disposal process managed by professionals. This guide provides the essential, step-by-step procedures for its safe handling and disposal, tailored for researchers and drug development professionals.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is imperative to handle this compound with strict adherence to safety protocols. The compound is a highly flammable liquid and vapor, and its vapors can form explosive mixtures with air.[1][2]

  • Ventilation and Environment : Always handle this compound in a well-ventilated area, such as a chemical fume hood.[1][3] Keep the chemical away from heat, sparks, open flames, and hot surfaces.[1][2][4] Smoking is strictly prohibited in the handling area.[4]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including protective gloves, safety glasses with side shields or goggles, and a lab coat.[2][4]

  • Equipment : Use only non-sparking tools and explosion-proof electrical, ventilating, and lighting equipment to prevent ignition.[1][2][4] All metal parts of the equipment must be grounded to avoid ignition from static electricity discharge.[1]

Hazard Summary Table

The following table summarizes the key hazard information for this compound based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassificationCategoryGHS CodeDescription
Flammable LiquidsCategory 2 / 3H225 / H226Highly flammable liquid and vapor or Flammable liquid and vapor.[2][4]
Aquatic Hazard (Acute)Category 3H402Harmful to aquatic life.[4]
Aquatic Hazard (Chronic)Category 3H412Harmful to aquatic life with long lasting effects.[4]

Step-by-Step Disposal Plan

Disposal of this compound must comply with all national and local regulations.[2][4] Under no circumstances should it be disposed of down the drain or in regular trash.[5][6] The primary method of disposal is through a licensed hazardous waste disposal contractor.

Experimental Protocol: Waste Collection and Storage
  • Containerization :

    • Collect waste this compound in a designated, sturdy, and leak-proof container that is compatible with the chemical.[5][6] Whenever possible, use the original container.[2][4][5]

    • Do not mix this compound with other waste streams, especially incompatible chemicals like strong oxidizing agents.[1][2][4]

    • Fill containers no more than three-quarters full to allow for vapor expansion.[6]

  • Labeling :

    • Clearly label the waste container as "Hazardous Waste" and identify the contents as "Waste this compound".

    • If using a secondary container, ensure any old labels are completely removed or defaced.[5][7] Attach a new, completed hazardous waste label.[5][7]

  • Storage :

    • Keep the waste container tightly closed except when adding waste.[1][5]

    • Store the sealed container in a cool, dry, and well-ventilated area designated for flammable hazardous waste.[1][2]

    • The storage area should be away from heat and sources of ignition.[2] Use secondary containment to prevent spills.[5]

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) or Research Safety office to arrange for pickup and disposal.[8][9]

    • Dispose of the contents and the container through an approved and licensed waste disposal plant.[1][2][4][10]

Emergency Procedures: Spill and Leak Management

In the event of a spill or leak, immediate and safe cleanup is crucial.

  • Evacuate and Ventilate : Evacuate all non-essential personnel from the area. Ensure the area is well-ventilated.[3]

  • Eliminate Ignition Sources : Immediately remove all sources of ignition, including flames, sparks, and hot surfaces.[1][3]

  • Containment and Cleanup :

    • For small spills, absorb the chemical with an inert, non-combustible absorbent material such as sand, silica gel, or a universal binder.[1][3]

    • Do not use combustible materials like sawdust.[1]

    • Collect the absorbed material using non-sparking tools and place it into a suitable, closed, and properly labeled container for disposal.[1][3]

  • Reporting : Report the spill to your institution's EHS or safety office as required by your laboratory's chemical hygiene plan.[8]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper management and disposal of this compound.

G cluster_start Chemical Management cluster_assessment Condition Assessment cluster_procedure Handling Procedures cluster_end Final Disposal start Unwanted or Waste This compound is_spill Spill or Leak? start->is_spill collect_waste 1. Collect in a Labeled, Closed Container is_spill->collect_waste No spill_cleanup Follow Spill Cleanup Protocol: - Ventilate & Remove Ignition Sources - Absorb with Inert Material - Use Non-Sparking Tools is_spill->spill_cleanup Yes store_safely 2. Store in a Cool, Ventilated, Flammable-Safe Area collect_waste->store_safely spill_cleanup->collect_waste contact_ehs 3. Contact EHS for Pickup store_safely->contact_ehs final_disposal Dispose via Approved Waste Disposal Facility contact_ehs->final_disposal

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.